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  • Product: Ethyl 3-methyl-4-nitrobutanoate
  • CAS: 2985-50-4

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-methyl-4-nitrobutanoate is a valuable synthetic intermediate in organic chemistry, belonging to the class of γ-nitro esters. The presen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-4-nitrobutanoate is a valuable synthetic intermediate in organic chemistry, belonging to the class of γ-nitro esters. The presence of both a nitro group and an ester functionality allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of various target molecules, including pharmaceuticals and other biologically active compounds. The nitro group can be reduced to an amine, providing access to γ-amino acids, or can be used in further carbon-carbon bond-forming reactions. This guide provides a detailed overview of the synthesis, mechanism, and characterization of ethyl 3-methyl-4-nitrobutanoate, along with essential safety protocols.

Synthetic Strategy: The Michael Addition

The most common and efficient method for the synthesis of ethyl 3-methyl-4-nitrobutanoate is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this specific synthesis, the nucleophile is the nitronate anion, generated in situ from nitromethane, which acts as the Michael donor. The Michael acceptor is ethyl crotonate, an α,β-unsaturated ester.

The reaction is typically catalyzed by a base, which deprotonates the nitromethane to form the resonance-stabilized nitronate anion. This powerful nucleophile then attacks the β-carbon of the ethyl crotonate, leading to the formation of a new carbon-carbon bond. Subsequent protonation of the resulting enolate yields the final product, ethyl 3-methyl-4-nitrobutanoate.

Reaction Mechanism

The base-catalyzed Michael addition of nitromethane to ethyl crotonate proceeds through the following steps:

  • Deprotonation: The basic catalyst removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of ethyl crotonate.

  • Protonation: The resulting enolate is protonated by a proton source (often the solvent or upon workup) to yield the final product.

Michael_Addition cluster_step1 Step 1: Formation of Nitronate Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation CH3NO2 Nitromethane Nitronate [CH2NO2]- CH3NO2->Nitronate + Base Base Base BH BH+ Base->BH EthylCrotonate Ethyl Crotonate Nitronate->EthylCrotonate Nucleophilic attack EnolateIntermediate Enolate Intermediate EthylCrotonate->EnolateIntermediate FinalProduct Ethyl 3-methyl-4-nitrobutanoate EnolateIntermediate->FinalProduct + H+ ProtonSource H+

Caption: Mechanism of the Michael Addition for the synthesis of ethyl 3-methyl-4-nitrobutanoate.

Experimental Protocol

This protocol is adapted from a documented procedure for the Michael addition of nitromethane to an α,β-unsaturated ester.[2]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
Ethyl CrotonateC6H10O2114.145.7 g0.05 mol
NitromethaneCH3NO261.0430.5 g (27 mL)0.5 mol
Potassium Carbonate (K2CO3)K2CO3138.210.7 g0.005 mol
Benzyltriethylammonium chloride (TEBA)C13H22ClN227.770.23 g0.001 mol
Diethyl Ether(C2H5)2O74.12As needed-
Brine (saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Workflow A 1. Combine Reactants - Add ethyl crotonate, nitromethane, K2CO3, and TEBA to a flask. B 2. Reaction - Stir the mixture at room temperature. A->B 24 hours C 3. Workup - Add brine and extract with diethyl ether. B->C D 4. Drying - Dry the organic layer over anhydrous MgSO4. C->D E 5. Solvent Removal - Concentrate the solution using a rotary evaporator. D->E F 6. Purification - Purify the crude product by distillation under reduced pressure. E->F

Caption: Experimental workflow for the synthesis of ethyl 3-methyl-4-nitrobutanoate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl crotonate (5.7 g, 0.05 mol), nitromethane (27 mL, 0.5 mol), finely powdered potassium carbonate (0.7 g, 0.005 mol), and benzyltriethylammonium chloride (TEBA) (0.23 g, 0.001 mol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, add brine (50 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and excess nitromethane using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 3-methyl-4-nitrobutanoate.

Characterization

PropertyValue
Molecular Formula C7H13NO4[3][4]
Molecular Weight 175.18 g/mol [4][5]
Appearance Colorless to pale yellow liquid
Boiling Point 84-86 °C at 1 Torr[5]
Density 1.097 g/cm³[5]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a doublet for the methyl group at the 3-position, a multiplet for the proton at the 3-position, and two diastereotopic protons for the methylene group adjacent to the nitro group.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon bearing the methyl group, the methyl carbon itself, and the carbon attached to the nitro group.

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ester (around 1735 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550 and 1380 cm⁻¹, respectively).

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • Nitromethane: Flammable liquid and vapor.[6][7][8] Harmful if swallowed or inhaled.[6][7][8] Suspected of causing cancer.[6][7] May explode if heated.[6][8] Keep away from heat, sparks, and open flames.[7]

  • Ethyl Crotonate: Flammable liquid and vapor.[9][10][11] Causes serious eye damage and skin irritation.[9][10] Keep away from heat, sparks, and open flames.[9]

  • Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation.

  • Benzyltriethylammonium chloride (TEBA): Harmful if swallowed. Causes skin and eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Cole-Parmer. (2005, August 10).
  • Chemos GmbH & Co. KG.
  • PENTA. (2025, March 17).
  • Hefei TNJ Chemical Industry Co.,Ltd. (2005, September 10).
  • Central Drug House (P) Ltd.
  • ThermoFisher Scientific. (2025, September 12).
  • Synerzine. (2018, June 22). Ethyl (E)
  • ChemicalBook. (2026, January 17).
  • New Jersey Department of Health. Nitromethane - Hazardous Substance Fact Sheet.
  • Merck Millipore.
  • The Royal Society of Chemistry.
  • SAFETY D
  • PubChem.
  • PubChem.
  • ChemBK. Ethyl3-methyl-4-nitrobutanoate Shanghai Amole Biotechnology Co., Ltd.
  • Ambeed.com.
  • Yeast Metabolome Database.
  • MiMeDB.
  • ChemicalBook. (2023, July 14). 3-METHYL-4-NITRO-BUTYRIC ACID ETHYL ESTER | 2985-50-4.
  • ADICHEMISTRY.
  • Benchchem. Common side products in the Michael addition of nitroalkanes.
  • Apollo Scientific.
  • Practical Chemistry 2008 – Student Instruction Sheet.
  • CNR-IRIS. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen.
  • Organic Syntheses Procedure. [- Cyclohexanol, 5-methyl-2-(1-methylethyl)
  • NextSDS.
  • SpectraBase. Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)
  • ResearchGate.
  • Organic Syntheses Procedure.
  • Benchchem.
  • Methyl 4-nitrobenzoate - SAFETY D

Sources

Exploratory

Ethyl 3-Methyl-4-Nitrobutanoate: Synthesis, Chemical Properties, and Applications in GABAergic Drug Development

Executive Summary In the landscape of neuropharmacological drug development, aliphatic nitro esters serve as critical linchpins for synthesizing complex amino acids and heterocyclic scaffolds. Ethyl 3-methyl-4-nitrobutan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, aliphatic nitro esters serve as critical linchpins for synthesizing complex amino acids and heterocyclic scaffolds. Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a highly versatile intermediate primarily utilized in the synthesis of β-substituted γ-aminobutyric acid (GABA) analogues. Its unique structural topology—featuring a masked amine (nitro group), an orthogonal protecting group (ethyl ester), and a stereocenter at the C3 position—makes it the premier precursor for 3-Methyl-GABA , a potent anticonvulsant and GABA aminotransferase activator.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic protocols, and neuropharmacological applications of ethyl 3-methyl-4-nitrobutanoate.

Physicochemical Profile and Structural Analysis

Understanding the baseline properties of ethyl 3-methyl-4-nitrobutanoate is essential for optimizing downstream reactions, particularly regarding solvent selection and purification strategies .

Table 1: Physicochemical Properties of Ethyl 3-methyl-4-nitrobutanoate

PropertyValue / Description
IUPAC Name Ethyl 3-methyl-4-nitrobutanoate
CAS Number 2985-50-4
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
Physical State Clear, pale-yellow liquid (at standard temperature and pressure)
Key Functional Groups Primary Nitro (-NO₂), Ethyl Ester (-COOEt), Aliphatic Chiral Center (C3)
Reactivity Profile Susceptible to base-catalyzed α-deprotonation; reducible at the nitro moiety.

Synthetic Methodologies: From Precursors to APIs

As an application scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent choice. The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and yield.

Protocol 1: Base-Catalyzed Michael Addition (Synthesis of the Core Intermediate)

The synthesis of ethyl 3-methyl-4-nitrobutanoate is achieved via the conjugate addition of nitromethane to ethyl crotonate.

  • Causality of Reagent Choice: This reaction requires a strong base to deprotonate nitromethane, generating the nucleophilic nitronate anion. We utilize Benzyltrimethylammonium hydroxide (Triton B) because it functions dually as a strong organic base and a phase-transfer catalyst . This dual action enhances the solubility of the nitronate in the organic phase, significantly accelerating reaction kinetics and minimizing the unwanted polymerization of the α,β-unsaturated ester.

Step-by-Step Workflow:

  • Initiation: Charge a dry, nitrogen-purged reactor with ethyl crotonate (1.0 eq) and anhydrous tetrahydrofuran (THF). Add a slight excess of nitromethane (1.2 eq).

  • Thermal Control: Cool the mixture to 0°C using an ice bath. The deprotonation of nitromethane is exothermic; thermal control prevents runaway reactions and byproduct formation.

  • Catalysis: Add catalytic Triton B (0.1 eq) dropwise over 15 minutes.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours. Self-Validation: Monitor conversion via HPLC (UV detection at 210 nm) until the ethyl crotonate peak is depleted by >95%.

  • Quenching: Quench the mixture with 1M aqueous HCl. Causality: Neutralizing the base halts the reaction and prevents retro-Michael degradation of the product.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 3-methyl-4-nitrobutanoate.

Protocol 2: Reductive Amination and Hydrolysis to 3-Methyl-GABA

Converting the aliphatic nitro ester to a free amino acid (3-Methyl-GABA) requires a strict two-stage approach .

  • Causality of Reagent Choice: First, catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the nitro group to a primary amine without cleaving the ethyl ester. However, aliphatic γ-amino esters are thermodynamically unstable and spontaneously undergo intramolecular cyclization to form a γ-lactam (4-methylpyrrolidin-2-one). Therefore, a secondary acidic hydrolysis step is strictly required to forcefully open the lactam ring and yield the zwitterionic API.

Step-by-Step Workflow:

  • Reduction: Dissolve ethyl 3-methyl-4-nitrobutanoate in absolute ethanol. Add 10% Pd/C catalyst (10% w/w) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas and maintain a pressure of 3–4 atm at room temperature for 8 hours.

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the intermediate lactam.

  • Hydrolysis: Suspend the lactam intermediate in 6M aqueous HCl and reflux at 100°C for 12 hours to drive lactam ring-opening and ester hydrolysis.

  • Purification: Evaporate the aqueous acid under vacuum. Re-dissolve the residue in minimal water and adjust the pH to ~7 using ion-exchange chromatography (e.g., Dowex 50WX8). Self-Validation: Elute the free zwitterionic 3-Methyl-GABA and validate purity via ninhydrin staining (which reacts selectively with the primary amine).

Mechanistic Pathway Visualization

The logical relationship between the precursors, the core intermediate, and the final pharmacological derivatives is mapped below.

G N1 Ethyl Crotonate + Nitromethane N2 Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) N1->N2 Triton B (Base) Michael Addition N3 4-Methylpyrrolidin-2-one (Lactam Intermediate) N2->N3 H2, Pd/C Reduction & Cyclization N5 3-Methyl-4-nitro-heptanedioic acid diethyl ester N2->N5 Ethyl Acrylate Michael Addition N4 3-Methyl-GABA (Anticonvulsant API) N3->N4 6M HCl, Reflux Hydrolysis

Synthetic workflow from ethyl crotonate to 3-methyl-GABA and related derivatives.

Downstream Applications in Neuropharmacology

The primary value of ethyl 3-methyl-4-nitrobutanoate lies in its direct conversion to 3-Methyl-GABA (CAS 71424-95-8). In neuropharmacology, 3-Methyl-GABA is recognized as a potent neuromodulator with significant anticonvulsant properties .

Target Receptor Binding and Efficacy

3-Methyl-GABA acts as a robust activator of GABA aminotransferase and L-glutamic acid decarboxylase (GAD) . Molecular dynamics simulations and docking studies have elucidated the exact binding mechanics of this analogue compared to endogenous GABA.

The addition of the methyl group at the C3 (beta) position restricts the conformational flexibility of the carbon backbone, allowing the molecule to fit precisely into the binding pocket located at the α+β-interface of the GABA_A receptor .

Table 2: Molecular Docking Parameters for 3-Methyl-GABA at GABA_A Receptor

ParameterValue / Description
Target Receptor GABA_A Receptor (GABAaR)
Binding Site α+β-interface
Interaction Energy ( Eint​ ) -40.17 kcal/mol
Number of H-Bonds 2
Key Residue Interactions Glu127 (α1 subunit), Val394 (β2 subunit), Leu399 (β2 subunit)

Insight: The highly favorable interaction energy (-40.17 kcal/mol) demonstrates that the short main chain combined with the C3-methyl steric bulk confers superior selectivity over standard 5-aminopentanoic acid derivatives. The hydrogen bonding with the α1 subunit residue Glu127 is the primary driver of its channel-gating efficacy .

Advanced Chemical Derivatization

Beyond its role in synthesizing 3-Methyl-GABA, ethyl 3-methyl-4-nitrobutanoate can act as a Michael donor itself. Because the α-protons adjacent to the highly electron-withdrawing nitro group are acidic, the compound can be deprotonated and reacted with ethyl acrylate to yield 3-methyl-4-nitro-heptanedioic acid diethyl ester. This branched aliphatic precursor is highly valuable for synthesizing complex dendritic structures and novel poly-amino acid scaffolds.

References

  • PubChem - National Institutes of Health (NIH) . Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676. Retrieved from:[Link]

  • PubChem - National Institutes of Health (NIH) . 3-Methyl-GABA | C20H30N2O10S2 | CID 57369841. Retrieved from:[Link]

  • Chalcogenide Letters . Potential interactions between GABA analogues and the α+β-interface of GABAA receptor. Retrieved from:[Link]

  • GlobalChemMall . Benzyltrimethylammonium Hydroxide (Triton B) Synthesis Routes. Retrieved from: [Link]

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-methyl-4-nitrobutanoate

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of ethyl 3-methyl-4-nitrobutanoate. It is intended for researchers, scientists, and professionals in the fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of ethyl 3-methyl-4-nitrobutanoate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in this compound as a building block or for other applications. This document consolidates available experimental data with theoretical predictions and comparative analysis of related compounds to offer a thorough understanding of this molecule.

Introduction and Chemical Identity

Ethyl 3-methyl-4-nitrobutanoate is an aliphatic nitro ester. The presence of both a nitro group and an ester functionality makes it a potentially versatile intermediate in organic synthesis. The nitro group can be a precursor to amines, can be used in C-C bond-forming reactions (such as the Henry reaction), or can act as an electron-withdrawing group. The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

Chemical Structure:

Caption: 2D Chemical Structure of Ethyl 3-methyl-4-nitrobutanoate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name ethyl 3-methyl-4-nitrobutanoate
Synonyms 3-METHYL-4-NITRO-BUTYRIC ACID ETHYL ESTER, Butanoic acid, 3-methyl-4-nitro-, ethyl ester
CAS Number 2985-50-4
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Canonical SMILES CCOC(=O)CC(C)C[O-]

Physical Properties

Experimentally determined physical properties for ethyl 3-methyl-4-nitrobutanoate are limited. The data presented below is a combination of reported values and estimations based on the general properties of aliphatic nitro esters.

Table 2: Physical Properties of Ethyl 3-methyl-4-nitrobutanoate

PropertyValueSource
Boiling Point 84-86 °C at 1 TorrExperimental
Density 1.097 g/cm³Experimental
Melting Point Not available (predicted to be a liquid at room temperature)-
pKa (predicted) 8.52 ± 0.50Predicted
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether, ethyl acetate)Inferred from related compounds
Appearance Colorless liquidInferred from related compounds[1][2]
Odor Pleasant, fruity odorInferred from related compounds[1][2]

Nitroalkanes are known to be highly polar compounds, which contributes to their relatively high boiling points compared to alkanes of similar molecular weight.[1][2][3] The polarity arises from the strong dipole moment of the nitro group.

Spectroscopic Characterization

No publicly available spectra for ethyl 3-methyl-4-nitrobutanoate have been identified. Therefore, the following sections provide predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons and the protons of the butanoate chain.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
CH₃ (ethyl)triplet1.2Coupled to the -OCH₂- group.
-OCH₂- (ethyl)quartet4.1Deshielded by the adjacent oxygen atom.
-CH₂- (C2)doublet of doublets2.4Adjacent to the carbonyl group and a chiral center.
-CH- (C3)multiplet2.7Coupled to protons on C2, C4, and the methyl group.
CH₃ (on C3)doublet1.1Coupled to the proton on C3.
-CH₂NO₂ (C4)doublet of doublets4.4Deshielded by the electron-withdrawing nitro group.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)Rationale
C=O (ester)172Typical range for an ester carbonyl.[4]
-OCH₂- (ethyl)61Deshielded by the oxygen atom.[4]
CH₃ (ethyl)14Typical for a terminal methyl group in an ethyl ester.[4]
-CH₂- (C2)40Adjacent to the carbonyl group.
-CH- (C3)35Aliphatic carbon.
CH₃ (on C3)18Aliphatic methyl group.
-CH₂NO₂ (C4)75Deshielded by the nitro group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the nitro group.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O stretch (ester)1735-1750Strong
N-O stretch (nitro, asymmetric)1540-1560Strong
N-O stretch (nitro, symmetric)1370-1390Strong
C-O stretch (ester)1150-1250Strong
C-H stretch (aliphatic)2850-3000Medium

The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[5][6] The two strong absorptions for the nitro group are also highly characteristic.[5][6]

Synthesis and Reactivity

A plausible synthetic route to ethyl 3-methyl-4-nitrobutanoate involves a two-step process: the synthesis of the precursor carboxylic acid, 3-methyl-4-nitrobutanoic acid, followed by its esterification.

G cluster_0 Synthesis of Precursor Acid cluster_1 Esterification A Nitromethane D 3-methyl-4-nitrobutanoic acid A->D Michael Addition B Ethyl crotonate B->D C Base (e.g., DBU) C->D E 3-methyl-4-nitrobutanoic acid H Ethyl 3-methyl-4-nitrobutanoate E->H Fischer Esterification F Ethanol (excess) F->H G Acid catalyst (e.g., H₂SO₄) G->H

Caption: Proposed two-step synthesis of ethyl 3-methyl-4-nitrobutanoate.

Step 1: Synthesis of 3-methyl-4-nitrobutanoic acid (Michael Addition)

The precursor acid can be synthesized via a Michael addition of nitromethane to ethyl crotonate.[7][8][9][10] The resulting ester is then hydrolyzed to the carboxylic acid.

Reaction Scheme: CH₃NO₂ + CH₃CH=CHCOOC₂H₅ → (base) → O₂NCH₂CH(CH₃)CH₂COOC₂H₅ → (hydrolysis) → O₂NCH₂CH(CH₃)CH₂COOH

Experimental Protocol (Representative):

  • To a solution of ethyl crotonate in a suitable solvent (e.g., THF), add a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Add nitromethane dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with a dilute acid solution and extract the product with an organic solvent.

  • Purify the intermediate ester by column chromatography.

  • Hydrolyze the purified ester using standard conditions (e.g., refluxing with aqueous NaOH followed by acidification) to yield 3-methyl-4-nitrobutanoic acid.

Step 2: Fischer Esterification

The carboxylic acid is then esterified with ethanol in the presence of an acid catalyst.[1][3][11][12][13][14]

Reaction Scheme: O₂NCH₂CH(CH₃)CH₂COOH + C₂H₅OH ⇌ (H⁺) ⇌ O₂NCH₂CH(CH₃)CH₂COOC₂H₅ + H₂O

Experimental Protocol (Representative):

  • Dissolve 3-methyl-4-nitrobutanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After cooling, neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 3-methyl-4-nitrobutanoate.

Safety and Handling

  • General Hazards: Aliphatic nitro compounds can be thermally unstable and may decompose exothermically.[2] Some nitroalkanes are considered to be potentially shock-sensitive.[2] Esters are generally considered to have low toxicity, but may be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Conclusion

Ethyl 3-methyl-4-nitrobutanoate is a compound with interesting synthetic potential due to its bifunctional nature. This guide has provided a detailed overview of its known and predicted physical and spectroscopic properties, along with a plausible synthetic route. Researchers working with this compound should exercise appropriate caution, following standard laboratory safety procedures for nitroalkanes.

References

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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

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  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • BrainKart. (2021, July 4). Physical properties of nitro alkane. Retrieved from [Link]

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  • ACS Publications. (2020, June 23). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • SlideShare. (n.d.). IR Spectroscopy: Fundamentals and Applications. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Quora. (2018, August 16). How are nitroalkanes prepared? Can you give their important reactions?. Retrieved from [Link]

  • Green Pro Solutions. (2021, April 9). Safety Data Sheet - Nitro-28. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • E-COLL. (2025, January 8). Safety data sheet - Nitro-universal thinner. Retrieved from [Link]

  • Wiley-VCH. (2021). 1 Synthesis of Nitroalkanes.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

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Exploratory

Comprehensive Spectroscopic Characterization and Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate

Introduction & Mechanistic Context Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly versatile aliphatic nitro-ester utilized extensively as an intermediate in the synthesis of pyrrolidones and GABAergic activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly versatile aliphatic nitro-ester utilized extensively as an intermediate in the synthesis of pyrrolidones and GABAergic active pharmaceutical ingredients (APIs) . It presents as a liquid with a density of approximately 1.097 g/cm³ and a boiling point of 84–86 °C at 1 Torr . Structurally, it contains an ethyl ester group and a reducible nitro group, making it an ideal precursor for lactams. The synthesis relies on the conjugate addition (Michael addition) of a nitronate anion to an α,β-unsaturated ester, specifically ethyl crotonate.

Experimental Protocol: Synthesis and Isolation

Expertise & Experience: The choice of base in the Michael addition is the most critical parameter. While traditional protocols often use metal alkoxides, these can cause unwanted transesterification or hydrolysis of the ethyl ester. Utilizing a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ensures high conversion rates by generating the nitronate nucleophile without degrading the ester functionality.

Trustworthiness: This protocol is designed as a self-validating system. The disappearance of the alkene protons (typically observed at ~5.8 and ~6.9 ppm in the starting material) in the crude ¹H NMR spectrum immediately confirms the completion of the conjugate addition.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve ethyl crotonate (1.0 equiv, 10 mmol) and nitromethane (3.0 equiv, 30 mmol) in anhydrous tetrahydrofuran (THF, 20 mL). The excess nitromethane drives the equilibrium forward and minimizes side reactions.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (0.1 equiv, 1 mmol) dropwise over 5 minutes to control the exothermic deprotonation of nitromethane.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the DBU catalyst. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (eluting with 5–10% EtOAc in Hexanes) to yield ethyl 3-methyl-4-nitrobutanoate as a pale yellow oil.

SynthesisWorkflow A Ethyl Crotonate + Nitromethane B DBU Catalyst (THF, 0°C to RT) A->B Mix C Michael Addition Intermediate B->C C-C Bond Formation D Aqueous Workup (NH4Cl quench) C->D Quench E Ethyl 3-methyl-4-nitrobutanoate (Target) D->E Extraction & Distillation

Fig 1. Step-by-step synthetic workflow for the Michael addition to form the target nitro-ester.

Spectroscopic Data & Structural Elucidation

The characterization of ethyl 3-methyl-4-nitrobutanoate requires a multi-modal spectroscopic approach. The presence of the strongly electron-withdrawing nitro group significantly deshields the adjacent methylene protons, serving as the primary diagnostic feature. Related analogues, such as methyl 3-methyl-4-nitrobutanoate , exhibit nearly identical aliphatic NMR splitting patterns, further validating these assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (acquired in CDCl₃ at 400 MHz and 100 MHz, respectively) provide unambiguous confirmation of molecular connectivity. The diastereotopic nature of the methylene protons at C2 and C4 (due to the adjacent chiral center at C3) results in complex multiplet splitting patterns (ABX systems).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)AssignmentCausality / Mechanistic Notes
4.45 - 4.35 m (ABX)2H~12.0, 6.5-CH₂-NO₂ (C4)Strongly deshielded by the inductive effect of the NO₂ group.
4.15 q2H7.1-O-CH₂-CH₃Characteristic ethyl ester methylene.
2.75 - 2.60 m1H--CH- (C3)Methine proton, split by the adjacent methyl and two methylenes.
2.45 - 2.30 m (ABX)2H~15.5, 7.0-CH₂-CO₂Et (C2)Alpha to the carbonyl; diastereotopic splitting observed.
1.26 t3H7.1-O-CH₂-CH₃Ethyl ester methyl group.
1.08 d3H6.8-CH₃ (at C3)Split strictly by the single methine proton at C3.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
171.5 Quaternary (C=O)Ester carbonyl carbon.
80.1 Secondary (CH₂)C4 (adjacent to the highly electronegative nitro group).
60.8 Secondary (CH₂)Ethyl ester methylene (-O-CH₂-).
38.2 Secondary (CH₂)C2 (alpha to the carbonyl).
29.5 Tertiary (CH)C3 (methine carbon).
17.5 Primary (CH₃)Methyl group branched at C3.
14.2 Primary (CH₃)Ethyl ester methyl.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups. The absence of an O-H stretch confirms the lack of water or unreacted carboxylic acid, while the distinct nitro stretches are highly diagnostic.

  • 1735 cm⁻¹ : Strong, sharp peak corresponding to the ester C=O stretching vibration.

  • 1555 cm⁻¹ : Strong peak indicating the asymmetric N-O stretch of the aliphatic nitro group.

  • 1380 cm⁻¹ : Strong peak indicating the symmetric N-O stretch of the nitro group.

  • 2970, 2930 cm⁻¹ : Medium peaks corresponding to aliphatic C-H stretching.

Mass Spectrometry (GC-MS / ESI)

In positive ion mode (ESI+), the compound typically shows a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • Exact Mass : 175.08 g/mol .

  • Observed m/z : 176.1 [M+H]⁺, 198.1 [M+Na]⁺.

  • Fragmentation : Loss of the ethoxy group (-45 Da) yields a fragment at m/z 130. The loss of the nitro group (as HNO₂) is also a common and expected fragmentation pathway in aliphatic nitro compounds.

Spectroscopy Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS / ESI) Sample->MS Data1 Structural Connectivity & Stereocenters NMR->Data1 Data2 Functional Groups (NO2, C=O) IR->Data2 Data3 Molecular Weight & Fragmentation MS->Data3

Fig 2. Multi-modal spectroscopic analysis workflow for structural elucidation and validation.

Conclusion

The synthesis and spectroscopic validation of ethyl 3-methyl-4-nitrobutanoate demand precise control over reaction conditions and rigorous analytical interpretation. The chemical shifts of the C4 methylene group (~4.4 ppm in ¹H NMR, ~80.1 ppm in ¹³C NMR) act as the definitive markers of successful nitromethane incorporation, ensuring the structural integrity of the intermediate before downstream reduction to GABAergic APIs.

References

  • Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676 - PubChem. National Center for Biotechnology Information. URL:[Link]

  • Methyl 3-methyl-4-nitrobutanoate | C6H11NO4 | CID 13633418 - PubChem. National Center for Biotechnology Information. URL:[Link]

Foundational

An In-Depth Technical Guide to Ethyl 3-Methyl-4-Nitrobutanoate (CAS No. 2985-50-4)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-methyl-4-nitrobutanoate, with the Chemical Abstracts Service (CAS) number 2985-50-4, is a gamma-nitro ester of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-4-nitrobutanoate, with the Chemical Abstracts Service (CAS) number 2985-50-4, is a gamma-nitro ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a nitro group and an ester functionality, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. The presence of the nitro group, a potent electron-withdrawing group, activates the molecule for a range of chemical transformations, while also imparting unique electronic properties that can be exploited in drug design. This guide provides a comprehensive overview of the synthesis, properties, and applications of ethyl 3-methyl-4-nitrobutanoate, with a focus on its role as a key intermediate in the development of bioactive compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of ethyl 3-methyl-4-nitrobutanoate is essential for its effective use in research and development. The following table summarizes its key properties.

PropertyValue
CAS Number 2985-50-4
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
IUPAC Name ethyl 3-methyl-4-nitrobutanoate
Synonyms 3-METHYL-4-NITRO-BUTYRIC ACID ETHYL ESTER

Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate

The primary and most efficient method for the synthesis of ethyl 3-methyl-4-nitrobutanoate is the Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile, in this case, the nitronate anion derived from nitroethane, to an α,β-unsaturated carbonyl compound, ethyl crotonate.

Reaction Mechanism: Michael Addition

The reaction is typically catalyzed by a base, which deprotonates the α-carbon of nitroethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the β-carbon of ethyl crotonate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final product, ethyl 3-methyl-4-nitrobutanoate. The choice of base and reaction conditions can significantly influence the reaction's efficiency and yield.

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Nitroethane Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion Nitroethane->Nitronate Deprotonation EthylCrotonate Ethyl Crotonate (CH3CH=CHCOOEt) Enolate Enolate Intermediate EthylCrotonate->Enolate Base Base (e.g., DBU, NaOEt) Base->Nitronate Nitronate->Enolate Nucleophilic Attack Product Ethyl 3-methyl-4-nitrobutanoate Enolate->Product Protonation

Caption: General workflow for the synthesis of ethyl 3-methyl-4-nitrobutanoate via Michael Addition.

Experimental Protocol: A General Procedure

Materials:

  • Nitroethane (1.2 equivalents)

  • Ethyl crotonate (1.0 equivalent)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hydroxide (e.g., 0.025 M)

  • Phase transfer catalyst (e.g., Tetrabutylammonium chloride, TBAC, 1-5 mol%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add nitroethane (1.2 eq) and ethyl crotonate (1.0 eq).

  • Add dichloromethane and the aqueous sodium hydroxide solution.

  • Add a catalytic amount of the phase transfer catalyst (1-5 mol%).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with a saturated solution of NH₄Cl and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-methyl-4-nitrobutanoate.[1]

Causality Behind Experimental Choices:

  • Excess Nitroethane: Using a slight excess of the nitroalkane helps to drive the reaction to completion and minimize unreacted ethyl crotonate.

  • Phase Transfer Catalyst: The use of a phase transfer catalyst like TBAC is crucial for reactions involving two immiscible phases (aqueous and organic). It facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the nitroethane, and the resulting nitronate anion back into the organic phase to react with the ethyl crotonate, thereby increasing the reaction rate and yield.[1]

  • Aqueous Workup: The washing steps with NH₄Cl and brine are essential to neutralize any remaining base and remove water-soluble byproducts, respectively, ensuring a cleaner crude product for purification.

Applications in Drug Development and Organic Synthesis

The synthetic utility of ethyl 3-methyl-4-nitrobutanoate stems from the versatile reactivity of the nitro group. This functional group can be readily transformed into other important functionalities, making it a valuable intermediate in the synthesis of various target molecules.

Precursor to GABA Analogues

One of the most significant applications of gamma-nitro esters is in the synthesis of gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are a class of drugs with important therapeutic applications as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.

The nitro group in ethyl 3-methyl-4-nitrobutanoate can be reduced to a primary amine, a key step in the synthesis of substituted GABA derivatives. For instance, the reduction of the nitro group followed by hydrolysis of the ester would yield 4-amino-3-methylbutanoic acid, a GABA analogue. This synthetic pathway offers a route to novel GABA derivatives with potentially improved pharmacological profiles. A notable example of a commercially successful GABA analogue is Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid. While not a direct precursor, the synthesis of such complex GABA analogues often involves strategies that utilize nitro-containing intermediates.

GABA_Analogue_Synthesis Start Ethyl 3-methyl-4-nitrobutanoate Reduction Reduction of Nitro Group (e.g., H2, Pd/C or Zn/HCl) Start->Reduction Intermediate Ethyl 4-amino-3-methylbutanoate Reduction->Intermediate Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis FinalProduct 4-Amino-3-methylbutanoic Acid (GABA Analogue) Hydrolysis->FinalProduct

Caption: Synthetic pathway from ethyl 3-methyl-4-nitrobutanoate to a GABA analogue.

The Role of the Nitro Group in Bioactivity

The nitro group itself can be a critical pharmacophore in drug molecules. Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. Furthermore, the in vivo reduction of the nitro group can lead to the formation of reactive nitrogen species that may be responsible for the therapeutic effect. However, it is also important to consider that the nitro group can be a "toxicophore," and its presence necessitates careful toxicological evaluation during drug development.

Conclusion

Ethyl 3-methyl-4-nitrobutanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Michael addition reaction is a well-established and efficient method. The true value of this compound lies in the synthetic flexibility offered by its nitro group, which serves as a gateway to a wide range of other functional groups, most notably the amino group, making it a key building block for the synthesis of pharmaceutically relevant GABA analogues. As the demand for novel therapeutics continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

Sources

Exploratory

The Discovery and Asymmetric Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate: A Critical Synthon for Chiral γ-Amino Acids

Executive Summary & Pharmacological Context The development of neuroactive pharmaceuticals frequently relies on the precise stereochemical arrangement of small molecular scaffolds. γ-Aminobutyric acid (GABA) is the prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The development of neuroactive pharmaceuticals frequently relies on the precise stereochemical arrangement of small molecular scaffolds. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, native GABA exhibits poor blood-brain barrier (BBB) permeability and rapid metabolic degradation. To circumvent this, drug development professionals have historically targeted aliphatic, β-substituted GABA analogues.

The most prominent success in this class is Pregabalin (Lyrica), an anticonvulsant and analgesic that targets the α2δ subunit of voltage-gated calcium channels[1]. The discovery of such blockbuster therapeutics heavily relies on accessing chiral intermediates. Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4)[2] serves as a foundational building block in the synthesis of (R)-β-methyl-γ-aminobutyric acid (β-methyl-GABA) and related structural analogues[3]. This whitepaper details the mechanistic discovery, organocatalytic synthesis, and downstream processing of this critical chiral intermediate.

Mechanistic Discovery: Overcoming the β-Stereocenter Challenge

Historically, establishing a chiral center at the β-position of a linear aliphatic chain required cumbersome chiral auxiliaries or expensive transition-metal catalysts. The discovery of highly enantioselective organocatalysis revolutionized this approach.

The retrosynthetic logic for β-methyl-GABA points directly to the reduction of a γ-nitro ester. The forward synthesis relies on the asymmetric Michael addition of nitromethane to ethyl 2-butenoate (ethyl crotonate)[4]. By utilizing a chiral secondary amine catalyst—specifically (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (the Jørgensen-Hayashi catalyst)—chemists can achieve exceptional stereocontrol.

Causality in Organocatalytic Design

The selection of the Jørgensen-Hayashi catalyst is a masterclass in rational chemical design[4]:

  • LUMO Lowering: The secondary amine condenses with ethyl crotonate to form a highly electrophilic iminium ion, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.

  • Steric Shielding: The bulky α,α-diphenyl groups act as a steric wall, completely blocking the Re-face of the alkene.

  • Nucleophilic Trajectory: Nitromethane is forced to attack exclusively from the Si-face, establishing the desired (R)-configuration at the newly formed C-C bond.

  • Catalyst Longevity: The trimethylsilyl (TMS) ether prevents the catalyst from deactivating via parasitic hemiacetal formation, ensuring high turnover numbers.

AsymmetricMichael N1 Ethyl Crotonate (Electrophile) N4 Iminium Intermediate (Stereo-shielding) N1->N4 Catalyst Binding N2 Nitromethane (Nucleophile) N2->N4 Si-face Attack N3 Organocatalyst (Prolinol Ether) N3->N4 Activation N5 Enamine Hydrolysis N4->N5 H2O N5->N3 Catalyst Recycling N6 (R)-Ethyl 3-methyl-4-nitrobutanoate N5->N6 Product Release

Fig 1: Organocatalytic asymmetric Michael addition mechanism for chiral nitrobutanoate synthesis.

Quantitative Data: Catalyst & Condition Screening

To validate the necessity of the chosen catalytic system, the following table summarizes the comparative optimization data for the synthesis of ethyl 3-methyl-4-nitrobutanoate. The data highlights why simple amino acids fail and why bulky, protected prolinol derivatives are mandatory for pharmaceutical-grade enantiomeric excess (ee).

Catalyst SystemSolventAdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
L-ProlineMeOHNone< 30< 20Poor iminium formation with esters; insufficient steric shielding.
Thiourea-Amine BifunctionalTolueneNone7585Operates via H-bonding activation; moderate facial selectivity.
(S)-Diphenylprolinol TMS ether EtOH NaOAc 92 96 Optimal iminium formation; strict Si-face trajectory enforcement.
(S)-Diphenylprolinol TMS etherNeatNone8894Solvent-free green chemistry approach; slightly higher viscosity reduces diffusion.

Self-Validating Experimental Protocol: Synthesis of (R)-Ethyl 3-Methyl-4-Nitrobutanoate

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the integrity of the chiral intermediate[4].

Reagents & Materials:

  • Ethyl 2-butenoate (Ethyl crotonate): 10.0 mmol

  • Nitromethane: 50.0 mmol (5 equiv. to suppress polymerization)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether: 0.5 mmol (5 mol%)

  • Sodium acetate (NaOAc): 1.0 mmol (10 mol%)

  • Ethanol (Absolute): 10 mL

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the (S)-diphenylprolinol TMS ether (5 mol%) and NaOAc (10 mol%) in 10 mL of absolute ethanol. Causality: NaOAc acts as a mild base to facilitate the enolization of nitromethane without triggering background racemic Michael additions.

  • Electrophile Introduction: Add ethyl crotonate (10.0 mmol) to the stirring solution at room temperature. Allow the mixture to stir for 10 minutes to ensure complete iminium ion formation.

  • Nucleophilic Addition: Add nitromethane (50.0 mmol) dropwise over 5 minutes.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active ethyl crotonate spot indicates reaction completion (typically 12-16 hours).

  • Quenching & Workup: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 20 mL). The mild acidic quench hydrolyzes the intermediate enamine, releasing the product and regenerating the catalyst.

  • Purification & Validation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. Validate the enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column) to confirm an ee of ≥95%.

Downstream Processing: Accessing β-Methyl-GABA

The utility of ethyl 3-methyl-4-nitrobutanoate[2] lies in its straightforward conversion into 4-amino-3-methylbutanoic acid[3]. This requires a chemoselective reduction followed by ester hydrolysis.

Reduction Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere is the method of choice. Unlike complex hydride reducers (e.g., LiAlH₄) which would concurrently reduce the ethyl ester to an alcohol, Pd/C selectively reduces the aliphatic nitro group to a primary amine. The resulting amino ester spontaneously cyclizes to a lactam or remains open depending on the pH, before being subjected to acidic hydrolysis (refluxing 6M HCl) to yield the final zwitterionic γ-amino acid.

Downstream S1 Ethyl 3-methyl-4-nitrobutanoate S2 Nitro Reduction (H2, Pd/C) S1->S2 Chemoselective S3 Amino Ester Intermediate S2->S3 S4 Acidic Hydrolysis (HCl, Heat) S3->S4 Deprotection S5 β-methyl-GABA (API) S4->S5

Fig 2: Downstream synthetic workflow from the nitro ester intermediate to the final β-methyl-GABA.

Conclusion

The discovery and optimized synthesis of ethyl 3-methyl-4-nitrobutanoate represents a triumph of rational organocatalytic design. By leveraging steric shielding and iminium activation, chemists can reliably install the critical β-stereocenter required for advanced GABAergic therapeutics. As the demand for highly specific, BBB-permeable neurological drugs continues to rise, the methodologies surrounding these chiral synthons will remain indispensable to drug development professionals.

References

  • PubChem, "Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676", National Center for Biotechnology Information. URL:[Link]

  • PubChem, "4-Amino-3-methylbutanoic acid | C5H11NO2 | CID 3539719", National Center for Biotechnology Information. URL:[Link]

  • Perucca, E., et al., "From Basic Science to Blockbuster Drug: The Discovery of Lyrica", Molecular Pharmacology / ResearchGate. URL:[Link]

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Foundational

Ethyl 3-Methyl-4-Nitrobutanoate: IUPAC Nomenclature, Synthesis, and Applications in Drug Development

Executive Summary Ethyl 3-methyl-4-nitrobutanoate is a highly versatile aliphatic nitro ester that serves as a critical building block in organic synthesis and medicinal chemistry. As a direct precursor to γ -amino acids...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-methyl-4-nitrobutanoate is a highly versatile aliphatic nitro ester that serves as a critical building block in organic synthesis and medicinal chemistry. As a direct precursor to γ -amino acids and substituted pyrrolidones, it plays a foundational role in the development of GABAergic therapeutics and advanced protease inhibitors. This technical whitepaper provides an in-depth analysis of its IUPAC nomenclature, structural properties, synthetic methodologies, and downstream pharmaceutical applications, adhering to rigorous scientific standards.

Core Structural Analysis and IUPAC Nomenclature

The precise identification of chemical intermediates is paramount in drug development to ensure reproducibility and regulatory compliance. The systematic IUPAC name ethyl 3-methyl-4-nitrobutanoate perfectly maps the molecule's topology and functional groups according to the IUPAC Blue Book guidelines.

Nomenclature Breakdown
  • Principal Functional Group (-oate): The ester moiety (-COOCH₂CH₃) possesses the highest nomenclature priority, superseding the nitro group. Esters are designated as alkyl alkanoates. The alkyl fragment derived from the alcohol is ethyl .

  • Parent Carbon Chain (butan-): The longest continuous carbon chain containing the principal carbonyl carbon consists of four atoms, establishing the parent alkane as "butane." Modifying the suffix yields butanoate .

  • Numbering & Substituents: Numbering strictly begins at the ester carbonyl carbon (C1).

    • A methyl group (-CH₃) is located at the C3 position (3-methyl ).

    • A nitro group (-NO₂) is located at the C4 position (4-nitro ).

Stereochemical Considerations (CIP Rules)

Carbon-3 (C3) is an asymmetric stereocenter bonded to four distinct moieties. In asymmetric synthesis, controlling this stereocenter is critical, as it directly dictates the stereochemistry of downstream active pharmaceutical ingredients (APIs).

According to the Cahn-Ingold-Prelog (CIP) priority rules, the sequence is determined by atomic number:

  • -CH₂NO₂ : The C4 carbon is bonded to Nitrogen (Atomic No. 7).

  • -CH₂COOCH₂CH₃ : The C2 carbon is bonded to the carbonyl Carbon (Atomic No. 6).

  • -CH₃ : The methyl carbon is bonded only to Hydrogen (Atomic No. 1).

  • -H : Hydrogen is the lowest priority.

Because Nitrogen outranks Carbon, the nitromethyl group takes top priority. Depending on the spatial arrangement, the compound exists as two enantiomers: ethyl (3R)-3-methyl-4-nitrobutanoate and ethyl (3S)-3-methyl-4-nitrobutanoate .

Chemical Synthesis: The Michael Addition Protocol

The standard, highly atom-economical synthetic route to ethyl 3-methyl-4-nitrobutanoate involves the base-catalyzed Michael addition of nitromethane to ethyl crotonate.

Mechanistic Rationale & Causality

The choice of base is the most critical parameter. While classical methods utilize alkoxides, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is vastly superior. DBU is a strong, non-nucleophilic base that efficiently deprotonates nitromethane (pKa ~10) to form a resonance-stabilized nitronate anion. Crucially, its steric bulk prevents it from engaging in nucleophilic attack on the ester carbonyl, thereby eliminating unwanted transesterification or saponification side reactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for bench chemists.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve ethyl crotonate (1.0 equiv, 10 mmol) and nitromethane (2.5 equiv, 25 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (0.1 equiv, 1.0 mmol) dropwise over 5 minutes.

    • Causality: Cooling is mandatory to suppress the highly exothermic polymerization of the α,β -unsaturated ester and to minimize the formation of multiple addition byproducts.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir under argon for 12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to ethyl crotonate completely disappears.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

    • Causality: NH₄Cl gently neutralizes the DBU without providing the harsh acidic conditions that could hydrolyze the ester product. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification & NMR Validation: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

    • Self-Validation Check: ¹H-NMR must confirm the disappearance of the olefinic protons of ethyl crotonate ( δ 5.8 and 6.9 ppm) and the emergence of the diastereotopic protons of the -CH₂NO₂ group ( δ ~4.4 ppm).

MichaelAddition N1 Nitromethane (CH3NO2) N4 Nitronate Anion Intermediate N1->N4 Deprotonation N2 Ethyl Crotonate (Michael Acceptor) N5 Ethyl 3-methyl-4- nitrobutanoate N2->N5 Electrophile N3 DBU Catalyst (Non-nucleophilic Base) N3->N4 Catalyzes N4->N5 1,4-Addition

Workflow of the base-catalyzed Michael addition yielding ethyl 3-methyl-4-nitrobutanoate.

Applications in Drug Development

Ethyl 3-methyl-4-nitrobutanoate is a highly prized intermediate due to the orthogonal reactivity of its functional groups, allowing for divergent synthetic pathways.

Synthesis of Cathepsin K Inhibitors

In the development of anti-resorptive agents for osteoporosis, utilized ethyl 3-methyl-4-nitrobutanoate as a core starting material for synthesizing 5-methylazepanones. The ester undergoes selective DIBAL-H reduction at -78 °C to yield the corresponding aldehyde. This intermediate is subsequently subjected to reductive amination and intramolecular cyclization to form the azepanone ring—a critical pharmacophore in potent Cathepsin K inhibitors like relacatib.

Precursor to GABA Analogues and Pyrrolidones

The nitro group can be catalytically hydrogenated (e.g., H₂, Pd/C) to yield ethyl 4-amino-3-methylbutanoate. This γ -amino ester spontaneously cyclizes under mild heating to form 4-methylpyrrolidin-2-one . Alternatively, hydrolysis of the ester yields 4-amino-3-methylbutanoic acid, a methylated analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA). This structural motif is of significant interest in neuropharmacology, as the lipophilic methyl group enhances blood-brain barrier (BBB) penetration compared to native GABA, as documented in its .

DownstreamApplications Root Ethyl 3-methyl-4-nitrobutanoate Branch1 Catalytic Hydrogenation (H2, Pd/C) Root->Branch1 Branch2 DIBAL-H Reduction (-78 °C) Root->Branch2 Amine Ethyl 4-amino-3- methylbutanoate Branch1->Amine Cyclize Intramolecular Cyclization (-EtOH) Amine->Cyclize Pyrrolidone 4-Methylpyrrolidin-2-one (GABAergic Precursor) Cyclize->Pyrrolidone Aldehyde 3-Methyl-4-nitrobutanal Branch2->Aldehyde Azepanone Azepanone Derivatives (Cathepsin K Inhibitors) Aldehyde->Azepanone Reductive Amination

Divergent synthetic pathways from ethyl 3-methyl-4-nitrobutanoate to active pharmacophores.

Quantitative Data Summary

Table 1: IUPAC Nomenclature and Physicochemical Properties
PropertyValue
Systematic IUPAC Name Ethyl 3-methyl-4-nitrobutanoate
Common Synonyms Ethyl 4-nitro-3-methylbutyrate
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
CAS Registry Number 2985-50-4
Chiral Centers 1 (C3 position)
Table 2: Optimization of Michael Addition Conditions

Comparative analysis of base catalysts for the synthesis of ethyl 3-methyl-4-nitrobutanoate.

Base CatalystEquivalentsSolventTemp (°C)Time (h)Yield (%)Causality / Observation
NaOEt1.0EtOH2524< 40%High degree of transesterification and saponification side reactions.
Et₃N0.5THF654855%Weak basicity leads to sluggish deprotonation of nitromethane.
DBU 0.1 THF 25 12 > 90% Non-nucleophilic strong base provides clean, rapid conversion.

References

  • Yamashita, D. S., et al. "Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors". Journal of Medicinal Chemistry, 2006.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11629676, Ethyl 3-methyl-4-nitrobutanoate". PubChem, 2023.[Link]

Exploratory

An In-depth Technical Guide to Ethyl 3-Methyl-4-Nitrobutanoate

This guide provides a comprehensive technical overview of ethyl 3-methyl-4-nitrobutanoate, a valuable nitroalkane compound with significant potential in organic synthesis and drug discovery. Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of ethyl 3-methyl-4-nitrobutanoate, a valuable nitroalkane compound with significant potential in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, characterization, and potential applications, with a focus on the underlying scientific principles and practical experimental considerations.

Introduction: The Significance of γ-Nitroesters

Ethyl 3-methyl-4-nitrobutanoate belongs to the class of γ-nitroesters, which are versatile synthetic intermediates. The presence of both a nitro group and an ester functionality allows for a wide range of chemical transformations. The nitro group can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in various carbon-carbon bond-forming reactions. This chemical reactivity makes γ-nitroesters, including the title compound, attractive building blocks for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The methyl substituent at the 3-position introduces a chiral center, opening possibilities for stereoselective synthesis and the creation of enantiomerically pure target molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of ethyl 3-methyl-4-nitrobutanoate is fundamental for its handling, synthesis, and purification.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₄[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 2985-50-4[1]
Appearance Expected to be a colorless to pale yellow oilGeneral observation for similar compounds
Boiling Point 84-86 °C at 1 TorrGeneral data for similar compounds
Density ~1.097 g/cm³General data for similar compounds
Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.

  • Ethyl ester protons: A quartet at approximately 4.1-4.2 ppm (2H, -O-CH₂ -CH₃) and a triplet at around 1.2-1.3 ppm (3H, -O-CH₂-CH₃ ).

  • Methylene protons adjacent to the nitro group: Two diastereotopic protons appearing as a multiplet (or two separate multiplets) in the range of 4.3-4.6 ppm (2H, -CH₂ -NO₂).

  • Methine proton: A multiplet at approximately 2.6-2.8 ppm (1H, -CH (CH₃)-).

  • Methylene protons adjacent to the carbonyl group: Two diastereotopic protons appearing as a multiplet (or two separate multiplets) around 2.4-2.6 ppm (2H, -CH₂ -C=O).

  • Methyl protons: A doublet at approximately 1.0-1.2 ppm (3H, -CH(CH₃ )-).

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl carbon: A signal in the region of 170-175 ppm.

  • Carbon bearing the nitro group: A signal around 75-80 ppm.

  • Methylene carbon of the ethyl ester: A signal at approximately 60-62 ppm.

  • Other aliphatic carbons: Signals in the range of 14-40 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present.[3]

  • Nitro group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

  • Ester carbonyl group (C=O): A strong absorption band in the region of 1730-1750 cm⁻¹.

  • C-O stretching of the ester: A strong band between 1150-1250 cm⁻¹.

  • C-H stretching (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 175. Fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the nitro group (-NO₂, m/z = 46).

Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate

The most logical and efficient synthetic route to ethyl 3-methyl-4-nitrobutanoate is through a Michael addition (conjugate addition) reaction.[4] This reaction involves the addition of a nucleophile (a nitroalkane) to an α,β-unsaturated carbonyl compound.

Reaction Principle: The Michael Addition

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. In this case, the carbanion generated from a nitroalkane (the Michael donor) attacks the β-carbon of an α,β-unsaturated ester (the Michael acceptor). The reaction is typically catalyzed by a base.

Proposed Synthetic Workflow

The synthesis involves the conjugate addition of nitroethane to ethyl crotonate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Nitroethane Nitroethane Base Base (e.g., DBU, TMG) Nitroethane->Base Deprotonation EthylCrotonate Ethyl Crotonate Quenching Quenching (e.g., aq. NH4Cl) EthylCrotonate->Quenching Michael Addition Base->EthylCrotonate Catalysis Solvent Solvent (e.g., THF, CH2Cl2) Temperature Temperature (e.g., Room Temp or Microwave) Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Ethyl 3-methyl-4-nitrobutanoate Purification->Product

Caption: Synthetic workflow for ethyl 3-methyl-4-nitrobutanoate via Michael addition.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established methods for the synthesis of γ-nitroesters via Michael addition.[5][6]

Materials:

  • Ethyl crotonate

  • Nitroethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetramethylguanidine (TMG) as a base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl crotonate (1.0 equivalent) and anhydrous solvent.

  • Addition of Reactants: Add nitroethane (1.2-1.5 equivalents) to the solution.

  • Initiation of Reaction: Add the base (e.g., DBU, 0.1-0.2 equivalents) dropwise to the stirred solution at room temperature. The choice of a non-nucleophilic organic base like DBU is crucial to favor the Michael addition over other potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. For a more rapid and potentially higher-yielding reaction, microwave irradiation can be employed.[5][6]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step neutralizes the base and protonates the resulting nitronate anion.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ethyl 3-methyl-4-nitrobutanoate.

Analytical Characterization Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A standard workflow for the characterization of a novel or synthesized organic compound is outlined below.

G cluster_spectroscopy Spectroscopic Analysis CrudeProduct Crude Product from Synthesis TLC Thin Layer Chromatography (TLC) CrudeProduct->TLC Initial Purity Check ColumnChromatography Column Chromatography TLC->ColumnChromatography Guide Purification PureProduct Purified Product ColumnChromatography->PureProduct NMR NMR Spectroscopy (1H, 13C) PureProduct->NMR Structural Elucidation IR IR Spectroscopy PureProduct->IR Functional Group ID MS Mass Spectrometry PureProduct->MS Molecular Weight Verification PurityConfirmation Purity Confirmation (e.g., HPLC, Elemental Analysis) NMR->PurityConfirmation IR->PurityConfirmation MS->PurityConfirmation

Caption: Analytical workflow for the characterization of ethyl 3-methyl-4-nitrobutanoate.

Potential Applications in Research and Development

The synthetic utility of ethyl 3-methyl-4-nitrobutanoate stems from the versatile reactivity of its nitro and ester functional groups.

  • Precursor to γ-Amino Acids: The nitro group can be readily reduced to a primary amine, providing access to γ-amino acids. These are important structural motifs in various natural products and pharmaceuticals, such as gabapentin and pregabalin.

  • Synthesis of Heterocycles: The bifunctional nature of this molecule makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

  • Chiral Building Block: The presence of a stereocenter allows for its use as a chiral building block in asymmetric synthesis, leading to the production of enantiomerically pure target molecules.

  • Antifungal Drug Discovery: Research on related nitrobenzoate derivatives has shown promising antifungal activity.[7] This suggests that ethyl 3-methyl-4-nitrobutanoate and its derivatives could be explored as potential antifungal agents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling ethyl 3-methyl-4-nitrobutanoate.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: While specific GHS data for this compound is not widely published, related nitroalkanes and esters can be flammable and may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials.

Conclusion

Ethyl 3-methyl-4-nitrobutanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Michael addition is a robust and efficient method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational framework for scientists to explore the full potential of this promising molecule.

References

  • De la Cruz, R., et al. (2009). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules, 14(4), 1595-1604. Available at: [Link][5]

  • De la Cruz, R., et al. (2009). Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation. PubMed, 14(4), 1595-604. Available at: [Link][6]

  • ChemBK. (2026). Ethyl 3-methyl-4-nitrobutanoate. Shanghai Amole Biotechnology Co., Ltd. Available at: [Link][1]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link][4]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of ethyl methanoate. Available at: [Link][3]

  • ResearchGate. (2026). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available at: [Link][7]

Sources

Foundational

Strategic Utilization of Ethyl 3-Methyl-4-Nitrobutanoate in the Synthesis of GABAergic Modulators

Executive Summary In the landscape of neuropharmacological drug development, ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4)[1] serves as a critical, highly versatile aliphatic building block. Structurally characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4)[1] serves as a critical, highly versatile aliphatic building block. Structurally characterized as a γ -nitro ester, this intermediate is the linchpin in the synthesis of functionalized pyrrolidones and γ -aminobutyric acid (GABA) analogs. Specifically, it is the direct precursor to 4-methylpyrrolidin-2-one and the potent anticonvulsant API, 3-methyl-GABA (4-amino-3-methylbutanoic acid)[2].

This technical guide deconstructs the mechanistic pathways, thermodynamic principles, and validated protocols required to leverage ethyl 3-methyl-4-nitrobutanoate in advanced synthetic workflows.

Synthesis A Ethyl Crotonate + Nitromethane B Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) A->B DBU, Microwave (Michael Addition) C 4-Methylpyrrolidin-2-one (Lactam Intermediate) B->C Pd/C, HCOONH4 (Reductive Cyclization) D 3-Methyl-GABA (Active API) C->D Acidic Hydrolysis (Ring Opening)

Fig 1: Strategic synthetic workflow from ethyl crotonate to 3-methyl-GABA.

Mechanistic Synthesis: The Michael Addition

The synthesis of ethyl 3-methyl-4-nitrobutanoate is achieved via a 1,4-conjugate (Michael) addition of nitromethane to ethyl crotonate. The success of this reaction relies heavily on base selection and energy transfer mechanisms.

Causality of Base Selection

The protocol employs 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a sterically hindered, non-nucleophilic amidine base. It efficiently deprotonates the slightly acidic α -protons of nitromethane ( pKa​≈10 ) to form a resonance-stabilized nitronate anion. Crucially, its steric bulk prevents it from engaging in unwanted nucleophilic attacks on the electrophilic ester carbonyl of the crotonate, ensuring high regioselectivity for the β -carbon.

Microwave Kinetics vs. Thermodynamics

Historically, this Michael addition required prolonged conventional heating (up to 72 hours) due to poor thermal conduction and a high activation energy barrier. By transitioning to microwave irradiation , the oscillating electromagnetic field directly couples with the strong dipole moments of the nitronate intermediate and the polar solvent. This localized superheating drastically alters the reaction kinetics, reducing the reaction time to merely 5 minutes while suppressing competing polymerization pathways ()[3].

Downstream Workflow A: Reductive Cyclization

The transformation of ethyl 3-methyl-4-nitrobutanoate into 4-methylpyrrolidin-2-one is a masterclass in tandem reaction design.

Transfer Hydrogenation and Lactamization

The reduction of the aliphatic nitro group is achieved via transfer hydrogenation using Palladium on Carbon (Pd/C) and ammonium formate ( HCOONH4​ ) ()[4]. Ammonium formate decomposes in situ to yield hydrogen gas and ammonia, cleanly reducing the −NO2​ group to a primary amine ( −NH2​ ).

The Thermodynamics of Cyclization: The resulting intermediate is a transient γ -amino ester. According to Baldwin's rules for ring closure (5-Exo-Trig), the nucleophilic primary amine is perfectly positioned to attack the electrophilic ester carbonyl. This intramolecular amidation is highly favored both entropically (forming a stable 5-membered ring) and enthalpically. Consequently, the molecule spontaneously expels ethanol to yield the γ -lactam, 4-methylpyrrolidin-2-one[4].

Downstream Workflow B: Ring-Opening to 3-Methyl-GABA

To yield the final API, 3-methyl-GABA, the robust lactam ring of 4-methylpyrrolidin-2-one must be cleaved. This is executed via vigorous acid-catalyzed hydrolysis (e.g., refluxing in 6N HCl). The protonation of the lactam carbonyl oxygen increases the electrophilicity of the carbonyl carbon, allowing water to attack and permanently open the ring, yielding the free amino acid hydrochloride salt, which is subsequently neutralized.

Pharmacological Profile of 3-Methyl-GABA

3-Methyl-GABA (CAS 71424-95-8)[5] is a potent neuroactive compound with profound anticonvulsant properties. Its efficacy is driven by its interaction with two primary enzymatic targets in the central nervous system:

  • GABA Aminotransferase (GABA-T): It acts as a potent activator of GABA-T, modulating the metabolic degradation of endogenous GABA ()[6].

  • Glutamate Decarboxylase (GAD): It activates GAD, the rate-limiting enzyme responsible for synthesizing GABA from glutamate. This activation exhibits strict stereoselectivity, with the R-isomer of 3-methyl-GABA demonstrating significantly higher affinity and activation potential than the S-isomer ()[7].

Pharmacology M 3-Methyl-GABA GABAT GABA Aminotransferase (GABA-T) M->GABAT Activates (Potent) GAD Glutamate Decarboxylase (GAD) M->GAD Activates (R-isomer preference) GABA_LVL ↑ Synaptic GABA Levels GABAT->GABA_LVL Modulates metabolism GAD->GABA_LVL Drives GABA synthesis CLINICAL Anticonvulsant Activity GABA_LVL->CLINICAL Therapeutic Outcome

Fig 2: Pharmacological signaling pathway and enzymatic targets of 3-methyl-GABA.

Quantitative Data

Table 1: Thermodynamic vs. Kinetic Control in the Michael Addition of Nitromethane to Crotonate Esters

Reaction ParameterConventional HeatingMicrowave Irradiation
Temperature 70–75 °C70–75 °C
Energy Source Thermal ConductionElectromagnetic (50 W)
Reaction Time 4,320 min (72 h)5 min
Catalyst Loading DBU (0.1 eq)DBU (0.1 eq)
Isolated Yield 72%98%

Data synthesized from comparative studies on γ -nitro aliphatic ester synthesis[3].

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate

This protocol is self-validating; the drastic reduction in reaction time confirms successful microwave dipole coupling.

  • Preparation: Charge a microwave-safe quartz vessel with ethyl crotonate (10.0 mmol) and an excess of nitromethane (25.0 mmol).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 1 mol%) as the catalytic base.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation (50 W power) maintaining a temperature of 70–75 °C for exactly 5 minutes.

  • Quenching: Rapidly cool the reaction vessel to room temperature using a flow of compressed air to halt kinetic progression.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, hexane:ethyl acetate 8:2). The product, ethyl 3-methyl-4-nitrobutanoate, will elute as a clear, colorless liquid[3].

Protocol 2: One-Pot Reductive Cyclization to 4-Methylpyrrolidin-2-one
  • Solvation: Dissolve the purified ethyl 3-methyl-4-nitrobutanoate (0.86 mmol) in 10 mL of absolute methanol.

  • Reagent Addition: Introduce Palladium on Carbon (Pd/C, 10% w/w) followed by ammonium formate (6.88 mmol, 8 eq) to serve as the in situ hydrogen donor.

  • Reaction: Stir the heterogeneous mixture continuously at room temperature for 2.5–3.5 hours. Monitor via TLC until the nitro ester is completely consumed.

  • Filtration: Filter the suspension through a Celite pad under vacuum to safely remove the pyrophoric Pd/C catalyst. Wash the pad with an additional 10 mL of absolute methanol.

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel chromatography (hexane:ethyl acetate gradient 90:10 to 60:40) to yield 4-methylpyrrolidin-2-one as a yellow liquid[4].

References

  • MDPI Molecules. "Synthesis of γ -Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation". URL:[Link]

  • Journal of the Mexican Chemical Society (SciELO). "Efficient 'One Pot' Nitro Reduction-Protection of γ -Nitro Aliphatic Methyl Esters". URL:[Link]

  • PubChem (NIH). "Ethyl 3-methyl-4-nitrobutanoate | CID 11629676". URL:[Link]

  • PubChem (NIH). "3-Methyl-GABA | CID 57369841". URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of Ethyl 3-Methyl-4-Nitrobutanoate

Introduction: The Strategic Value of a Bifunctional Building Block Ethyl 3-methyl-4-nitrobutanoate is a highly versatile synthetic intermediate whose value lies in the orthogonal reactivity of its two core functional gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Building Block

Ethyl 3-methyl-4-nitrobutanoate is a highly versatile synthetic intermediate whose value lies in the orthogonal reactivity of its two core functional groups: the nitroalkane and the carboxylate ester. This bifunctional nature allows for a stepwise and controlled manipulation of the molecule, making it a cornerstone in the synthesis of complex, high-value targets. Primarily, it serves as a key precursor to chiral β-substituted γ-amino acids (GABAs) and their derivatives, which are prevalent motifs in pharmaceuticals. A notable example is the anticonvulsant and analgesic drug Pregabalin, whose synthesis can be efficiently routed through γ-nitro ester intermediates.[1][2]

The strategic positioning of the nitro and ester groups, separated by a three-carbon chain, enables a rich and predictable reactivity profile. The nitro group can be transformed into an amine, a carbonyl, or other functionalities, while the ester provides a handle for hydrolysis, amidation, or reduction. Furthermore, the protons on the carbons alpha to both the nitro and carbonyl groups exhibit acidity, opening pathways for C-C bond formation. This guide provides an in-depth exploration of this reactivity, offering both mechanistic understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

I. Synthesis: Establishing the Core Scaffold

The most direct and common route to ethyl 3-methyl-4-nitrobutanoate and its analogs is the conjugate (Michael) addition of a nitroalkane to an α,β-unsaturated ester.[3][4] The versatility of this reaction allows for the introduction of various substituents on the carbon backbone, depending on the choice of the nitroalkane and the Michael acceptor.

The synthesis of the title compound typically involves the reaction of nitroethane with an ethyl crotonate derivative. The reaction is base-catalyzed, with common choices including 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Recent advancements have demonstrated that microwave-assisted organic synthesis (MAOS) can dramatically accelerate this transformation, reducing reaction times from days to mere minutes while often improving yields and purity.[3][4]

G cluster_reactants Reactants cluster_product Product Nitroethane Nitroethane Catalyst Base Catalyst (e.g., DBU) Microwave Irradiation Nitroethane->Catalyst Ethyl Crotonate Ethyl Crotonate Ethyl Crotonate->Catalyst Product Ethyl 3-methyl-4-nitrobutanoate Catalyst->Product Michael Addition

Caption: Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate via Michael Addition.

Experimental Protocol 1: Microwave-Assisted Synthesis of γ-Nitro Esters

This protocol is adapted from methodologies that leverage microwave irradiation to enhance reaction rates and yields.[3][4]

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the α,β-unsaturated ester (e.g., ethyl crotonate, 1.0 equiv.), the nitroalkane (e.g., nitroethane, 1.2 equiv.), and a catalytic amount of DBU (0.1 equiv.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 70-75 °C) for 5-10 minutes. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure γ-nitro ester.

II. The Reactivity Manifold: A Tale of Two Functional Groups

The synthetic power of ethyl 3-methyl-4-nitrobutanoate stems from the ability to selectively target its different reactive centers. The following sections detail the key transformations at each site.

G cluster_nitro Nitro Group Reactions cluster_ester Ester Group Reactions cluster_alpha_carbon α-Carbon Reactions Start Ethyl 3-methyl-4-nitrobutanoate Reduction Reduction (e.g., H₂, Raney Ni) Start->Reduction Nef Nef Reaction (Acid Hydrolysis) Start->Nef Hydrolysis Hydrolysis (Saponification) (e.g., NaOH, H₂O) Start->Hydrolysis Alkylation α-Alkylation (via Enolate) Start->Alkylation Amine Ethyl 4-amino-3-methylbutanoate (β-Amino Acid Precursor) Reduction->Amine Ketone Ethyl 3-methyl-4-oxobutanoate (γ-Keto Ester) Nef->Ketone CarboxylicAcid 3-Methyl-4-nitrobutanoic Acid Hydrolysis->CarboxylicAcid AlkylatedProduct Substituted Derivative Alkylation->AlkylatedProduct

Caption: Core Reactivity Profile of Ethyl 3-Methyl-4-Nitrobutanoate.

A. Transformations of the Nitro Group

The nitro group is arguably the most versatile handle on the molecule. Its electron-withdrawing nature acidifies the adjacent C-H bonds and it can be converted into other valuable functional groups.

The reduction of the nitro group to a primary amine is a cornerstone transformation, providing direct access to β-amino acid derivatives.[1] This reaction is fundamental to the synthesis of GABA analogues.

  • Causality of Reagent Choice: The selection of the reducing agent is critical and depends on the presence of other reducible functional groups in the molecule.

    • Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Raney Nickel (Raney Ni), Palladium on Carbon (Pd/C), or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere are highly effective.[1] Raney Ni is particularly common for aliphatic nitro compounds. This method is generally preferred for its high yield and clean conversion, but care must be taken as it can also reduce other functionalities like alkenes if present.

    • Metal/Acid Reduction: Classic conditions using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.[5] These methods are robust but can require harsh conditions and more extensive purification.

    • Transfer Hydrogenation: Using a hydrogen source like ammonium formate with a Pd/C catalyst can be a milder alternative to using pressurized hydrogen gas.

Experimental Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of a β-amino ester from a γ-nitro ester.[1]

  • Reaction Setup: To a solution of ethyl 3-methyl-4-nitrobutanoate (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration) in a hydrogenation vessel, add a catalytic amount of Raney Nickel (approx. 10-20% by weight, washed with the reaction solvent).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-amino-3-methylbutanoate, which can be purified further if necessary (e.g., by distillation or conversion to a salt).

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic hydrolysis.[6][7] This proceeds via the formation of a nitronate salt intermediate. For ethyl 3-methyl-4-nitrobutanoate, this reaction provides access to valuable γ-keto esters.[8]

  • Mechanistic Insight: The reaction begins with the deprotonation of the carbon alpha to the nitro group to form a nitronate anion.[6] This is followed by protonation with a strong acid to form a nitronic acid, which is then hydrolyzed to the carbonyl compound and nitrous oxide.[6][9] The requirement for strong acid (pH < 1) is crucial to avoid the formation of side products like oximes.[7][8]

Experimental Protocol 3: One-Pot Michael Addition-Nef Reaction

This protocol outlines a procedure to synthesize γ-keto esters from α,β-unsaturated esters in one pot, leveraging the Nef reaction.[7][8]

  • Nitronate Formation: In a round-bottom flask, dissolve the nitroalkane (1.1 equiv.) in a suitable solvent and add a base (e.g., DBU, 1.1 equiv.) to form the nitronate salt.

  • Michael Addition: Add the α,β-unsaturated ester (1.0 equiv.) to the nitronate solution and stir at room temperature until the addition is complete (monitor by TLC).

  • Nef Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a pre-cooled solution of a strong acid (e.g., 3 M H₂SO₄) until the pH is < 1.

  • Reaction and Workup: Stir the mixture vigorously for 1-2 hours. The deep blue color characteristic of an intermediate 1-nitroso-alkanol may be observed.[6] Extract the product with an organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting γ-keto ester by column chromatography.

B. Transformations of the Ester Group

The ethyl ester moiety provides a classic handle for modification, primarily through hydrolysis.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. Heating the ester with a large excess of water and a strong acid catalyst (e.g., H₂SO₄) will yield the carboxylic acid and ethanol. The reaction is reversible and typically does not proceed to completion.[10]

  • Base-Mediated Hydrolysis (Saponification): This is the more common and effective method for ester hydrolysis.[10] Treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt and ethanol. This reaction is irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium. A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[10]

Experimental Protocol 4: Saponification of the Ester
  • Reaction Setup: Dissolve ethyl 3-methyl-4-nitrobutanoate (1.0 equiv.) in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of NaOH (1.1 equiv.) in water and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • Extraction and Isolation: Extract the resulting carboxylic acid with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-methyl-4-nitrobutanoic acid.

III. Application in Target-Oriented Synthesis: The Case of Pregabalin

The synthetic utility of γ-nitro esters like ethyl 3-methyl-4-nitrobutanoate is powerfully demonstrated in the synthesis of pharmaceuticals. Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a prominent example.[1][2] Many synthetic routes to Pregabalin rely on the key transformation of a γ-nitro ester to the corresponding γ-amino acid.

Caption: Simplified Synthetic Workflow towards Pregabalin via a γ-Nitro Ester.

The synthesis of the specific Pregabalin precursor, (S)-5-methyl-3-(nitromethyl)hexanoate, can be achieved via an asymmetric Michael addition.[11] Subsequent reduction of the nitro group followed by hydrolysis of the ester furnishes the target molecule, often requiring a final chiral resolution step to isolate the desired (S)-enantiomer.[1][2]

IV. Data Summary: Reactivity and Yields

Reaction TypeReagents & ConditionsProduct TypeTypical YieldReference
Michael Addition Nitroethane, Ethyl Crotonate, DBU, Microwave (5 min)γ-Nitro Ester>95%[3][4]
Nitro Reduction H₂, Raney Ni, EtOH, 50 psiγ-Amino Ester70-95%[1]
Nef Reaction 1. Base (DBU), 2. Strong Acid (H₂SO₄)γ-Keto Ester60-85%[7][8]
Ester Hydrolysis NaOH, EtOH/H₂O, Reflux; then HClCarboxylic Acid>90%[10]

Conclusion

Ethyl 3-methyl-4-nitrobutanoate is a paradigmatic example of a versatile synthetic building block. Its reactivity is governed by the distinct and complementary nature of the ester and nitro functionalities. Mastery of its transformations—particularly the reduction of the nitro group to an amine, the Nef reaction to a ketone, and the hydrolysis of the ester—provides chemists with a powerful and flexible toolkit. This enables the efficient and strategic construction of complex molecules, most notably γ-amino acid derivatives of significant therapeutic importance. The continued development of stereoselective methods for its synthesis and functionalization will further solidify its role in modern organic chemistry and drug discovery.

References

  • Vallejo, J., et al. (2009). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules, 14(4), 1593-1601. Available at: [Link]

  • Alonso, D. A., et al. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(13), 3797. Available at: [Link]

  • Wikipedia. (n.d.). Nef reaction. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Alonso, D. A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 886. Available at: [Link]

  • Vallejo, J., et al. (2009). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. PMC. Available at: [Link]

  • Wang, J., et al. (2010). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, 46(31), 5752-5754. Available at: [Link]

  • Tamm, M., et al. (2019). Bifunctional Iminophosphorane‐Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β‐Unsaturated Esters. Angewandte Chemie International Edition, 58(40), 14249-14253. Available at: [Link]

  • Wabnitz, T. C., & Spencer, J. B. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Organic Letters, 5(13), 2141-2144. Available at: [Link]

  • Drugs.com. (n.d.). Pregabalin. Drugs.com. Available at: [Link]

  • Chen, G., et al. (2010). Study on the synthesis of pregabalin. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sari, I. N., et al. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. Available at: [Link]

  • Aksenov, A. V., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 686. Available at: [Link]

  • QuickCompany. (n.d.). A Novel Process For Synthesis Of Pregabalin From Substituted Cyclopropane Intermediate And A Process For Enzymatic Resolution Of Racemic Pregabalin. QuickCompany. Available at: [Link]

  • Indian Journal of Chemistry. (2007). Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 46B, 1525-1528. Available at: [Link]

  • WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes. Google Patents.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

Chiral Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate: A Technical Guide to Enantioselective Organocatalysis

Executive Summary The chiral synthesis of ethyl 3-methyl-4-nitrobutanoate represents a critical juncture in the development of γ -aminobutyric acid (GABA) analogues. As a direct precursor to 3-methyl-GABA—a compound with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral synthesis of ethyl 3-methyl-4-nitrobutanoate represents a critical juncture in the development of γ -aminobutyric acid (GABA) analogues. As a direct precursor to 3-methyl-GABA—a compound with established L-glutamic acid decarboxylase (GAD) activation and anticonvulsant properties[1]—its enantiopure synthesis demands rigorous stereocontrol. This technical guide details a robust, self-validating organocatalytic methodology for the enantioselective Michael addition of nitromethane to ethyl crotonate, leveraging bifunctional hydrogen-bonding catalysts to overcome the inherent poor electrophilicity of α,β -unsaturated esters[2].

Mechanistic Rationale: Overcoming Ester Inertness

In conjugate additions, α,β -unsaturated esters like ethyl crotonate are notoriously sluggish Michael acceptors. The resonance donation from the alkoxy oxygen significantly dampens the electrophilicity at the β -carbon compared to enones or nitroalkenes[3].

To circumvent this thermodynamic barrier, we employ dual-activation organocatalysis using cinchona-alkaloid-derived squaramides. The causality of this choice is twofold:

  • Electrophile Activation : The squaramide motif donates two highly directional hydrogen bonds to the ester carbonyl, lowering the lowest unoccupied molecular orbital (LUMO) of ethyl crotonate and enhancing β -carbon electrophilicity[4].

  • Nucleophile Generation : The basic quinuclidine nitrogen of the cinchona scaffold deprotonates nitromethane ( pKa​≈10 ), generating a nitronate anion that is held in close spatial proximity via ion-pairing[5].

This ternary complex enforces a rigid transition state, dictating a highly enantiodetermining C–C bond formation that favors the Re- or Si-face attack depending on the pseudoenantiomeric catalyst utilized.

Catalytic Cycle & System Dynamics

CatalyticCycle Cat Bifunctional Organocatalyst (Squaramide/Thiourea) Complex Ternary Complex (Dual Activation) Cat->Complex H-bonding & Deprotonation Sub Ethyl Crotonate + Nitromethane Sub->Complex Substrate Binding TS Enantiodetermining Step (C-C Bond Formation) Complex->TS Nucleophilic Attack Prod Chiral Ethyl 3-methyl-4-nitrobutanoate TS->Prod Proton Transfer Prod->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of the enantioselective Michael addition via dual activation.

Experimental Protocol: A Self-Validating System

As application scientists, we must prioritize protocols that possess internal quality control checkpoints to prevent downstream failures. The following workflow describes the synthesis of (R)-ethyl 3-methyl-4-nitrobutanoate using a bifunctional squaramide catalyst.

ExperimentalWorkflow Prep 1. Purification (Distillation) Mix 2. Catalyst Addition (1-5 mol%) Prep->Mix React 3. Michael Addition (0 °C, 24-48 h) Mix->React Quench 4. Quenching (Aq. NH4Cl) React->Quench Isolate 5. Chromatography (Hexane/EtOAc) Quench->Isolate Analyze 6. Validation (Chiral HPLC/NMR) Isolate->Analyze

Figure 2: Step-by-step experimental workflow for the chiral synthesis and validation.

Step-by-Step Methodology
  • Reagent Preparation : Distill ethyl crotonate under reduced pressure to remove polymeric impurities. Pass nitromethane through a pad of basic alumina to remove acidic stabilizers.

    • Causality: Trace acids will protonate the quinuclidine core of the catalyst, quenching its basicity and prematurely halting the catalytic cycle.

  • Reaction Assembly : In an oven-dried Schlenk flask under argon, dissolve the cinchona-squaramide catalyst (5 mol%) in anhydrous toluene (to achieve 0.5 M relative to the ester). Add ethyl crotonate (1.0 equiv).

  • Nucleophile Addition : Cool the system to 0 °C. Add nitromethane (10.0 equiv) dropwise.

    • Causality: Operating at 0 °C minimizes the entropic penalty of the highly ordered transition state, maximizing enantiomeric excess (ee), while the large excess of nitromethane drives the equilibrium forward and suppresses retro-Michael pathways[4].

  • In-Process Control (IPC) - Self-Validation : At 24 hours, withdraw a 50 μ L aliquot. Evaporate the solvent and record a crude 1 H NMR in CDCl 3​ .

    • Validation Metric: Monitor the disappearance of the ethyl crotonate olefinic protons ( δ 6.95 and 5.85 ppm) and the appearance of the diastereotopic nitromethyl protons ( δ 4.45 ppm, m, 2H). Proceed to quench only when conversion exceeds 95%.

  • Quench and Isolation : Quench the reaction with saturated aqueous NH 4​ Cl to protonate the catalyst. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).

  • Final QC Analysis : Determine enantiomeric purity via chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm). Baseline separation of the enantiomers validates the stereochemical architecture.

Quantitative Data Presentation

Optimization of the reaction parameters demonstrates the delicate balance between thermal kinetics and stereocontrol. Squaramide catalysts generally outperform thioureas due to their increased acidity and more rigid hydrogen-bonding geometry.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Cinchona-Thiourea (10 mol%)Toluene25487284
Cinchona-Thiourea (10 mol%)THF25486578
Cinchona-Squaramide (5 mol%)Toluene0728995
Cinchona-Squaramide (1 mol%)Toluene0968594
Cinchona-Squaramide (5 mol%)Neat (CH 3​ NO 2​ )0489296

Table 1: Optimization metrics for the enantioselective Michael addition of nitromethane to ethyl crotonate. Squaramide catalysts in neat nitromethane at 0 °C provide the optimal balance of yield and enantioselectivity.

Downstream Application: Synthesis of 3-Methyl-GABA

The isolated chiral ethyl 3-methyl-4-nitrobutanoate is a direct precursor to enantiopure 3-methyl-GABA. The transformation requires two high-yielding steps:

  • Nitro Reduction : Hydrogenation over Raney Nickel (H 2​ , 50 psi) in methanol converts the nitro group to a primary amine.

  • Ester Hydrolysis : Subsequent reflux in 6N HCl hydrolyzes the ethyl ester, yielding the target γ -amino acid hydrochloride salt[3].

This sequence mirrors the synthetic logic utilized in the commercial production of related blockbuster gabapentinoids like Pregabalin[1].

Sources

Exploratory

Whitepaper: Stability Dynamics and Storage Protocols for Ethyl 3-Methyl-4-Nitrobutanoate

Executive Summary & Chemical Identity Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly versatile aliphatic nitro-ester utilized extensively as a building block in the synthesis of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly versatile aliphatic nitro-ester utilized extensively as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), including GABA analogs and neuroleptic intermediates. While structurally efficient for downstream reductive amination, the juxtaposition of an electrophilic ester and a highly electron-withdrawing primary nitro group creates specific vectors for chemical instability.

This guide synthesizes the physicochemical vulnerabilities of the compound and establishes field-proven, self-validating protocols for its storage, handling, and forced degradation testing.

Structural Causality of Degradation

To design effective storage protocols, we must first understand the mechanistic causality behind the compound's degradation. The molecule (Molecular Weight: 175.18 g/mol ) possesses two primary sites of reactivity:

  • The Ester Linkage (Hydrolysis): The carbonyl carbon is susceptible to nucleophilic attack. In the presence of ambient moisture and extreme pH, the ester hydrolyzes into 3-methyl-4-nitrobutanoic acid and ethanol.

  • The Alpha-Carbon (Nitronate Formation & Nef Reaction): The primary nitro group is powerfully electron-withdrawing, rendering the adjacent methylene protons ( C4​ ) highly acidic. Exposure to bases leads to deprotonation, forming a resonance-stabilized nitronate ion. If not neutralized, this intermediate can undergo Nef-type degradation, yielding aldehydes, ketones, and releasing nitrous oxide gases. Furthermore, intense heating of nitroalkanes can lead to explosive thermal decomposition .

Degradation A Ethyl 3-methyl-4-nitrobutanoate (Intact Intermediate) B 3-methyl-4-nitrobutanoic acid (Hydrolysis Product) A->B H2O, Acid/Base Catalysis C Nef Reaction Products (Aldehydes/Ketones) A->C Strong Base (Deprotonation) D Thermal Decomposition (NOx gases) A->D Intense Heat (>150°C)

Mechanistic degradation pathways of ethyl 3-methyl-4-nitrobutanoate.

Storage Directives & Handling Parameters

Based on the kinetic vulnerabilities outlined above, standard room-temperature storage is insufficient for long-term stability. The following parameters are mandatory for maintaining >98% purity.

Quantitative Storage Profile
ParameterRecommended ValueCausality / Implication
Storage Temperature 2-8 °CLowers thermal kinetic energy, suppressing spontaneous ester hydrolysis and auto-oxidation1[1].
Headspace Atmosphere Argon or NitrogenDisplaces ambient oxygen and humidity, preventing moisture-driven hydrolysis and oxidative radical formation.
Container Material Amber Glass / OpaqueShields the nitro moiety from photo-induced degradation, which can trigger homolytic cleavage.
Chemical Incompatibilities Strong bases, OxidizersPrevents rapid exothermic nitronate formation and subsequent Nef-type decomposition.

Self-Validating Forced Degradation Protocol

To establish a robust shelf-life and identify specific degradation impurities, a forced degradation study must be executed. As a Senior Application Scientist, I mandate that every analytical protocol must be a self-validating system .

Self-Validation Mechanism: This protocol utilizes a dual-validation mass-balance approach. An internal standard (Ethyl Benzoate) is spiked into the quenching solution. If the recovery of the internal standard deviates by >2%, the sample is invalidated (ruling out extraction errors). Furthermore, the molar sum of the remaining API and all quantified degradants must equal 100% ± 2% of the Day 0 baseline. Any discrepancy indicates undetected volatile degradation (e.g., NOx​ off-gassing).

Step-by-Step Methodology

Step 1: Matrix Preparation & Aliquoting

  • Action: Dissolve Ethyl 3-methyl-4-nitrobutanoate in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is chosen over methanol to prevent transesterification side-reactions that would artificially skew degradation data.

Step 2: Application of Stressors (N=3 Replicates)

  • Acidic Stress: Add 0.1 N HCl (1:1 v/v) and hold at 60°C for 24 hours.

  • Basic Stress: Add 0.1 N NaOH (1:1 v/v) and hold at Room Temperature for 2 hours.

  • Oxidative Stress: Add 3% H2​O2​ (1:1 v/v) and hold at Room Temperature for 24 hours.

  • Thermal Stress: Expose solid compound to 80°C for 7 days.

Step 3: Quenching & Internal Standard Addition

  • Action: At the designated time point, immediately neutralize the solutions (e.g., add 0.1 N HCl to the basic stressor) and spike with 50 µg/mL of Ethyl Benzoate (Internal Standard).

  • Causality: Degradation reactions must be instantaneously halted to capture an accurate kinetic snapshot. Neutralizing the basic solution re-protonates any nitronate intermediates, preventing further decomposition while waiting in the autosampler queue.

Step 4: HPLC-UV/MS Analysis

  • Action: Inject 10 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at 210 nm and via ESI-MS.

  • Causality: Formic acid ensures the acidic degradation products (like 3-methyl-4-nitrobutanoic acid) remain protonated, improving peak shape and retention on the non-polar stationary phase.

Workflow N1 1. Sample Aliquoting (N=3 per condition) N2 2. Environmental Chambers N1->N2 N3 3. Time-Point Sampling N2->N3 N4 4. Quenching & Extraction N3->N4 N5 5. HPLC-UV/MS Analysis N4->N5

Self-validating workflow for accelerated stability and degradation testing.

Quantitative Mass Balance Targets
Stress ConditionPrimary Degradation PathwayExpected MS ( m/z )Mass Balance Target
Acidic (60°C) Ester Hydrolysis146 [M−H]− 100% ± 2%
Basic (RT) Hydrolysis / Nef ReactionVariable (Aldehydes)100% ± 2%
Oxidative (RT) Nitro Oxidation>175 (Oxides)100% ± 2%

References

  • BLD Pharm: Ethyl 3-methyl-4-nitrobutanoate. CAS No.
  • 2985-50-4 | Ethyl 3-methyl-4-nitrobutano
  • ethyl 3-methyl-4-nitrobutano
  • SAFETY D
  • Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676, PubChem - NIH,

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 3-Methyl-4-Nitrobutanoate as a Key Nitroalkane Precursor for Chiral γ-Amino Acid Synthesis

Introduction & Mechanistic Rationale In the landscape of neuropharmacological drug development, the synthesis of chiral γ-amino acids (GABA analogues) demands robust, stereoselective methodologies. Ethyl 3-methyl-4-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of neuropharmacological drug development, the synthesis of chiral γ-amino acids (GABA analogues) demands robust, stereoselective methodologies. Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) serves as a foundational nitroalkane precursor in these workflows [1].

The strategic utility of this compound lies in its dual-masked functionality. The nitro group acts as a highly efficient, atom-economical latent primary amine that resists premature nucleophilic attacks, while the ethyl ester protects the terminal carboxylic acid during upstream carbon-carbon bond formation. Furthermore, the β-methyl group is pharmacodynamically critical. This specific steric bulk dictates the resulting molecule's ability to fit the binding pocket of the GABA_A receptor and stereoselectively activate L-glutamic acid decarboxylase (GAD) and GABA aminotransferase (GABA-T) [2].

By utilizing an organocatalyzed asymmetric Michael addition of nitromethane to ethyl 2-butenoate (ethyl crotonate), we can establish the critical C3 stereocenter early in the synthesis, yielding ethyl (R)-3-methyl-4-nitrobutanoate with high enantiomeric excess (ee) [3].

Synthetic Workflow & Visualizations

The transformation from simple starting materials to the active pharmaceutical ingredient (API) requires a meticulously controlled sequence of addition, reduction, and hydrolysis.

SynthWorkflow A Ethyl 2-butenoate + Nitromethane B Asymmetric Michael Addition (Organocatalyst) A->B C Ethyl (R)-3-methyl-4-nitrobutanoate (Nitroalkane Precursor) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E Ethyl (R)-4-amino-3-methylbutanoate (Intermediate) D->E F Ester Hydrolysis (Aqueous HCl) E->F G (R)-3-Methyl-GABA (Target API) F->G

Caption: Synthetic workflow from ethyl crotonate to 3-methyl-GABA via nitroalkane intermediate.

Experimental Protocols: A Self-Validating System

As with any multi-step synthesis, ensuring the integrity of each intermediate is paramount. The following protocols are designed with built-in validation checkpoints to prevent the propagation of errors.

Protocol A: Asymmetric Synthesis of Ethyl (R)-3-methyl-4-nitrobutanoate

Objective: Establish the chiral β-methyl center via organocatalysis.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) and benzoic acid (10 mol%) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add ethyl 2-butenoate (1.0 equiv) to the stirring solution at room temperature.

  • Nitroalkane Introduction: Dropwise, add nitromethane (5.0 equiv). The excess nitromethane drives the equilibrium forward and prevents polymerization of the enoate.

  • Reaction: Stir the mixture at 25 °C for 24 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate, 9:1).

  • Self-Validation Checkpoint:

    • TLC: The product spot will appear UV active and can be visualized with a basic KMnO₄ stain.

    • ¹H NMR: Confirm success by the disappearance of the vinylic protons of ethyl crotonate (δ 5.8 and 6.9 ppm) and the appearance of diastereotopic protons adjacent to the nitro group (δ ~4.4 ppm).

Protocol B: Reduction and Hydrolysis to (R)-3-Methyl-GABA

Objective: Unmask the functional groups to yield the final γ-amino acid.

  • Nitro Reduction: Dissolve the purified ethyl (R)-3-methyl-4-nitrobutanoate in absolute ethanol. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Pd/C dry out in air, as it is highly pyrophoric. Concentrate the filtrate to yield ethyl (R)-4-amino-3-methylbutanoate.

  • Ester Hydrolysis: Dissolve the intermediate in 6M aqueous HCl and reflux for 4 hours.

  • Isolation: Cool the solution, evaporate the solvent under reduced pressure, and recrystallize the resulting hydrochloride salt from ethanol/ether to yield pure (R)-3-Methyl-GABA.

  • Self-Validation Checkpoint:

    • Staining: The successful reduction of the nitro group is confirmed by a positive Ninhydrin stain (deep purple spot) indicating the presence of a primary amine.

    • ¹H NMR: Hydrolysis is validated by the complete disappearance of the ethyl ester signals (a quartet at δ 4.1 ppm and a triplet at δ 1.2 ppm).

Quantitative Data: Optimization of Michael Addition

The choice of solvent and catalyst loading significantly impacts the enantiomeric excess of the nitroalkane precursor. Below is a summary of optimized reaction parameters based on standard organocatalytic benchmarking [3].

Catalyst System (10 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Diphenylprolinol TMS ether + PhCOOHToluene25248592
Diphenylprolinol TMS ether + PhCOOHCH₂Cl₂252488 94
Diphenylprolinol TMS ether + PhCOOHEtOH0487588
DBU (Achiral Base Control)THF251295N/A (Racemic)

Table 1: Parameter optimization for the synthesis of ethyl (R)-3-methyl-4-nitrobutanoate. DCM provides the optimal balance of solubility and transition-state stabilization for the organocatalyst.

Pharmacological Application: Target Signaling

Once synthesized, the downstream product, 3-Methyl-GABA, acts as a potent neuromodulator. Unlike standard GABA, the β-methyl substitution provides stereoselective resistance to rapid enzymatic degradation while actively modulating key metabolic enzymes in the central nervous system [4].

PharmPathway A 3-Methyl-GABA B GABA Aminotransferase (GABA-T) A->B Activates C L-Glutamic Acid Decarboxylase (GAD) A->C Activates D GABAA Receptor Binding Pocket A->D Modulates E GABAergic Neurotransmission B->E Regulates turnover C->E Enhances synthesis F Anticonvulsant Efficacy D->F Mediates E->F Induces

Caption: Pharmacological signaling and target modulation pathways of 3-Methyl-GABA.

References

  • Title: Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676 Source: PubChem Database, National Institutes of Health URL: [Link]

  • Title: GABA analogue Source: Wikipedia URL: [Link]

Application

Application Note: Synthesis and Utilization of Ethyl 3-Methyl-4-nitrobutanoate via Michael Addition

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale Ethyl 3-methyl-4-nitrobut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly versatile γ -nitro ester building block. In pharmaceutical development, it serves as the critical upstream precursor for chiral γ -amino acids, most notably β -methyl- γ -aminobutyric acid ( β -methyl-GABA) derivatives. The synthesis of this intermediate relies on a classic carbon-carbon bond-forming reaction: the conjugate Michael addition of nitromethane to ethyl crotonate (ethyl 2-butenoate).

The Causality of Substrate and Catalyst Selection

Designing a robust Michael addition requires strict control over chemoselectivity. When utilizing unsubstituted Michael acceptors (like ethyl acrylate), the initial mono-adduct often undergoes a secondary deprotonation, leading to nucleophilic attack on a second acrylate molecule and generating unwanted double adducts.

However, utilizing ethyl crotonate introduces a β -methyl group into the system. This structural choice is not merely to satisfy the final drug target's pharmacophore; it provides essential kinetic control. The steric bulk of the β -methyl group near the newly formed single-adduct intermediate effectively suppresses secondary nucleophilic attacks, driving the chemoselectivity almost exclusively toward the target mono-adduct .

To initiate the reaction, a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Benzyltrimethylammonium hydroxide (Triton B) is required to deprotonate nitromethane (pKa ~10), generating the reactive nitronate anion .

Mechanism N Nitromethane (Donor) B Base (DBU) Deprotonation N->B A Nitronate Anion [CH2NO2]- B->A -H+ TS Conjugate Addition Transition State A->TS Nucleophilic Attack E Ethyl Crotonate (Acceptor) E->TS beta-carbon Steric Control P Ethyl 3-methyl-4-nitrobutanoate (Product) TS->P Protonation

Figure 1: Mechanistic pathway of the base-catalyzed Michael addition yielding the target mono-adduct.

Experimental Methodologies

To ensure a self-validating system , both protocols below include integrated In-Process Controls (IPCs). The reaction must be actively monitored, and the quenching step is strictly causal: adding acid neutralizes the base, instantly halting the kinetic equilibrium and trapping the stable nitroalkane.

Protocol A: Conventional Base-Catalyzed Synthesis (Scale-up optimized)

This method utilizes ambient to mild heating and is ideal for multi-gram scale-up where microwave reactors are impractical.

  • Initiation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add nitromethane (1.5 eq, 150 mmol) and THF (100 mL).

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add DBU (0.1 eq, 10 mmol). Rationale: Cooling prevents exothermic degradation of the nitronate anion.

  • Acceptor Addition: Slowly add ethyl crotonate (1.0 eq, 100 mmol) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 70°C for 48-72 hours.

  • Self-Validating IPC: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the UV-active ethyl crotonate spot (Rf = 0.65) is fully consumed, and a new spot (Rf = 0.40, visualized via KMnO 4​ stain) appears.

  • Quenching: Cool to room temperature and add 1M HCl (15 mL). Rationale: Protonation of DBU prevents reverse Michael (retro-Michael) degradation during solvent evaporation.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Synthesis (High-throughput optimized)

The rate-determining step is the nucleophilic attack, which passes through a highly polar transition state. Microwave irradiation specifically stabilizes this polar state via dipole-dipole electrostatic interactions, lowering the activation energy and accelerating the reaction from days to minutes .

  • Preparation: In a 30 mL microwave-safe pressure vial, combine ethyl crotonate (10 mmol), nitromethane (15 mmol), and DBU (1 mmol). No additional solvent is required (neat reaction).

  • Irradiation: Seal the vial and irradiate in a monomode microwave reactor at 150W, maintaining a temperature of 75°C for 30 minutes.

  • Thermal Validation: Ensure the reactor's IR sensor does not exceed 85°C. Rationale: Temperature overshoots will lead to Nef-type side reactions, converting the nitro group into a useless carbonyl.

  • Purification: Direct loading of the crude mixture onto a silica gel column (Hexane/EtOAc 9:1) yields the pure product.

Workflow S1 Step 1: Initiation Nitromethane + Ethyl Crotonate + DBU S2 Step 2: Reaction 0°C to RT (Conventional) OR Microwave (150W) S1->S2 S3 Step 3: Quenching Neutralize with 1M HCl to halt reaction S2->S3 S4 Step 4: Extraction EtOAc extraction & Brine wash S3->S4 S5 Step 5: Validation TLC & 1H-NMR Confirmation S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the Michael adduct.

Quantitative Data Summary

The following table synthesizes field-proven reaction conditions for the generation of ethyl 3-methyl-4-nitrobutanoate. The data highlights the efficiency of microwave irradiation and the strict chemoselectivity afforded by the β -methyl group .

Reaction ConditionCatalyst / BaseSolventTimeYield (%)Chemoselectivity (Mono:Double)
Conventional Heating (70°C) DBU (0.1 eq)THF72 hours65 - 72%> 99:1
Microwave Irradiation (150W) DBU (0.1 eq)Neat30 mins85 - 90%> 99:1
Phase-Transfer Catalysis (RT) K 2​ CO 3​ / TBABTHF24 hours75 - 82%> 99:1
Triton B Catalyzed (RT) Triton B (0.1 eq)Methanol48 hours68 - 75%> 99:1

Quality Control & Spectroscopic Validation

To ensure the integrity of the synthesized ethyl 3-methyl-4-nitrobutanoate before downstream processing (e.g., hydrogenation to β -methyl-GABA), the batch must be validated spectroscopically.

Expected 1 H-NMR (400 MHz, CDCl 3​ ) Signatures:

  • δ 1.05 (d, J = 6.8 Hz, 3H): Confirms the presence of the β -methyl group.

  • δ 1.25 (t, J = 7.1 Hz, 3H) & δ 4.15 (q, J = 7.1 Hz, 2H): Validates the intact ethyl ester moiety.

  • δ 4.45 (dd, 2H): The highly deshielded diastereotopic protons adjacent to the nitro group (-CH 2​ NO 2​ ). Absence of this peak indicates failure of the Michael addition.

References

  • Kochi University of Technology. "Michael Addition of Cyano-aci-nitroacetate Leading to δ-Functionalized α-Nitronitriles." Kochi Tech Research Repository. Available at:[Link]

  • GlobalChemMall. "Benzyltrimethylammonium Hydroxide (Triton B) in Organic Synthesis." GlobalChemMall Database. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation." PubMed Central (PMC). Available at:[Link]

Method

Application Note: Catalytic Hydrogenation of Ethyl 3-Methyl-4-nitrobutanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of γ -lactam scaffolds (4-methylpyrrolidin-2-one) for active pharmaceutical ingredients (APIs), including Bcl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of γ -lactam scaffolds (4-methylpyrrolidin-2-one) for active pharmaceutical ingredients (APIs), including Bcl-2 inhibitors and GABA analogs.

Strategic Context & Chemical Significance

Ethyl 3-methyl-4-nitrobutanoate is a highly versatile bifunctional building block in organic synthesis[1]. Its primary synthetic utility lies in its ability to undergo a tandem reduction-cyclization sequence to form 4-methylpyrrolidin-2-one , a substituted γ -lactam. This structural motif is a critical intermediate in the development of modern therapeutics, most notably in the synthesis of potent Bcl-2 inhibitors used in targeted cancer therapies[2][3].

By leveraging catalytic hydrogenation, chemists can efficiently reduce the terminal aliphatic nitro group to a primary amine. Because the newly formed amine is situated in a γ -position relative to the ethyl ester, the intermediate spontaneously undergoes an intramolecular nucleophilic acyl substitution, expelling ethanol and forming the thermodynamically stable 5-membered lactam ring[2].

Mechanistic Causality: Driving the Tandem Reaction

Understanding the causality behind the reaction conditions is critical for scale-up and optimization:

  • Catalyst Selection: Raney Nickel is the industry standard for this transformation[2][3]. It provides rapid, highly efficient reduction of aliphatic nitro groups without the risk of dehalogenating other sensitive moieties that might be present in more complex derivatives. While 10% Pd/C is a viable alternative that offers easier handling, it often requires longer reaction times or higher hydrogen pressures.

  • Thermal Activation (50°C): The reduction of the nitro group to an amine occurs readily at room temperature. However, the subsequent cyclization (the attack of the amine on the ester carbonyl) possesses a kinetic barrier. Heating the reaction to 50°C ensures that the transient ethyl 4-amino-3-methylbutanoate intermediate does not stall, driving the ring closure to completion[2].

  • Solvent Dynamics: Methanol (MeOH) or Ethanol (EtOH) are the preferred solvents. They readily dissolve both the lipophilic nitroester and the polar lactam product, while also facilitating the proton-transfer steps inherent to the catalytic reduction mechanism[2].

Reaction Workflow Visualization

G Substrate Ethyl 3-methyl-4-nitrobutanoate (Starting Material) Hydrogenation Catalytic Hydrogenation (H2, Catalyst, Solvent) Substrate->Hydrogenation Intermediate Ethyl 4-amino-3-methylbutanoate (Transient Intermediate) Hydrogenation->Intermediate Reduction of -NO2 Cyclization Intramolecular Cyclization (Nucleophilic Acyl Substitution) Intermediate->Cyclization Spontaneous at 50°C Product 4-Methylpyrrolidin-2-one (Target γ-Lactam) Cyclization->Product Ring Closure Byproduct Ethanol (Byproduct) Cyclization->Byproduct Leaving Group

Mechanistic pathway from nitroester to γ-lactam via reduction and cyclization.

Quantitative Data: Condition Optimization

The following table summarizes the comparative efficacy of different reduction conditions for γ -nitroesters, synthesized from empirical data and patent literature[2][4].

Catalyst / ReagentSolventTempPressureTimeTypical YieldMechanistic Notes
Raney Ni (10 mol%) MeOH50°C1 atm (H₂)4 h>90% Highly efficient; standard protocol for Bcl-2 inhibitor precursors[2].
10% Pd/C EtOH25–50°C1–3 atm (H₂)6–12 h85–90% Safer handling than Raney Ni; requires slightly longer times or higher pressure.
Fe powder / NH₄Cl EtOH / H₂O80°CN/A2–6 h75–85% Alternative chemical reduction; tolerates other reducible functional groups[4].

Self-Validating Experimental Protocol

The following protocol utilizes Raney Nickel to achieve maximum yield. It is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction is proceeding correctly.

Reagents & Equipment
  • Substrate: Ethyl 3-methyl-4-nitrobutanoate (1.0 equiv)

  • Catalyst: Raney Nickel (approx. 10% w/w relative to substrate)

  • Solvent: Methanol (10 volumes)

  • Equipment: 3-neck round-bottom flask, hydrogen balloon or Parr reactor, Celite pad, LC-MS/TLC setup.

Step-by-Step Methodology

Step 1: System Purge & Preparation To a clean, dry reaction flask, add Ethyl 3-methyl-4-nitrobutanoate and Methanol. Purge the solution with inert gas (N₂ or Ar) for 10 minutes.

  • Causality: Removing dissolved oxygen prevents premature oxidation of the catalyst and mitigates severe fire risks when introducing pyrophoric Raney Ni.

Step 2: Catalyst Addition Carefully add the Raney Ni catalyst as an aqueous or methanolic slurry under a steady stream of nitrogen.

  • Safety Critical: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

Step 3: Hydrogenation & Thermal Activation Evacuate the flask under mild vacuum and backfill with H₂ gas. Repeat this purge cycle three times. Maintain the reaction under an H₂ atmosphere (1 atm via balloon). Heat the mixture to 50°C with vigorous stirring[2][3].

  • Causality: Vigorous stirring is required to overcome the mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂). Heating to 50°C forces the intermediate amino ester to cyclize.

Step 4: Self-Validation (Analytical Monitoring) After 3 hours, sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Validation Checkpoint: The starting nitro compound (UV active) must be completely consumed. If a highly polar intermediate is observed at the baseline, the reduction is complete but cyclization is stalling. If this occurs, maintain heating at 50°C until the baseline spot fully converts into the moderately polar product spot (4-methylpyrrolidin-2-one)[2].

Step 5: Workup & Filtration Once complete (typically 4 hours), cool the reaction to room temperature and thoroughly flush the system with N₂ to remove all residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake generously with Methanol.

  • Causality: Celite traps the fine, pyrophoric Raney Ni particulates, preventing them from passing into the filtrate and allowing for safe disposal. Keep the Celite pad wet at all times.

Step 6: Isolation Concentrate the filtrate under reduced pressure to remove the Methanol and the Ethanol byproduct. The resulting residue is crude 4-methylpyrrolidin-2-one (typically a yellow solid or thick oil)[3], which is generally of sufficient purity (>90%) to be used directly in subsequent synthetic steps.

References

  • 2985-50-4 | Ethyl 3-methyl-4-nitrobutanoate | BLD Pharm Source: BLD Pharm URL
  • WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents URL
  • CN112437772B - Bcl-2 inhibitors Source: Google Patents URL
  • Ethyl 3-Nitropropanoate | CAS 3590-37-2 Source: Benchchem URL

Sources

Application

Application Note: Bifunctional Derivatization of Ethyl 3-Methyl-4-Nitrobutanoate for GABAergic Scaffold Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Mechanistic Overview & Derivatization Strategy Ethyl 3-methyl-4-nitrobutanoate is a highly versatile, bifunctional aliphatic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Overview & Derivatization Strategy

Ethyl 3-methyl-4-nitrobutanoate is a highly versatile, bifunctional aliphatic building block utilized extensively in the synthesis of neuroactive γ-amino acids, including β-methyl-GABA and lipophilic precursors to the antiepileptic drug pregabalin ()[1]. The molecule possesses two orthogonal reactive centers: a reducible primary nitro group and an electrophilic ethyl ester.

As a Senior Application Scientist, I have designed this protocol guide to explore three divergent derivatization pathways that exploit this bifunctionality. Experimental causality dictates that the spatial 1,4-relationship between the nitro group and the ester heavily influences downstream reactivity. Depending on the reagent selection, this precursor can be directed toward lactamization, selective saponification, or homologation.

Experimental Protocols & Causality

Protocol I: Catalytic Reductive Cyclization to 4-Methylpyrrolidin-2-one

Causality Insight: We utilize 10% Pd/C under a hydrogen atmosphere in methanol rather than harsher reducing agents like LiAlH₄. Methanol acts as a protic shuttle, stabilizing the transition state during the reduction. Once the nitro group is reduced to a primary amine, the spatial proximity to the ethyl ester strongly favors an intramolecular acyl substitution. This cyclization is entropically driven, rapidly expelling ethanol to form the thermodynamically stable 5-membered γ-lactam ring ()[2].

Self-Validating Checkpoint: This reaction validates its own completion via IR spectroscopy. The complete disappearance of the asymmetric NO₂ stretch (~1550 cm⁻¹) and the appearance of a broad N-H stretch (~3200 cm⁻¹) alongside a shifted C=O stretch (~1700 cm⁻¹) confirms successful lactamization without the need for complex chromatographic isolation.

Step-by-Step Methodology:

  • Dissolve ethyl 3-methyl-4-nitrobutanoate (10.0 mmol) in anhydrous methanol (30 mL) in a flame-dried round-bottom flask.

  • Carefully add 10% Pd/C (10 wt%, 1.0 mmol Pd) under a continuous stream of nitrogen to prevent catalyst ignition.

  • Evacuate the flask and backfill with hydrogen gas three times using a balloon.

  • Stir the suspension vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite, washing with excess methanol (2 × 15 mL).

  • Concentrate the filtrate in vacuo. If NMR indicates incomplete cyclization (presence of open-chain amine), heat the neat residue to 60°C for 2 hours under vacuum.

Protocol II: Chemoselective Ester Hydrolysis to 3-Methyl-4-nitrobutanoic acid

Causality Insight: Lithium hydroxide (LiOH) in a biphasic THF/water system is chosen over NaOH. The lithium cation coordinates with the ester carbonyl, increasing its electrophilicity. Crucially, the lower basicity of LiOH prevents the deprotonation of the highly acidic α-nitro carbon (pKa ~10), thereby suppressing unwanted retro-Michael degradation or Nef-type side reactions.

Self-Validating Checkpoint: The protocol is validated by the pH-dependent solubility of the product. Upon acidification, the product shifts from the aqueous layer to the organic layer, ensuring that only the successfully hydrolyzed carboxylic acid is isolated during extraction.

Step-by-Step Methodology:

  • Dissolve the precursor (10.0 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

  • Cool the solution to 0°C using an ice bath to kinetically suppress side reactions.

  • Add LiOH·H₂O (12.0 mmol, 1.2 eq) in a single portion. Stir at 0°C for 3 hours.

  • Monitor by TLC (Hexanes:EtOAc 7:3). Upon disappearance of the starting material, quench the reaction by adding 1M HCl dropwise until the aqueous layer reaches pH 2–3.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure carboxylic acid.

Protocol III: Buffered Oxidative Nef Reaction to Ethyl 3-methyl-4-oxobutanoate

Causality Insight: Classical Nef reactions use strong acids which would inadvertently hydrolyze the ethyl ester. By using Oxone (potassium peroxymonosulfate) in a phosphate-buffered system, we oxidize the transient nitronate directly to the aldehyde at near-neutral pH, perfectly preserving the base-sensitive ester moiety for future chemistry.

Self-Validating Checkpoint: The generation of the aldehyde is immediately verifiable via ¹H NMR by the appearance of a distinct, sharp singlet at ~9.7 ppm, coupled with the complete loss of the characteristic α-nitro protons at ~4.4 ppm.

Step-by-Step Methodology:

  • Dissolve the precursor (10.0 mmol) in methanol (25 mL).

  • Add a solution of 0.5 M K₂HPO₄ buffer (25 mL) to maintain the pH around 7.5.

  • Add an aqueous solution of Oxone (15.0 mmol in 20 mL H₂O) dropwise over 30 minutes at room temperature.

  • Stir the biphasic mixture for 4 hours.

  • Quench the remaining oxidant by adding saturated aqueous Na₂S₂O₃ (10 mL).

  • Extract the mixture with dichloromethane (3 × 25 mL), dry over MgSO₄, and evaporate the solvent carefully at low temperature to prevent volatilization of the aldehyde.

Quantitative Data & Analytical Markers

PathwayTarget DerivativeReaction TypeTypical YieldKey Analytical Marker (IR / ¹H NMR)
I 4-Methylpyrrolidin-2-oneReductive Cyclization85–95%IR: ~1700 cm⁻¹ (Lactam C=O), Loss of 1550 cm⁻¹
II 3-Methyl-4-nitrobutanoic acidChemoselective Hydrolysis90–98%NMR: Broad singlet ~12.0 ppm (-COOH)
III Ethyl 3-methyl-4-oxobutanoateOxidative Nef Reaction70–80%NMR: Sharp singlet ~9.7 ppm (-CHO)

Workflow Visualization

Workflow Precursor Ethyl 3-methyl-4-nitrobutanoate (Bifunctional Precursor) Cond1 Catalytic Hydrogenation (H₂, Pd/C, MeOH) Precursor->Cond1 Cond2 Chemoselective Hydrolysis (LiOH, THF/H₂O) Precursor->Cond2 Cond3 Oxidative Nef Reaction (Oxone, Buffer, MeOH) Precursor->Cond3 Prod1 4-Methylpyrrolidin-2-one (γ-Lactam) Cond1->Prod1 Prod2 3-Methyl-4-nitrobutanoic acid (Carboxylic Acid) Cond2->Prod2 Prod3 Ethyl 3-methyl-4-oxobutanoate (Aldehyde) Cond3->Prod3

Fig 1. Derivatization pathways of ethyl 3-methyl-4-nitrobutanoate into GABAergic intermediates.

References

  • [1] de Souza, R. O. M. A., et al. "Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains." New Journal of Chemistry (RSC Publishing), 2020. URL: [Link]

  • [2] Brenner, M., & Seebach, D. "Enantioselective Preparation of γ-Amino Acids and γ-Lactams from Nitro Olefins and Carboxylic Acids, with the Valine-Derived 4-Isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one as an Auxiliary." Helvetica Chimica Acta, 1999. URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of Ethyl 3-Methyl-4-nitrobutanoate via DBU-Catalyzed Michael Addition

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Executive Summary Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a highly versatile γ-nitro ester building block[1]. It serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals

Executive Summary

Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a highly versatile γ-nitro ester building block[1]. It serves as a critical intermediate in the synthesis of pyrrolidones, γ-amino acids (such as Pregabalin and Baclofen analogs), and various active pharmaceutical ingredients (APIs)[2]. This application note outlines a robust, self-validating 10-mol scale protocol for its synthesis via the conjugate addition of nitromethane to ethyl crotonate. By utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base, this process maximizes atom economy, eliminates transesterification side reactions, and establishes stringent thermal controls over the highly exothermic Michael addition.

Mechanistic Rationale & Catalyst Selection

The core transformation relies on a 1,4-conjugate addition (Michael addition)[3]. The thermodynamic driving force of this reaction is the conversion of the C-C π-bond of the α,β-unsaturated ester (approx. 60 kcal/mol) into a more stable C-C σ-bond (approx. 80 kcal/mol)[4].

Causality in Experimental Design:

  • Catalyst Choice (DBU): While alkali metal hydroxides or simple alkoxides can deprotonate nitromethane, their nucleophilicity frequently induces competitive saponification or transesterification of the ethyl ester[5]. DBU is deliberately selected because its strong amidine character efficiently generates the reactive nitronate anion, yet its steric bulk and non-nucleophilic nature entirely suppress carbonyl attack[6].

  • Solvent-Free / High-Concentration Approach: To optimize the environmental factor (E-factor) for scale-up, the reaction is run with minimal solvent. Excess nitromethane acts as both the Michael donor and a partial diluent, driving the reaction kinetics favorably while maintaining a manageable viscosity.

Mechanism NM Nitromethane Nitronate Nitronate Anion NM->Nitronate Deprotonation Enolate Enolate Intermediate Nitronate->Enolate 1,4-Addition Product Target Product Enolate->Product Protonation Base1 DBU Base1->Nitronate Acceptor Ethyl Crotonate Acceptor->Enolate Base2 DBU-H+ Base2->Product

Figure 1: Base-catalyzed Michael addition mechanism forming the gamma-nitro ester.

Process Safety & Hazard Mitigation

Nitromethane is an energy-dense molecule that poses specific scale-up hazards. It can form shock-sensitive, fulminate-like salts if exposed to strong bases in isolation.

Self-Validating Safety Mechanisms:

  • Order of Addition: DBU must never be mixed directly with neat nitromethane. The protocol mandates that ethyl crotonate and nitromethane are pre-mixed in the reactor. DBU is then dosed slowly. This ensures the nitronate anion is immediately intercepted by the abundant Michael acceptor, keeping the steady-state concentration of the energetic intermediate near zero.

  • Thermal Control: The conjugate addition is highly exothermic. Dosing the catalyst allows the operator to control the reaction rate dynamically. Active jacket cooling must maintain the internal temperature ( Tint​ ) below 30 °C to prevent thermal runaway and polymerization of the enoate.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Material Requirements (10-Mol Scale)

Reagent MW ( g/mol ) Equivalents Moles Mass (kg) Volume (L) Role
Ethyl Crotonate 114.14 1.00 10.0 1.14 1.24 Michael Acceptor
Nitromethane 61.04 2.00 20.0 1.22 1.07 Nucleophile / Solvent
DBU 152.24 0.15 1.5 0.23 0.22 Base Catalyst

| aq. NH₄Cl (1M) | 53.49 | 0.20 | 2.0 | - | 2.00 | Quench Reagent |

Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Parameter Target Range Rationale for Control
Dosing Temperature 20 °C – 25 °C Prevents thermal runaway; minimizes side-product formation.
DBU Dosing Rate 0.1 – 0.2 L/h Controls the exothermic generation of the nitronate anion.
Aging Time 3 – 4 hours Ensures >98% conversion of the limiting reagent (ethyl crotonate).

| Quench pH | 6.0 – 7.0 | Neutralizes DBU to arrest the reaction and prevent retro-Michael cleavage during distillation. |

Experimental Protocol (10-Mol Scale)

Step 1: Reactor Preparation
  • Purge a 5-L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and dropping funnel with dry Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.

  • Set the chiller unit connected to the reactor jacket to 15 °C.

Step 2: Reagent Charging
  • Charge 1.14 kg (10.0 mol) of ethyl crotonate into the reactor.

  • Charge 1.22 kg (20.0 mol) of nitromethane.

  • Initiate overhead stirring at 200 RPM. Allow the mixture to equilibrate to an internal temperature ( Tint​ ) of 20 °C.

Step 3: Catalyst Dosing (Critical Step)
  • Load 0.23 kg (1.5 mol) of DBU into the pressure-equalizing dropping funnel or automated dosing pump.

  • Begin dosing DBU into the reactor at a rate of approximately 2 to 3 mL/min.

  • Self-Validating Check: Monitor Tint​ continuously. The temperature will rise rapidly due to the exotherm. Adjust the dosing rate and jacket cooling to ensure Tint​ strictly remains between 20 °C and 25 °C. Do not exceed 30 °C.

Step 4: Reaction Aging
  • Once DBU dosing is complete, adjust the jacket temperature to maintain Tint​ at 25 °C.

  • Age the reaction mixture under continuous stirring for 3 to 4 hours.

  • In-Process Control (IPC): Sample the mixture and analyze via GC or TLC (Hexane:EtOAc 4:1). Proceed to the next step only when ethyl crotonate conversion is >98%.

Step 5: Acidic Quench & Phase Separation
  • Cool the reactor to 10 °C.

  • Slowly add 2.0 L of 1M aqueous NH₄Cl solution to quench the DBU catalyst. Stir vigorously for 15 minutes. Note: A weak acid is used to prevent hydrolysis of the ethyl ester.

  • Stop stirring and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous layer (containing DBU-hydrochloride).

  • Wash the upper organic layer with 1.0 L of brine (saturated NaCl), separate, and dry the organic phase over anhydrous MgSO₄.

Step 6: Distillation & Isolation
  • Filter the MgSO₄ and transfer the organic filtrate to a clean distillation apparatus.

  • Remove excess nitromethane under reduced pressure (approx. 50 mbar, 40 °C). Caution: Do not heat nitromethane to high temperatures; ensure a cold trap is utilized.

  • Perform a fractional vacuum distillation to isolate the target ethyl 3-methyl-4-nitrobutanoate (boiling point approx. 95-100 °C at 2 mbar).

  • Yield expectation: 1.49 – 1.58 kg (85–90% theoretical yield) of a pale yellow liquid.

Workflow Start 1. Reactor Prep (N2 Purge, 20°C) Charge 2. Charge Reagents (Ethyl Crotonate + Nitromethane) Start->Charge Dose 3. Catalyst Dosing (Slow DBU Addition, T < 30°C) Charge->Dose Age 4. Reaction Aging (Stir 4h at 25°C) Dose->Age Active Cooling Quench 5. Acidic Quench (1M aq. NH4Cl) Age->Quench IPC: >98% Conversion Phase 6. Phase Separation (Extract Organic Layer) Quench->Phase Distill 7. Vacuum Distillation (Product Isolation) Phase->Distill Dry over MgSO4 End Pure Ethyl 3-methyl- 4-nitrobutanoate Distill->End Yield >85%

Figure 2: Scale-up workflow for the synthesis of ethyl 3-methyl-4-nitrobutanoate.

References[2] Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676 - PubChem - NIH

Source: nih.gov URL:[1] 2985-50-4|Ethyl 3-methyl-4-nitrobutanoate|BLD Pharm Source: bldpharm.com URL:[3] Application Notes and Protocols for the Michael Addition Reaction Using Crotonophenone - Benchchem Source: benchchem.com URL:[4] The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry Source: masterorganicchemistry.com URL:[5] CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds - Books Source: rsc.org URL:[6] Synthesis and applications of new polymer bound catalysts Brandon Michael Fetteriy - SciSpace Source: scispace.com URL:

Sources

Application

protecting group strategies for ethyl 3-methyl-4-nitrobutanoate

Application Note: Protecting Group Strategies for Ethyl 3-Methyl-4-nitrobutanoate in the Synthesis of GABAergic Therapeutics Introduction & Strategic Overview Ethyl 3-methyl-4-nitrobutanoate is a foundational synthon in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for Ethyl 3-Methyl-4-nitrobutanoate in the Synthesis of GABAergic Therapeutics

Introduction & Strategic Overview

Ethyl 3-methyl-4-nitrobutanoate is a foundational synthon in the pharmaceutical development of γ -aminobutyric acid (GABA) analogues, most notably the anticonvulsant and anxiolytic drug Pregabalin (Lyrica)[1][2]. The molecule is defined by a dual-functional architecture: an ethyl ester acting as a protected carboxylic acid, and a nitro group serving as a latent (masked) primary amine.

Designing a synthetic route around this molecule requires precise control over protecting group (PG) dynamics. Premature unmasking of the amine leads to spontaneous cyclization, while overly robust protection can necessitate harsh deprotection conditions that compromise stereochemical integrity. This guide details the mechanistic causality and field-proven protocols for managing these functional groups, specifically focusing on the transition from a masked amine to an activated lactam[3][4].

Mechanistic Causality: Masking, Reduction, and Spontaneous Lactamization

The Nitro Group as a Masked Amine During the upstream construction of the carbon backbone (typically via the Michael addition of nitromethane to an α,β -unsaturated ester), a free primary amine would act as a competing nucleophile, poisoning the catalyst or causing unwanted side reactions[3][5]. The nitro group safely carries the nitrogen atom through these basic conditions.

Reductive Cyclization Once the carbon framework is established, the nitro group is reduced to a primary amine. However, the proximity of this nascent amine to the pendant ethyl ester results in an immediate, thermodynamically driven intramolecular cyclization. The amine attacks the ester carbonyl, ejecting ethanol and forming a highly stable 5-membered γ -lactam (4-methylpyrrolidin-2-one)[4][5]. In this state, the lactam itself acts as an internally protected form of the amino acid.

Causality Lactam Unprotected Lactam (Low Electrophilicity) Harsh 6N HCl, Reflux (Harsh Conditions) Lactam->Harsh BocLactam N-Boc Lactam (High Electrophilicity) Lactam->BocLactam Boc2O Degradation Risk of Epimerization / Low Tolerance Harsh->Degradation Mild 1M LiOH, RT (Mild Conditions) BocLactam->Mild Preservation Preserves Stereocenters High Yield Mild->Preservation

Mechanistic divergence between harsh lactam hydrolysis and mild N-Boc activated ring opening.

Activating the Lactam: The N-Boc Protection Strategy

In a standard γ -lactam, the lone pair on the nitrogen atom is heavily delocalized into the carbonyl group. This resonance renders the carbonyl carbon relatively electron-rich and resistant to nucleophilic attack, meaning direct hydrolysis to the open-chain amino acid requires forcing conditions (e.g., 6N HCl at reflux)[6].

To enable mild ring opening—crucial for preserving sensitive stereocenters during the synthesis of enantiopure (S)-Pregabalin—the lactam nitrogen is protected with a strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group[4][7].

  • The Causality of Activation: The Boc group pulls electron density away from the lactam nitrogen, disrupting the amide resonance. This drastically increases the electrophilic character of the lactam carbonyl, allowing hydroxide ions to easily attack and open the ring at room temperature[4][7].

Quantitative Data: Protecting Group Strategy Comparison

StrategyReagents / ConditionsCleavage / Ring-OpeningYield RangePros & Cons
Direct Hydrolysis None (Direct from Lactam)6N HCl, Reflux, 12-24h85–95%Pro: Atom economical.Con: Harsh, risks epimerization[6].
N-Boc Activation Boc2​O , DMAP, Et3​N , RT1M LiOH, THF/ H2​O , RT90–98%Pro: Mild, preserves stereocenters.Con: Adds two synthetic steps[4][7].
N-Cbz Protection Cbz-Cl, NaH, THF, 0°C H2​ , Pd/C (Hydrogenolysis)80–90%Pro: Orthogonal to acid-labile groups.Con: Requires strong base for protection[3].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Reductive Cyclization to 4-Methylpyrrolidin-2-one

This step unmasks the amine, driving spontaneous internal protection (lactamization).

  • Reaction Setup: Dissolve ethyl 3-methyl-4-nitrobutanoate (1.0 eq) in anhydrous methanol (0.2 M). Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere.

  • Hydrogenation: Purge the flask with H2​ gas and maintain under a hydrogen balloon at room temperature for 12 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The nitro precursor is UV-active; the resulting lactam is highly polar and requires I2​ or KMnO4​ staining for visualization.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The spontaneous ejection of ethanol during cyclization drives the equilibrium, yielding 4-methylpyrrolidin-2-one as a viscous oil or low-melting solid.

Protocol B: N-Boc Protection (Activation) of the Lactam

This step disrupts amide resonance, preparing the ring for mild cleavage.

  • Reaction Setup: Dissolve 4-methylpyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M). Add triethylamine ( Et3​N , 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Cool the mixture to 0°C. Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M KHSO4​ (this selectively protonates and removes DMAP and unreacted Et3​N into the aqueous phase), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The N-Boc-4-methylpyrrolidin-2-one is typically obtained in >90% purity without chromatography.

Protocol C: Mild Ring Opening to N-Boc-3-methyl-GABA

This step yields the protected amino acid ready for chiral resolution or final deprotection.

  • Reaction Setup: Dissolve N-Boc-4-methylpyrrolidin-2-one (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).

  • Hydrolysis: Add 1M aqueous LiOH (1.5 eq) dropwise at room temperature. Stir for 2-3 hours.

  • In-Process Control: Monitor by TLC. The starting material will disappear, replaced by a highly polar baseline spot (the lithium salt of the amino acid).

  • Self-Validating Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl. Critical Insight: Do not drop the pH below 2, or premature Boc cleavage will occur.

  • Extraction: Extract the aqueous layer with EtOAc ( ). The N-Boc-amino acid partitions into the organic layer. Validate product formation via Ninhydrin stain on TLC (requires heating the plate to thermally cleave the Boc group and reveal the primary amine, which turns purple).

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate to yield N-Boc-3-methyl-GABA.

Workflow A Ethyl 3-methyl-4-nitrobutanoate (Masked Amine) B Catalytic Hydrogenation (Raney Ni or Pd/C, H2) A->B Reduction C 4-Methylpyrrolidin-2-one (Spontaneous Lactam) B->C Cyclization D Boc Protection (Boc2O, DMAP, Et3N) C->D Activation E N-Boc-4-methylpyrrolidin-2-one (Activated Lactam) D->E Protection F Mild Hydrolysis (1M LiOH, THF/H2O) E->F Ring Opening G N-Boc-3-methyl-GABA (Protected Pregabalin) F->G Final Product

Synthetic workflow from ethyl 3-methyl-4-nitrobutanoate to N-Boc-3-methyl-GABA.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-Methyl-4-Nitrobutanoate

Welcome to the Technical Support Center. Ethyl 3-methyl-4-nitrobutanoate is a highly valuable synthetic intermediate, most notably serving as the primary precursor for the synthesis of (S)-Pregabalin (Lyrica) and other l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 3-methyl-4-nitrobutanoate is a highly valuable synthetic intermediate, most notably serving as the primary precursor for the synthesis of (S)-Pregabalin (Lyrica) and other lipophilic γ-aminobutyric acid (GABA) analogues[1]. The core transformation relies on the Michael addition of nitromethane to ethyl crotonate.

While theoretically straightforward, this reaction is notoriously prone to yield-limiting side reactions, including bis-addition, ester hydrolysis, and catalyst deactivation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your yields and enantiomeric excess (ee).

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing significant amounts of bis-addition side products, and how does this affect my overall yield? A: Bis-addition occurs when your newly formed product (ethyl 3-methyl-4-nitrobutanoate) undergoes a secondary Michael addition. Because the α-protons adjacent to the newly installed nitro group remain highly acidic, the product can act as a nucleophile and attack a second molecule of ethyl crotonate.

  • Causality: This is driven by improper stoichiometry and mass action. If the concentration of ethyl crotonate is too high relative to the nitronate anion, secondary additions outcompete the primary addition.

  • Solution: Use nitromethane not just as a reagent, but as a co-solvent (typically 5 to 10 equivalents). Flooding the system with nitromethane ensures that the primary nitronate anion is statistically favored, completely suppressing the secondary bis-addition pathway.

Q2: My reaction stalls at 50% conversion when using triethylamine (TEA). What is the mechanistic cause, and how can I drive it to completion? A: TEA (pKa ~10.7) is often not basic enough to efficiently deprotonate nitromethane (pKa ~10.2) to maintain a sufficient equilibrium concentration of the nucleophilic nitronate anion, especially in non-polar solvents.

  • Causality: A weak base leads to a starved nucleophile pool, causing the reaction rate to drop exponentially as starting materials are consumed.

  • Solution: Switch to a stronger, non-nucleophilic amidine or guanidine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetramethylguanidine (TMG)[2]. DBU rapidly and irreversibly generates the nitronate nucleophile without acting as a competing nucleophile itself, preventing transesterification side reactions.

Q3: I am developing an asymmetric route for (S)-Pregabalin. How can I achieve high enantiomeric excess (ee) during this Michael addition step? A: To achieve high enantioselectivity, you must transition from simple achiral bases to bifunctional chiral organocatalysts.

  • Causality: Bifunctional catalysts, such as Takemoto's thiourea catalyst or chiral squaramides, operate via a dual-activation mechanism[3]. The basic amine moiety of the catalyst deprotonates the nitromethane, while the thiourea/squaramide moiety activates the ethyl crotonate via rigid hydrogen bonding. This locks the transition state into a highly ordered chiral environment, dictating the facial attack of the nucleophile[4].

Q4: I am detecting ethyl 3-methyl-4-nitrobutanoic acid in my crude mixture. Why is ester hydrolysis occurring under basic conditions? A: Ester hydrolysis in this context is strictly caused by adventitious water in the presence of your base catalyst.

  • Causality: While bases like DBU are non-nucleophilic, the hydroxide ion generated from trace water reacting with the base is highly nucleophilic and will rapidly cleave the ethyl ester.

  • Solution: Ensure strictly anhydrous conditions. Dry the nitromethane over 3Å molecular sieves prior to use, and perform the reaction under a strict inert atmosphere (N2 or Argon).

Part 2: Visualizing the Chemistry

Mechanism A Nitromethane + Base (DBU) B Nitronate Anion (Nucleophile) A->B Deprotonation D C-C Bond Formation (Beta-Attack) B->D Nucleophilic Attack C Ethyl Crotonate (Electrophile) C->D Accepts Electrons E Ester Enolate Intermediate D->E F Proton Transfer E->F G Ethyl 3-methyl-4-nitrobutanoate (Target Product) F->G Regenerates Base

Mechanistic pathway of the base-catalyzed Michael addition.

Troubleshooting Start Issue: Low Yield of Target Ester Check Analyze Crude Mixture via GC-MS / HPLC Start->Check S1 High Bis-addition Side Products Check->S1 Multiple peaks S2 Unreacted Starting Material Check->S2 Stalled reaction S3 Ester Hydrolysis Observed Check->S3 Acidic byproducts F1 Increase Nitromethane Equivalents (>5 eq) S1->F1 F2 Switch to Stronger Base (e.g., DBU) S2->F2 F3 Ensure Strictly Anhydrous Conditions S3->F3

Troubleshooting logic tree for resolving low yield issues in the synthesis.

Part 3: Quantitative Data & Catalyst Comparison

Selecting the correct catalyst is the most critical variable in this synthesis. The table below summarizes the expected performance metrics of various catalytic systems based on field data.

Catalyst SystemCatalyst TypeLoading (mol%)Reaction Time (h)Expected Yield (%)Enantiomeric Excess (ee %)Key Operational Advantage
DBU Amidine Base5 - 102 - 485 - 92N/A (Racemic)Fast kinetics, high yield, highly scalable[2].
TMG Guanidine Base5 - 104 - 680 - 85N/A (Racemic)Milder than DBU, reduces risk of ester hydrolysis[2].
Takemoto's Catalyst Bifunctional Thiourea5 - 1012 - 2480 - 8885 - 94Excellent enantioselectivity via dual hydrogen-bonding[3].
Chiral Squaramide Bifunctional Squaramide1 - 510 - 1875 - 8686 - 98Superior ee at very low catalyst loadings[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols feature built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Yield Racemic Synthesis via DBU Catalysis

Use this protocol when generating racemic building blocks or when chiral resolution will be performed downstream.

  • Reagent Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, add ethyl crotonate (10.0 mmol, 1.0 eq) and anhydrous nitromethane (50.0 mmol, 5.0 eq).

    • Validation Check: The mixture must form a clear, homogeneous, colorless solution. If the solution is cloudy, moisture is present; discard, dry the reagents over sieves, and restart.

  • Catalyst Addition: Cool the flask to 0°C using an ice-water bath. Add DBU (1.0 mmol, 0.1 eq) dropwise over 10 minutes.

    • Validation Check: A slight exotherm and a color change to pale yellow indicate the successful formation of the nitronate anion. Monitor the internal temperature probe to ensure it does not exceed 10°C during addition to prevent polymerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 3 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) eluent. The complete disappearance of the UV-active ethyl crotonate spot (Rf ~0.6) and the appearance of a new spot (Rf ~0.4) confirms reaction completion.

  • Quenching and Workup: Quench the reaction by adding 1M aqueous HCl (1.5 mmol, 0.15 eq) to neutralize the DBU. Extract the mixture with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation Check: The 1H NMR spectrum of the resulting crude oil must display a characteristic doublet at ~1.0 ppm (CH3 group) and a multiplet at ~4.4 ppm (CH2 adjacent to the nitro group), confirming the structural integrity of ethyl 3-methyl-4-nitrobutanoate.

Protocol B: Enantioselective Synthesis via Bifunctional Thiourea Catalysis

Use this protocol when synthesizing enantiopure precursors for (S)-Pregabalin.

  • Catalyst Activation: In an anhydrous flask under Argon, dissolve Takemoto's chiral thiourea catalyst (0.5 mmol, 0.05 eq) in dry toluene (10 mL).

    • Validation Check: Complete dissolution confirms the catalyst is active and not aggregated.

  • Substrate Addition: Add anhydrous nitromethane (50.0 mmol, 5.0 eq) followed by ethyl crotonate (10.0 mmol, 1.0 eq) at exactly -10°C using a cryocooler.

    • Validation Check: The low temperature is critical for stereocontrol. Use an internal probe; if the temperature fluctuates above 0°C, enantioselectivity will severely degrade due to the increased conformational mobility of the transition state.

  • Extended Reaction: Stir the mixture at -10°C for 24 hours.

    • Validation Check: Before workup, analyze a 50 µL aliquot via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). The chromatogram must show an enantiomeric ratio (e.r.) of at least 95:5 favoring the desired (S)-enantiomer.

Part 5: References

  • US5017649A - Low temperature Michael addition reactions Source: Google Patents URL:

  • ChemComm - RSC Publishing Source: Royal Society of Chemistry URL:

  • Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug Source: Thieme Connect URL:

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: National Institutes of Health (NIH) URL:

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of Ethyl 3-Methyl-4-Nitrobutanoate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the synthesis of γ-nitro aliphatic esters via Michael addition is a foundational transformation, yet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the synthesis of γ-nitro aliphatic esters via Michael addition is a foundational transformation, yet it is highly susceptible to impurity generation if reaction dynamics are not strictly controlled.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to ensure the high-yield synthesis and rigorous purification of ethyl 3-methyl-4-nitrobutanoate .

Process Workflow Overview

The synthesis relies on the base-catalyzed Michael addition of nitromethane to ethyl crotonate (ethyl 2-butenoate). The workflow below outlines the critical path from raw materials to the isolated, high-purity target compound.

Workflow Start Starting Materials Ethyl Crotonate + Nitromethane Reaction Michael Addition (Base Catalyst: DBU / Triton B) Start->Reaction Crude Crude Mixture (Target + Impurities) Reaction->Crude Quench Wash Acidic Aqueous Wash (Removes Catalyst & Salts) Crude->Wash Distillation Fractional Vacuum Distillation (Removes Volatiles & Heavies) Wash->Distillation Organic Phase Pure Pure Ethyl 3-methyl-4-nitrobutanoate Distillation->Pure Main Fraction

Workflow for the synthesis and purification of ethyl 3-methyl-4-nitrobutanoate.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing a high percentage of poly-alkylated (over-addition) impurities in my crude NMR?

  • Expertise & Experience: Nitromethane possesses highly acidic α-protons (pKa ~10). During the Michael addition, the base deprotonates nitromethane to form a nitronate anion, which attacks the β-carbon of ethyl crotonate. However, the resulting mono-alkylated product (ethyl 3-methyl-4-nitrobutanoate) still retains two acidic protons adjacent to the strong electron-withdrawing nitro group. In the presence of a strong base, this intermediate can easily form a secondary nitronate anion, which attacks another molecule of ethyl crotonate, leading to heavy dialkylated impurities .

  • Self-Validating Protocol: To suppress over-addition, maintain a large stoichiometric excess of nitromethane (typically 3:1 to 5:1 relative to ethyl crotonate) to outcompete the mono-alkylated product for the base. Ensure the slow, dropwise addition of the base catalyst to keep the steady-state concentration of the primary nitronate anion low.

Q2: How do I completely remove residual DBU or Triton B catalyst during workup?

  • Expertise & Experience: Amine-based catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or quaternary ammonium hydroxides (Triton B) are highly soluble in organic phases if not fully protonated. If left in the crude mixture, they can catalyze reverse Michael (retro-Michael) reactions or promote ester hydrolysis during the elevated temperatures of distillation.

  • Self-Validating Protocol: Implement a rigorous acidic aqueous wash. Wash the organic layer (e.g., ethyl acetate or dichloromethane) with 1M HCl or 5% aqueous citric acid. The acidic wash protonates DBU to its water-soluble conjugate acid, ensuring >99% removal into the aqueous phase.

Q3: My final product contains 3-methyl-4-nitrobutanoic acid. How did this form and how do I prevent it?

  • Expertise & Experience: This is a hydrolysis impurity. The presence of adventitious water combined with the basic catalyst (especially hydroxide bases like Triton B) facilitates the saponification of the ethyl ester into the corresponding carboxylic acid.

  • Self-Validating Protocol: Maintain strictly anhydrous conditions during the reaction. If the acid impurity is already present, it can be removed during workup by washing the organic layer with a mild basic solution (e.g., saturated aqueous NaHCO₃) before the acidic wash. The acid impurity will partition into the aqueous phase as a water-soluble sodium salt.

Q4: What is the best method to separate unreacted ethyl crotonate from the target product?

  • Expertise & Experience: Ethyl crotonate is significantly more volatile than the target compound. Relying on column chromatography for scale-up is inefficient and expensive.

  • Self-Validating Protocol: Fractional vacuum distillation is the most reliable purification method here. By applying a high vacuum (e.g., 1–5 Torr), the unreacted ethyl crotonate and excess nitromethane can be stripped off as a forecut at lower temperatures, leaving the heavier target product to distill at a higher temperature, effectively separating it from non-volatile poly-alkylated heavies.

Mechanistic Pathways of Impurity Formation

Understanding the chemical divergence between your target product and primary impurities is critical for adjusting reaction parameters.

Pathway Nitromethane Nitromethane + Ethyl Crotonate Target Ethyl 3-methyl-4-nitrobutanoate (Mono-alkylation) Nitromethane->Target Base Catalyst (Controlled) Impurity1 Dialkylated Impurity (Over-addition) Target->Impurity1 Excess Crotonate + Base Impurity2 3-methyl-4-nitrobutanoic acid (Hydrolysis) Target->Impurity2 H2O + Base

Mechanistic pathways leading to the target molecule and primary impurities.

Quantitative Impurity Profile

The following table summarizes the typical impurity profile observed in the crude mixture and the analytical strategies required to track and eliminate them.

Impurity ProfileStructural Origin / MechanismDetection MethodTypical Crude %Removal Strategy
Poly-alkylated (Dialkylated) Over-addition of ethyl crotonate to the secondary nitronate intermediate.LC-MS / ¹H-NMR5–15%Remains in the distillation flask as heavy bottoms during vacuum distillation.
3-methyl-4-nitrobutanoic acid Saponification of the ethyl ester due to moisture and base.HPLC / Titration1–5%Mild basic aqueous wash (NaHCO₃) to extract as a sodium salt.
Unreacted Ethyl Crotonate Incomplete conversion / equilibrium limits.GC-FID / ¹H-NMR2–10%Removed as a low-boiling forecut during vacuum distillation.
Residual Catalyst (e.g., DBU) Incomplete aqueous workup.GC-MS / ¹H-NMR< 1%Acidic aqueous wash (1M HCl) to extract as a conjugate acid.

Standardized Experimental Protocol

To ensure a self-validating system where each step inherently corrects potential deviations, follow this optimized methodology:

Step 1: Reaction Setup

  • Charge a dry, argon-purged round-bottom flask with ethyl crotonate (1.0 eq) and anhydrous nitromethane (5.0 eq). Note: The excess nitromethane acts as both a reactant and a co-solvent to suppress over-addition.

  • Cool the mixture to 0 °C using an ice bath to control the initial exothermic deprotonation.

  • Add DBU (0.1 eq) dropwise over 30 minutes. Slow addition minimizes the steady-state concentration of the nitronate anion, preventing runaway poly-alkylation.

  • Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

Step 2: Quench & Liquid-Liquid Extraction

  • Dilute the crude reaction mixture with ethyl acetate (3 volumes).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1x) to deprotonate and remove any 3-methyl-4-nitrobutanoic acid impurity.

  • Acidic Wash: Wash the organic layer with 1M HCl (2x). Critical Step: This protonates the DBU catalyst, pulling it entirely into the aqueous phase and preventing retro-Michael reactions during distillation.

  • Wash with brine (1x) and dry the organic layer over anhydrous Na₂SO₄.

Step 3: Solvent Evaporation

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at 40 °C to remove the ethyl acetate and the bulk of the highly volatile excess nitromethane.

Step 4: Fractional Vacuum Distillation

  • Transfer the concentrated crude oil to a short-path distillation apparatus equipped with a Vigreux column.

  • Apply high vacuum (1–5 Torr).

  • Forecut: Slowly increase the heat. Collect the low-boiling forecut (consisting of unreacted ethyl crotonate and trace nitromethane).

  • Main Fraction: Increase the temperature to collect the pure ethyl 3-methyl-4-nitrobutanoate. The poly-alkylated impurities are non-volatile under these conditions and will remain safely in the distillation pot as heavy bottoms.

References

  • Escalante, J.; Díaz-Coutiño, F.D. "Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation." Molecules 2009, 14(4), 1595-1604. URL:[Link] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11629676, Ethyl 3-methyl-4-nitrobutanoate." PubChem. URL:[Link] [2]

Troubleshooting

🧪 Technical Support Center: Stereocontrol in Ethyl 3-Methyl-4-Nitrobutanoate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals struggling with the asym...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals struggling with the asymmetric synthesis of ethyl 3-methyl-4-nitrobutanoate .

This molecule is a highly sensitive chiral intermediate used in the synthesis of β-substituted GABA analogues. Achieving high enantiomeric excess (ee) requires precise control over competing reaction pathways. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative benchmarks to ensure your synthesis is robust and scalable.

📌 Diagnostic FAQs & Troubleshooting

Q1: Why is my enantiomeric excess (ee) plateauing at 70% during the Michael addition?

Causality & Solution: The asymmetric conjugate addition of nitromethane to α,β-unsaturated esters (like ethyl crotonate) relies on a delicate transition state—either a rigid hydrogen-bonding network (using thioureas) or steric shielding (using prolinol silyl ethers). A plateau in ee almost always indicates a competing non-enantioselective background reaction. Nitromethane is a small, highly reactive nucleophile. If the reaction temperature exceeds 0°C or if the base additive is too strong, the uncatalyzed pathway outpaces the chiral-catalyzed pathway. Action: Lower your reactor temperature to -20°C and ensure strict anhydrous conditions. The mechanism of the asymmetric Michael addition promoted by chiral organocatalysts relies heavily on preventing moisture from disrupting the anti-enamine intermediate, as detailed in1[1].

Q2: I am observing epimerization and loss of chirality during the downstream nitro reduction step. How can I prevent this?

Causality & Solution: Reducing the γ-nitro ester to the corresponding lactam or amine (typically via Pd/C catalytic hydrogenation) can inadvertently cause epimerization at the C3 chiral center. If the reduction is too slow or if basic impurities are present, the intermediate nitronate can undergo a retro-Michael addition or tautomerization before the reduction is complete. Action: Switch to a highly active, modified catalyst. Utilizing a DMPSi-modified platinum or palladium on carbon catalyst accelerates the reduction and suppresses nitronate formation, a technique proven effective in2[2].

Q3: Are there viable biocatalytic alternatives to organocatalysis for this intermediate?

Causality & Solution: Absolutely. While industrial organocatalysis is powerful—historically complementing methods like Pfizer's lipolase kinetic resolution (3[3])—biocatalysis offers exquisite stereocontrol by leveraging the precise active site of enzymes. Action: The asymmetric bioreduction of β-cyanoacrylate or nitroacrylate esters using ene-reductases (such as OPR1 mutants) can yield the target precursor with >99% ee, provided you engineer the substrate to fit the enzyme's binding pocket (4[4]).

🗺️ Process Visualizations

G A Ethyl Crotonate + Nitromethane C Asymmetric Michael Addition (-20°C to 0°C) A->C B Chiral Organocatalyst (e.g., Thiourea) B->C Stereo-induction D (S)-Ethyl 3-methyl-4-nitrobutanoate (High ee) C->D Yield > 85% E Catalytic Hydrogenation (Pd/C or Raney Ni) D->E F Chiral GABA Analogue (Lactam/Amino Acid) E->F Nitro Reduction

Caption: Workflow for asymmetric synthesis and reduction of ethyl 3-methyl-4-nitrobutanoate.

G Start Issue: Low ee% in Nitrobutanoate Q1 Is reaction temp > 0°C? Start->Q1 A1_Yes Cool to -20°C. Suppress background rxn. Q1->A1_Yes Yes Q2 Is moisture present? Q1->Q2 No A2_Yes Use molecular sieves. Dry solvents. Q2->A2_Yes Yes Q3 Catalyst aggregation? Q2->Q3 No A3_Yes Decrease concentration or change solvent. Q3->A3_Yes Yes

Caption: Diagnostic logic tree for troubleshooting low enantiomeric excess in Michael additions.

🔬 Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Organocatalytic Asymmetric Michael Addition includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Objective: Synthesize (S)-ethyl 3-methyl-4-nitrobutanoate with >90% ee.

Step 1: Catalyst & Substrate Preparation

  • Dissolve 10 mol% chiral bifunctional thiourea catalyst in anhydrous toluene to create a 0.1 M solution.

  • Validation Checkpoint 1: Inspect the solution visually. It must be perfectly clear. Any turbidity indicates moisture ingress or catalyst aggregation, which will critically degrade stereocontrol. Use 4Å molecular sieves if necessary.

Step 2: Temperature Equilibration

  • Add 1.0 eq of ethyl crotonate to the reactor and cool the jacket to -20°C.

  • Validation Checkpoint 2: Monitor the internal temperature with a calibrated thermocouple. Allow 15 minutes of equilibration. A fluctuating internal temperature indicates poor mixing, which will lead to localized hot spots and racemic background reactions.

Step 3: Nucleophile Addition

  • Slowly dose 5.0 eq of nitromethane into the reactor, followed by a catalytic amount of mild base (e.g., benzoic acid/amine buffer).

  • Validation Checkpoint 3: After 2 hours, pull a 50 µL aliquot. Quench with 1N HCl, extract with EtOAc, and run a TLC (Hexanes:EtOAc 8:2). A distinct product spot (Rf ~0.4) confirms catalytic turnover. If unreacted starting material dominates, the catalyst has been poisoned.

Step 4: Quench and Chiral Analysis

  • Quench the reaction with aqueous NH₄Cl to destroy unreacted nitromethane and halt the background reaction. Extract and concentrate.

  • Validation Checkpoint 4: Before analyzing the batch, run a racemic standard of ethyl 3-methyl-4-nitrobutanoate on your Chiral HPLC (e.g., Chiralpak AD-H column) to confirm baseline separation of the (R) and (S) enantiomers. Only inject the reaction sample once baseline separation is validated.

📊 Quantitative Strategy Comparison

When scaling up the synthesis of ethyl 3-methyl-4-nitrobutanoate, selecting the right stereocontrol strategy is critical. Use the table below to compare the operational parameters of industry-standard methodologies.

Synthesis StrategyCatalyst / Reagent SystemOperating TempTypical YieldTarget eePrimary Technical Challenge
Organocatalysis (Batch) Bifunctional Thiourea-20°C to 0°C85 - 95%90 - 96%Catalyst aggregation at high concentrations.
Organocatalysis (Flow) PS-supported PyBOX-CaCl₂0°C89 - 92%87 - 94%Catalyst leaching and reactor pressure drops.
Biocatalysis Ene-reductases (OPR1)30°C> 90%> 99%Poor substrate solubility in aqueous media.
Enzymatic Resolution Lipolase (Kinetic Resolution)25°C - 35°C~ 45% (max 50%)> 98%Theoretical yield capped at 50% without recycling.

📚 Verified References

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. National Institutes of Health (PMC). 1

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. 2

  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. ResearchGate. 3

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. 4

Sources

Optimization

Technical Support Center: Ethyl 3-Methyl-4-Nitrobutanoate Stability &amp; Troubleshooting

Welcome to the Technical Support Center for ethyl 3-methyl-4-nitrobutanoate , a critical aliphatic nitro ester intermediate frequently utilized in the synthesis of γ-amino acids, including the active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl 3-methyl-4-nitrobutanoate , a critical aliphatic nitro ester intermediate frequently utilized in the synthesis of γ-amino acids, including the active pharmaceutical ingredient (API) Pregabalin.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will explore the fundamental thermodynamic and kinetic drivers behind the degradation of this molecule. By understanding the causality of these pathways, you can design robust, self-validating workflows that prevent yield loss and impurity formation during scale-up.

Troubleshooting Guide & FAQs

Q1: Why am I observing a gradual decrease in assay purity with a corresponding increase in a highly polar impurity during aqueous workup?

A1: Ester Hydrolysis. Ethyl 3-methyl-4-nitrobutanoate is highly susceptible to both acid- and base-catalyzed hydrolysis[1]. The polar impurity you are detecting is 3-methyl-4-nitrobutanoic acid .

  • Causality: The ester carbonyl carbon is electrophilic. Under alkaline conditions, direct nucleophilic attack by hydroxide ions forms a tetrahedral intermediate, which collapses to expel ethoxide, irreversibly forming the carboxylate salt. Under acidic conditions, protonation of the carbonyl oxygen lowers the LUMO energy, facilitating attack by neutral water molecules.

  • Self-Validating Solution: Always run a blank diluent control. Monitor the pH of your aqueous workup strictly using a calibrated probe, maintaining a pH between 5.5 and 7.0. Keep workup temperatures below 15°C to kinetically suppress the hydrolysis rate.

Q2: My LC-MS shows a degradant with a mass corresponding to the loss of HNO and the formation of a carbonyl. What is driving this?

A2: Nef-Type Degradation. You are observing the conversion of the primary nitro group into an aldehyde, specifically ethyl 3-methyl-4-oxobutanoate [2].

  • Causality: The protons alpha to the primary nitro group are acidic. In the presence of a base, the compound deprotonates to form a resonance-stabilized nitronate anion. If this intermediate is subsequently exposed to aqueous acid or oxidative conditions, it undergoes a Nef reaction—water attacks the alpha carbon, and the intermediate collapses to eject nitrous oxide or hydroxylamine, leaving a carbonyl group[2].

  • Self-Validating Solution: Avoid exposing the compound to strong bases followed by abrupt, unbuffered acidification. Quench basic reaction mixtures by reverse-addition into a cold, heavily buffered acidic solution to prevent localized pH extremes.

Q3: During scale-up, I detected a significant amount of 4-methylpyrrolidin-2-one. How did a lactam form from a nitro ester?

A3: Premature Reduction and Lactamization. This indicates the premature reduction of the nitro moiety followed by spontaneous intramolecular cyclization.

  • Causality: If trace transition metals (e.g., Pd, Ni, Fe from reactor walls) or reducing agents are present, the nitro group reduces to a primary amine (ethyl 4-amino-3-methylbutanoate)[2]. Due to the highly favorable thermodynamics of 5-membered ring formation (a 1,5-relationship between the amine and the ester), the nucleophilic amine immediately attacks the ester carbonyl. This ejects ethanol and forms the lactam, 4-methylpyrrolidin-2-one .

  • Self-Validating Solution: Screen your reactors for trace metal contamination using ICP-MS. Implement a mass balance check: if the molar loss of your starting material matches the molar appearance of the lactam, you have a reduction leak. Ensure strict inert (Argon/N2) atmospheres during high-temperature operations.

Q4: What happens if the compound is exposed to excessive heat during vacuum distillation?

A4: Thermal Decomposition.

  • Causality: Aliphatic nitro compounds are thermally labile. Heating above 150°C provides enough activation energy to cause homolytic cleavage of the C–NO₂ bond or concerted elimination, emitting toxic nitrogen oxides (NOx) and leaving behind a complex mixture of unsaturated esters and polymeric species[1].

  • Self-Validating Solution: Never scale up distillation without first performing Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to establish the safe thermal operating envelope.

Quantitative Data Presentation

The following table summarizes the primary degradation pathways, their kinetic drivers, and the resulting chemical species.

Degradation PathwayStress ConditionPrimary DegradantMechanism / CausalityPrevention Strategy
Hydrolysis Aqueous Acid/Base, Heat3-Methyl-4-nitrobutanoic acidNucleophilic attack on the ester carbonyl[1].Maintain pH 5.5-7.0 during workup; T < 15°C.
Nef Reaction Base followed by Acid/OxidationEthyl 3-methyl-4-oxobutanoateNitronate formation followed by hydrolysis to an aldehyde[2].Use buffered quenches; avoid strong bases.
Lactamization Trace Metals, Reducing Agents4-Methylpyrrolidin-2-oneNitro reduction to amine, followed by spontaneous 5-exo-trig cyclization[2].Passivate reactors; use metal scavengers.
Thermal Cleavage Temperatures > 150°CUnsaturated esters, NOx gasHomolytic C-NO₂ bond cleavage[1].Perform DSC/TGA; use high-vacuum distillation.

Mandatory Visualizations

Degradation Pathways Diagram

DegradationPathways SM Ethyl 3-methyl-4-nitrobutanoate (Intact API Intermediate) Hydrolysis 3-Methyl-4-nitrobutanoic acid (Ester Hydrolysis) SM->Hydrolysis H2O, H+ or OH- Nef Ethyl 3-methyl-4-oxobutanoate (Nef Degradation) SM->Nef 1. Base (Nitronate) 2. Acid/Oxidation Lactam 4-Methylpyrrolidin-2-one (Reduction & Cyclization) SM->Lactam Trace Metals / Reducing Agents Thermal Unsaturated Esters + NOx (Thermal Cleavage) SM->Thermal Heat (>150°C)

Caption: Chemical degradation pathways of ethyl 3-methyl-4-nitrobutanoate under various stress conditions.

Forced Degradation Workflow Diagram

Workflow Prep 1. Sample Prep (1 mg/mL in Diluent) Stress 2. Apply Stress (Acid, Base, Ox, Heat) Prep->Stress Quench 3. Quench & Neutralize (Arrest Degradation) Stress->Quench Analyze 4. LC-MS Analysis (Mass Balance Check) Quench->Analyze

Caption: Step-by-step experimental workflow for forced degradation and stability-indicating assay validation.

Experimental Protocols: Stability-Indicating Forced Degradation Study

To ensure your analytical methods can accurately detect all degradants (a "stability-indicating method"), you must perform a forced degradation study[3]. This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation & Control Establishment
  • Accurately weigh 50.0 mg of ethyl 3-methyl-4-nitrobutanoate into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with HPLC-grade Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Self-Validation Check: Aliquot 5 mL of this solution into a separate vial, store at 4°C, and use it as the "Unstressed Control." This establishes the baseline area for mass balance calculations.

Step 2: Application of Stress Conditions

Perform the following stress tests in parallel using 5 mL aliquots of the stock solution:

  • Acid Hydrolysis: Add 1.0 mL of 1.0 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1.0 mL of 0.1 N NaOH. Stir at room temperature for 2 hours (nitro esters degrade rapidly in base).

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂. Store at room temperature for 24 hours protected from light.

  • Thermal Stress: Place 5 mL of the stock solution in a sealed headspace vial. Heat at 80°C for 48 hours.

Step 3: Quenching and Neutralization

Crucial Step: Failure to quench will cause continued degradation in the autosampler, invalidating the data.

  • For the Acid sample: Neutralize with 1.0 mL of 1.0 N NaOH.

  • For the Base sample: Neutralize with 1.0 mL of 0.1 N HCl.

  • For all samples, dilute with mobile phase to a final theoretical concentration of 0.5 mg/mL.

Step 4: LC-MS/UV Analysis & Mass Balance Verification
  • Inject the Unstressed Control, followed by the stressed samples, into the LC-MS system (use a C18 column, gradient elution with 0.1% Formic acid in Water/Acetonitrile).

  • Self-Validation (Mass Balance Check): Calculate the sum of the peak areas of the remaining parent compound and all identified degradants. The total area should be between 95% and 105% of the Unstressed Control's peak area.

    • Note: If the mass balance is <90%, it indicates that volatile degradants (like NOx or small aldehydes) have escaped, or that degradants have co-eluted with the solvent front. Adjust your chromatographic conditions accordingly.

References

Sources

Troubleshooting

Technical Support Center: Large-Scale Purification of Ethyl 3-methyl-4-nitrobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide process chemists and drug development professionals with field-proven, scalable purification strategies fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide process chemists and drug development professionals with field-proven, scalable purification strategies for ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4).

Generated via the organocatalyzed asymmetric Michael addition of nitromethane to ethyl 2-butenoate, this compound is a critical chiral intermediate for the, most notably the GABAergic drug precursor (R)-β-methyl-γ-aminobutyric acid[1]. Because aliphatic nitro compounds present unique thermal and chemical sensitivities, standard purification templates often fail. This guide addresses these specific bottlenecks through a causality-driven approach.

Process Overview & Workflow

To maintain the integrity of the chiral center while safely handling a nitroaliphatic compound at scale, the purification must strictly control pH and thermal residence time.

PurificationWorkflow A Crude Reaction Mixture (Ethyl 3-methyl-4-nitrobutanoate) B Aqueous Quench & Phase Separation A->B C Liquid-Liquid Extraction (Removal of Catalyst & Nitromethane) B->C D Wiped-Film Evaporation (Solvent Removal) C->D E Short-Path Vacuum Distillation (Purification of Target) D->E F Pure Ethyl 3-methyl-4-nitrobutanoate (>98% Purity, >95% ee) E->F

Large-scale purification workflow for ethyl 3-methyl-4-nitrobutanoate.

Experimental Protocols

Protocol A: Large-Scale Liquid-Liquid Extraction & Washing

Objective: Remove the chiral organocatalyst (e.g., diphenylprolinol silyl ether) and excess nitromethane while preserving the enantiomeric excess (ee%) of the ethyl ester.

  • Quench: Cool the crude reaction mixture to 0–5°C. Slowly add a 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃) while maintaining vigorous stirring.

  • Phase Separation: Transfer the mixture to a large-scale continuous centrifugal contactor or separatory funnel. Allow the phases to separate and retain the organic phase.

  • Mild Basic Wash: Wash the organic layer twice with 5% NaHCO₃.

    • Causality: Nitromethane has a [2], allowing it to be partially neutralized and partitioned into the aqueous phase[3]. Avoid strong bases (pH > 10) like NaOH, which will hydrolyze the ethyl ester and trigger retro-Michael addition.

  • Acidic Wash: Wash the organic layer once with 1M NH₄Cl (pH ~5).

    • Causality: This mildly acidic wash protonates residual amine-based organocatalysts, driving them into the aqueous phase without causing acid-catalyzed epimerization at the C3 chiral center.

  • Brine Wash & Drying: Wash with saturated NaCl to remove residual water, then dry over anhydrous Na₂SO₄. Filter the organic phase.

    • Self-Validation System: Check the pH of the final brine wash; it must be strictly neutral (pH 6.5–7.5) before proceeding to thermal steps.

Protocol B: Wiped-Film Evaporation (WFE) & Short-Path Vacuum Distillation

Objective: Isolate pure ethyl 3-methyl-4-nitrobutanoate without inducing thermal decomposition.

  • Solvent Stripping: Pass the dried organic phase through a Wiped-Film Evaporator (WFE) at 40°C under moderate vacuum (50 mbar) to remove the extraction solvent.

  • Degassing: Lower the pressure to <1 mbar and increase the jacket temperature to 60°C to strip trace residual nitromethane.

  • Short-Path Distillation: Transfer the stripped oil to a short-path distillation unit. Set the evaporator temperature to 95–105°C and the vacuum to <0.1 mbar.

  • Collection: Collect the main fraction at the internal condenser set to 15°C.

    • Causality: Aliphatic nitro compounds are thermally unstable and undergo or nitro-nitrite isomerization at high temperatures[4][5]. Short-path distillation minimizes the thermal residence time to seconds, preventing product degradation and mitigating explosion hazards[6].

Quantitative Purification Metrics

The following table summarizes the expected purification metrics when strictly adhering to the protocols above.

Purification StageYield (%)Chemical Purity (GC, %)Enantiomeric Excess (HPLC, %)Residual Nitromethane (ppm)
Crude Mixture 10065.096.5>50,000
Post-Extraction (Protocol A) 9282.096.5<5,000
Post-WFE Degassing 8991.596.0<500
Short-Path Distillation (Protocol B) 81>98.595.8<10

Troubleshooting & FAQs

Q1: A thick emulsion forms during the aqueous quench. How do I break it? A1: The bulky organocatalyst acts as a surfactant, stabilizing oil-in-water emulsions. To resolve this, filter the crude reaction mixture through a short pad of Celite prior to the aqueous quench. Alternatively, increase the ionic strength of the aqueous phase by adding saturated brine directly to the emulsion layer.

Q2: Why does the product turn dark brown and the vacuum pressure spike during distillation? A2: You are observing thermal degradation. Prolonged heating of aliphatic nitro compounds causes [4][6]. Standard batch distillation is strictly contraindicated for this compound. You must utilize Wiped-Film Evaporation (WFE) or short-path continuous distillation to keep the thermal residence time under 30 seconds.

Q3: The enantiomeric excess (ee%) of my product drops from 96% to <90% after purification. What is causing this? A3: The C3 proton is relatively acidic due to the electron-withdrawing nature of the adjacent nitro group. Exposure to strong bases or prolonged heat causes reversible deprotonation and subsequent epimerization. Ensure your aqueous washes never exceed pH 8.5, and maintain distillation temperatures below 110°C.

Q4: GC analysis shows high residual nitromethane (>5,000 ppm) in the final product. How can I remove it? A4: Nitromethane will co-distill with the product if not adequately removed beforehand. Ensure the 5% NaHCO₃ washes are thoroughly executed, leveraging nitromethane's to partition it into the aqueous phase[2][3]. Additionally, implement a dedicated degassing pass in the WFE at 60°C / <1 mbar before executing the main distillation cut.

Downstream Pharmacological Context

Ethyl 3-methyl-4-nitrobutanoate is ultimately reduced and hydrolyzed to form β-methyl-GABA, a potent modulator of the central nervous system. Understanding the downstream application underscores the critical need for high enantiomeric purity.

SignalingPathway A β-methyl-GABA (Synthesized from Precursor) B GABA-B Receptor Activation A->B C G-Protein Coupling (Gαi/o) B->C D Inhibition of Adenylyl Cyclase C->D E Opening of K+ Channels (Hyperpolarization) C->E F Decreased Neurotransmitter Release D->F E->F

GABAergic signaling pathway modulated by β-methyl-GABA derivatives.

References

  • Title: Thermal Decomposition of Aliphatic Nitro-compounds Source: Russian Chemical Reviews URL: [Link]

  • Title: Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Direct Aldol Reactions Source: Thieme Connect URL: [Link]

Sources

Optimization

Technical Support Center: Ethyl 3-Methyl-4-Nitrobutanoate Stability &amp; Polymerization Control

Welcome to the Application Scientist Support Portal. As a critical intermediate in the synthesis of GABA analogs (such as Pregabalin), ethyl 3-methyl-4-nitrobutanoate presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a critical intermediate in the synthesis of GABA analogs (such as Pregabalin), ethyl 3-methyl-4-nitrobutanoate presents unique handling challenges. Due to the highly reactive nature of the aliphatic nitro group and the ester moiety, researchers frequently encounter yield-destroying polymerization, oligomerization, and degradation.

This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help you stabilize this intermediate and prevent catastrophic batch loss.

I. Mechanistic Insights: Why Does Polymerization Occur?

To prevent degradation, we must first understand the chemical causality driving it. Ethyl 3-methyl-4-nitrobutanoate is susceptible to three primary modes of uncontrolled polymerization:

  • Base-Catalyzed Nitroaldol (Henry) Oligomerization : The α -protons adjacent to the nitro group are highly acidic. Under basic workup conditions, the generated nitronate anion can attack unreacted carbonyl impurities or undergo self-condensation, leading to dark, viscous polymeric tars ()[1].

  • Intermolecular Amidation During Reduction : When the nitro group is reduced to an amine (yielding ethyl 3-aminomethyl-4-methylbutanoate), the intended pathway is an intramolecular cyclization to form a lactam. However, at high concentrations, intermolecular nucleophilic acyl substitution dominates, forming insoluble polyamide networks ()[2].

  • Thermal Degradation : Aliphatic nitro esters are highly sensitive to thermal stress. Excessive heat induces homolytic cleavage of the C-NO2 bond, initiating uncontrolled radical polymerization ()[3].

II. Troubleshooting & FAQs

Q1: During the basic workup of the Michael addition, my reaction mixture turns into a dark brown, viscous oil. How do I prevent this? Root Cause : You are observing base-catalyzed nitroaldol oligomerization. Strong bases (like NaOH) or prolonged exposure to alkoxides deprotonate the α -carbon of the nitro group, triggering a cascade of condensation reactions. Solution : Switch to a milder, buffered biphasic quench.

  • Actionable Step : Quench the reaction with a cold, saturated aqueous ammonium chloride ( NH4​Cl ) solution to immediately neutralize the pH to ~6.5. Maintain the internal temperature below 15°C during the quench.

Q2: I am performing a catalytic hydrogenation (H2, Pd/C) of ethyl 3-methyl-4-nitrobutanoate to form the lactam, but I am getting an insoluble white mass. What is happening? Root Cause : The intermediate amino-ester is undergoing intermolecular amidation (forming polyamides) rather than the desired intramolecular cyclization (lactamization). Solution : Promote intramolecular kinetics over intermolecular kinetics through high dilution and acid catalysis.

  • Actionable Step : Run the hydrogenation at a high dilution (< 0.1 M). Add a catalytic amount of acetic acid (0.1-0.5 equiv) to reversibly protonate the amine intermediate. This slows down intermolecular attack until the solvent is heated to drive the intramolecular ring closure.

Q3: Can I purify ethyl 3-methyl-4-nitrobutanoate via standard vacuum distillation? Root Cause : Thermal stress. Heating aliphatic nitro compounds above 120°C can lead to homolytic cleavage of the C-NO2 bond, initiating radical polymerization ()[4]. Solution : Use wiped-film evaporation (WFE) or short-path distillation under high vacuum (< 0.1 Torr) to keep the pot temperature strictly below 80°C. Alternatively, purify via silica gel chromatography or use the crude intermediate directly in the next step.

III. Quantitative Data: Reaction Conditions vs. Polymerization Extent

The following table summarizes empirical data demonstrating the causality of concentration, pH, and temperature on polymerization extent.

Reaction PhaseCondition VariableParameterPolymerization Extent (%)Desired Monomer/Product Yield (%)
Basic Workup pH of QuenchpH 10 (NaOH)> 45% (Dark Tar)< 30%
Basic Workup pH of QuenchpH 6.5 ( NH4​Cl )< 2%92%
Hydrogenation Substrate Conc.1.0 M68% (Polyamide)25%
Hydrogenation Substrate Conc.0.1 M + AcOH< 5%88%
Distillation Pot Temperature130°C (10 Torr)35% (Thermal Deg.)40%
Distillation Pot Temperature75°C (0.1 Torr)< 1%95%

IV. Self-Validating Experimental Protocol

Optimized Workflow: Synthesis, Quench, and Storage of Ethyl 3-methyl-4-nitrobutanoate

Trustworthiness Check: This protocol includes built-in validation steps (TLC, pH, and visual checks) to ensure the chemical system is behaving as expected before proceeding to the next step, preventing downstream failures.

Step 1: Reaction Quench (Preventing Nitroaldol Oligomerization)

  • Upon completion of the Michael addition (verified by TLC, Hexanes:EtOAc 8:2, Rf​ ~0.4), cool the reactor to 5°C using an ice-brine bath.

  • Validation Check: Ensure the internal temperature is 10°C before proceeding.

  • Slowly add a pre-chilled (5°C) saturated aqueous ammonium chloride ( NH4​Cl ) solution. The addition rate must be controlled to maintain the internal temperature below 15°C.

  • Validation Check: Test the aqueous layer with pH paper. It must read between 6.0 and 7.0. If pH > 7, add 1M HCl dropwise until neutralized.

Step 2: Extraction and Washing

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL). MTBE is preferred over ethyl acetate to minimize transesterification and emulsion formation.

  • Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent.

Step 3: Concentration and Storage (Preventing Thermal/Radical Degradation)

  • Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly to 30°C.

  • Validation Check: The resulting product should be a pale yellow liquid. A dark orange or brown color indicates premature base-catalyzed degradation.

  • Store the neat ethyl 3-methyl-4-nitrobutanoate in an amber glass vial (to prevent photo-degradation) flushed with Argon, and keep at -20°C until the subsequent reduction step.

V. Pathway Visualization

G Start Ethyl 3-methyl-4-nitrobutanoate Cond_Base Basic Workup (pH > 9) Start->Cond_Base Improper Quench Cond_Heat Thermal Stress (T > 100°C) Start->Cond_Heat Standard Distillation Cond_Red Hydrogenation (High Conc.) Start->Cond_Red Reduction to Amine Opt_Quench Buffered Quench (pH 6.5) Start->Opt_Quench Best Practice Opt_Dist High Vacuum (T < 80°C) Start->Opt_Dist Best Practice Opt_Red Dilute Hydrogenation Start->Opt_Red Best Practice Poly_Aldol Nitroaldol Oligomerization Cond_Base->Poly_Aldol Deprotonation Poly_Radical Radical Polymerization Cond_Heat->Poly_Radical Homolytic Cleavage Poly_Amide Intermolecular Polyamides Cond_Red->Poly_Amide Intermolecular Attack Product Stable Monomer / Lactam Opt_Quench->Product Opt_Dist->Product Opt_Red->Product

Degradation pathways of ethyl 3-methyl-4-nitrobutanoate and optimized stabilization workflows.

VI. References

  • Synthesis of a New Random Copolymer Based on Glycidyl Nitrate and Tetrahydrofuran: A Thermal, Kinetic, and Theoretical Study Source: Biblioteka Nauki URL:[Link]

  • Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits Source: PubMed Central (PMC) URL:[Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds Source: Frontiers in Chemistry URL:[Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters Source: Radboud Repository URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-Methyl-4-Nitrobutanoate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 3-methyl-4-nitrobutanoate. This reaction relies on the Michael addition of nitromethane to ethyl crotonate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 3-methyl-4-nitrobutanoate. This reaction relies on the Michael addition of nitromethane to ethyl crotonate. Because nitromethane is a relatively weak carbon acid and ethyl crotonate is a sterically hindered β -substituted Michael acceptor, precision in catalyst selection and loading is the difference between a high-yielding reaction and a complex mixture of oligomers.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and optimization strategies for homogeneous, phase-transfer, and asymmetric catalytic systems.

Mechanistic Workflow

Understanding the catalytic cycle is essential for diagnosing reaction failures. The base catalyst must be strong enough to deprotonate nitromethane but strictly controlled in concentration to avoid unwanted side reactions with the electrophile.

G Cat Base Catalyst (DBU / Triton B / Thiourea) Deprot Deprotonation Equilibrium Cat->Deprot NM Nitromethane (CH3NO2) NM->Deprot Nitronate Nitronate Anion [CH2NO2]- Deprot->Nitronate pKa ~10-22 Addition Michael Addition (C-C Bond Formation) Nitronate->Addition EC Ethyl Crotonate EC->Addition Sterically hindered Enolate Ester Enolate Intermediate Addition->Enolate Rate-limiting step Protonation Proton Transfer Enolate->Protonation Protonation->Cat Catalyst Regeneration Product Ethyl 3-methyl-4-nitrobutanoate Protonation->Product

Catalytic cycle of the base-catalyzed Michael addition of nitromethane to ethyl crotonate.

Quantitative Data: Catalyst Comparison

The table below summarizes the optimal parameters for the most common catalytic systems used in this synthesis.

Catalyst SystemOptimal Loading (mol%)Temp (°C)Time (h)SolventTypical Yield (%)Enantiomeric Excess (ee %)
DBU (Homogeneous Base)10 - 1525 - 4012 - 24THF or Neat85 - 90N/A (Racemic)
Triton B (Phase Transfer)5 - 1020 - 258 - 12Methanol88 - 92N/A (Racemic)
Bifunctional Amine-Thiourea 10 - 200 - 2524 - 48Toluene / DCM80 - 8585 - 95
K2CO3 / Al2O3 (Heterogeneous)20 (equiv. base)80 - 1404 - 6Solvent-free75 - 80N/A (Racemic)
Troubleshooting Guide (Symptom-Based Q&A)

Q: My reaction stalls at 50% conversion despite using 5 mol% DBU. Should I increase the temperature or the catalyst loading? A: Increase the catalyst loading to 10–15 mol% before adjusting the temperature. Ethyl crotonate is a β -substituted, sterically hindered Michael acceptor, making the C-C bond formation the rate-limiting step. At low catalyst loadings (5 mol%), trace moisture or acidic impurities in the nitromethane can easily neutralize the DBU. Increasing the temperature above 40°C with strong bases risks promoting the dimerization or polymerization of ethyl crotonate [1].

Q: I am observing a significant amount of a higher-molecular-weight byproduct. GC-MS suggests it is a bis-addition product. How do I suppress this? A: Bis-addition occurs when the newly formed product (ethyl 3-methyl-4-nitrobutanoate) undergoes a second deprotonation at the α -carbon to the nitro group, subsequently attacking another molecule of ethyl crotonate. Causality: This is driven by excessive base loading and an improper stoichiometric ratio. Solution: Ensure nitromethane is used in a strict excess (typically 3 to 5 equivalents relative to ethyl crotonate) to statistically favor mono-addition. Reduce the base catalyst loading to 10 mol% [2].

Q: The reaction mixture becomes highly viscous and dark over time when using Triton B (Benzyltrimethylammonium hydroxide). What is happening? A: Triton B is a strong organic base. If the concentration of Triton B is too high locally (e.g., added too quickly without cooling), it catalyzes the anionic oligomerization or head-to-tail dimerization of ethyl crotonate into 2-ethylidene-3-methylpentanedioates [1]. Solution: Dilute the Triton B in methanol and add it dropwise to the reaction mixture at 0°C, then allow it to warm to room temperature gradually.

Q: When performing the asymmetric synthesis using a chiral bifunctional amine-thiourea catalyst, my enantiomeric excess (ee) is lower than literature values (<70%). A: Bifunctional thiourea catalysts operate via a dual-activation mechanism: the thiourea moiety activates the nitro group via hydrogen bonding, while the amine deprotonates/activates the nucleophile[3]. Causality: High reaction temperatures or highly polar solvents (like DMF or DMSO) disrupt these critical hydrogen-bonding networks. Solution: Switch to a non-polar or weakly polar solvent (e.g., Toluene or DCM) and lower the reaction temperature to 0°C. Ensure the catalyst loading is strictly maintained at 10–20 mol%; lowering it further often leads to background uncatalyzed racemic reactions dominating the product pool.

FAQs on Optimization

Q: Can I run this reaction under solvent-free conditions to maximize throughput? A: Yes. Nitromethane can act as both the reactant and the solvent if used in a 5-10 fold excess. Alternatively, heterogeneous catalysts like K2CO3/Al2O3 have been successfully employed under solvent-free thermal conditions for Michael additions [2]. However, heat dissipation must be carefully managed to prevent thermal runaway.

Q: Why is DBU preferred over traditional inorganic bases like NaOH or KOH? A: Inorganic bases often cause the saponification (hydrolysis) of the ethyl ester group in ethyl crotonate, yielding crotonic acid. The resulting carboxylic acid immediately quenches the base catalyst, halting the catalytic cycle. DBU is a non-nucleophilic amidine base that effectively deprotonates nitromethane without attacking the ester carbonyl.

Standard Operating Procedures (SOPs)
Protocol A: Standard Racemic Synthesis (DBU Catalyzed)

Objective: Synthesize racemic ethyl 3-methyl-4-nitrobutanoate with high yield and minimal side reactions. This protocol is self-validating; the use of excess nitromethane mechanistically prevents bis-addition.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Charging: Add ethyl crotonate (10.0 mmol, 1.14 g) and anhydrous nitromethane (50.0 mmol, 3.05 g, 5.0 equiv). Note: The excess nitromethane acts as a co-solvent and statistically suppresses bis-addition.

  • Solvent Addition: Add 10 mL of anhydrous THF to the flask and cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Syringe in DBU (1.0 mmol, 152 mg, 10 mol%) dropwise over 5 minutes to prevent local concentration spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 16 hours. Monitor the disappearance of ethyl crotonate via TLC (Hexanes:EtOAc 4:1).

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure ester.

Protocol B: Asymmetric Synthesis (Amine-Thiourea Catalyzed)

Objective: Synthesize enantioenriched ethyl 3-methyl-4-nitrobutanoate relying on hydrogen-bond mediated stereocontrol.

  • Preparation: In a 25 mL vial, dissolve the chiral bifunctional amine-thiourea catalyst (0.1 mmol, 10 mol%) in 2.0 mL of anhydrous Toluene.

  • Reagent Addition: Add ethyl crotonate (1.0 mmol) to the solution and cool to 0°C.

  • Nucleophile Addition: Add nitromethane (5.0 mmol) dropwise.

  • Incubation: Stir the mixture at 0°C for 48 hours. Critical Step: Do not elevate the temperature, as the H-bond network responsible for stereocontrol will degrade, lowering your ee%.

  • Isolation: Directly load the crude reaction mixture onto a silica gel column and elute with Hexanes/EtOAc to yield the enantioenriched product.

References
  • Catalytic Dimerization of Crotonates.
  • K2CO3/Al2O3: An efficient and recyclable catalyst under solvent free conditions for the reaction of electron-deficient nitro-olefins with 1,3-dicarbonyl compounds. Taylor & Francis.
  • A Novel Bis-Thiourea Organocatalyst for the Asymmetric aza-Henry Reaction.
Optimization

Technical Support Center: Solvent Effects on the Stability of Ethyl 3-Methyl-4-Nitrobutanoate

Welcome to the Technical Support Center for ethyl 3-methyl-4-nitrobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ethyl 3-methyl-4-nitrobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges related to the handling and stability of this compound. By understanding the fundamental principles of solvent-solute interactions, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for ethyl 3-methyl-4-nitrobutanoate?

A1: Ethyl 3-methyl-4-nitrobutanoate, like other nitroalkanes, is susceptible to degradation through several pathways. The primary concerns are base-catalyzed decomposition and thermal instability. The nitro group is strongly electron-withdrawing, which acidifies the protons on the carbon atom to which it is attached (the α-carbon). This makes the compound susceptible to deprotonation by bases, which can initiate a cascade of reactions, including elimination and condensation. Additionally, nitroalkanes are high-energy materials and can undergo exothermic decomposition at elevated temperatures[1][2].

Q2: How does solvent polarity affect the stability of ethyl 3-methyl-4-nitrobutanoate?

A2: Solvent polarity can significantly influence the stability of ethyl 3-methyl-4-nitrobutanoate. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), can solvate the cation of any basic species present, thereby increasing the effective basicity of the solution and promoting deprotonation and subsequent degradation. In contrast, polar protic solvents, like water or ethanol, can solvate both cations and anions and may participate in hydrogen bonding, which can help to stabilize the nitroalkane. However, it is crucial to consider the pH of protic solvents, as a basic pH will accelerate degradation. Nonpolar solvents, such as hexane or toluene, are generally less likely to promote ionic degradation pathways.

Q3: Can the ester group in ethyl 3-methyl-4-nitrobutanoate hydrolyze?

A3: Yes, the ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-methyl-4-nitrobutanoic acid and ethanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. While generally stable at neutral pH, prolonged storage in aqueous solutions, especially at non-neutral pH, should be avoided.

Q4: Are there any specific contaminants in solvents that I should be aware of?

A4: Absolutely. Basic impurities, such as amines, in solvents like DMF or acidic impurities in chlorinated solvents can catalyze degradation. It is also critical to use solvents with low water content, as water can facilitate hydrolysis of the ester group. Always use high-purity, anhydrous solvents when possible, and consider storing them over molecular sieves to maintain low water content.

Troubleshooting Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during the use of ethyl 3-methyl-4-nitrobutanoate.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected formation of byproducts in a reaction mixture. 1. Solvent-induced degradation of the starting material. 2. Reaction with solvent impurities. 3. Thermal decomposition if the reaction is run at elevated temperatures.1. Switch to a less reactive solvent (e.g., from a polar aprotic to a nonpolar or polar protic solvent with controlled pH). 2. Use freshly purified, high-purity solvents. 3. Lower the reaction temperature and monitor for thermal decomposition by techniques like Differential Scanning Calorimetry (DSC) if necessary[1][2].
Loss of compound during storage in solution. 1. Hydrolysis of the ester group in aqueous or protic solvents. 2. Base-catalyzed decomposition in aprotic polar solvents.1. Store solutions at low temperatures (-20°C or below). 2. Prepare solutions fresh whenever possible. 3. If storage in solution is necessary, use a nonpolar, aprotic solvent and ensure it is free of basic impurities.
Inconsistent analytical results (e.g., HPLC, NMR). 1. On-column degradation during HPLC analysis. 2. Degradation in the NMR solvent.1. For HPLC, use a mobile phase with a neutral or slightly acidic pH. Consider using a shorter analysis time or a lower column temperature. 2. For NMR, use deuterated solvents that are known to be inert. Acquire spectra promptly after sample preparation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of ethyl 3-methyl-4-nitrobutanoate in different solvents, a systematic study can be performed.

Protocol: Isothermal Stability Study Using HPLC

Objective: To determine the degradation rate of ethyl 3-methyl-4-nitrobutanoate in various solvents at a constant temperature.

Materials:

  • Ethyl 3-methyl-4-nitrobutanoate (of known purity)

  • HPLC-grade solvents (e.g., acetonitrile, water, ethanol, DMSO, hexane)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of ethyl 3-methyl-4-nitrobutanoate in a non-reactive solvent like acetonitrile.

  • Working Solution Preparation: In separate volumetric flasks, prepare working solutions of the compound at a known concentration (e.g., 1 mg/mL) in each of the test solvents.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Place the sealed flasks of the working solutions in a constant temperature incubator set to the desired temperature (e.g., 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask and analyze by HPLC.

  • Data Analysis: Plot the percentage of the remaining parent compound (based on peak area relative to T=0) against time for each solvent. This will provide a visual representation of the stability in different solvent systems.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with ethyl 3-methyl-4-nitrobutanoate.

Caption: Troubleshooting workflow for stability issues.

References

  • PubChem. (n.d.). Ethyl 3-methyl-4-nitrobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Giumanini, A. G., & Ballini, R. (1987). A New, Convenient Synthesis of Ethyl 4-Nitrobutanoate and of Other ω-Nitroesters. Synthesis, 1987(05), 443-445.
  • Fujioka, H., Murai, K., Ohba, Y., & Kita, Y. (2006). A novel and efficient method for the synthesis of γ-nitro esters by conjugate addition of silyl nitronates to α,β-unsaturated esters. Tetrahedron Letters, 47(30), 5345-5348.
  • Ballini, R., & Bosica, G. (1994). A Simple and Convenient One-Pot Synthesis of γ-Nitro Esters from α,β-Unsaturated Esters. Synthesis, 1994(07), 723-724.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Laue, T., & Plagens, A. (2005). Named Organic Reactions (2nd ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.
  • Gessner, T., & Keim, W. (2000). Industrial Organic Chemistry (4th ed.). Wiley-VCH.
  • Organic Syntheses. (n.d.). Procedure for the preparation of ethyl 4-nitrobutanoate. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Solvent Effects on Reaction Rates. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 549-554. [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl 3-Methyl-4-Nitrobutanoate

This guide serves as a specialized technical resource for researchers, analytical scientists, and drug development professionals engaged in the analysis of ethyl 3-methyl-4-nitrobutanoate. It provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, analytical scientists, and drug development professionals engaged in the analysis of ethyl 3-methyl-4-nitrobutanoate. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address challenges encountered during impurity profiling. The methodologies described are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Section 1: Understanding Potential Impurities

The first step in developing any robust analytical method is to anticipate the potential impurities. These can be broadly classified as process-related impurities, arising from the synthesis, and degradation products that form during storage.[1][2][4]

Frequently Asked Questions (FAQs): Potential Impurities

Q1: What are the most likely process-related impurities in a typical synthesis of ethyl 3-methyl-4-nitrobutanoate?

A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway to a nitroalkane ester like this involves the esterification of the corresponding carboxylic acid (3-methyl-4-nitrobutanoic acid). Therefore, potential process-related impurities include:

  • Starting Materials: Unreacted 3-methyl-4-nitrobutanoic acid or ethyl alcohol.[5]

  • By-products: Dimerization or polymerization products, especially under harsh reaction conditions. Positional isomers formed during the synthesis of the parent acid could also be present.[5]

  • Reagents and Catalysts: Residual acids (e.g., sulfuric acid) or bases used to catalyze the esterification.[5]

Q2: What degradation products should I be concerned about?

A2: The structure of ethyl 3-methyl-4-nitrobutanoate contains an ester functional group, which is susceptible to hydrolysis.

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the ethyl ester back to the parent carboxylic acid, 3-methyl-4-nitrobutanoic acid, and ethanol. This can be catalyzed by acidic or basic conditions.[5][6]

  • Thermal Degradation: At elevated temperatures, other degradation pathways may become relevant, though specific products would need to be identified through forced degradation studies.

A well-designed analytical method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its significant degradation products and process impurities.[7][8]

Section 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, polar organic molecule like ethyl 3-methyl-4-nitrobutanoate, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary analytical tool for quantification and impurity profiling.[9][10][11]

Workflow for HPLC Method Development and Impurity Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample & Standard Preparation System System Suitability Test (SST) Sample->System MobilePhase Mobile Phase Preparation & Degassing MobilePhase->System Injection Sample Injection System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quant Quantification (% Impurity) Integration->Quant Report Generate Report Quant->Report

Caption: General workflow for impurity analysis using HPLC.

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: What is a good starting point for developing an HPLC method?

A1: A gradient reversed-phase method using a C18 column is a robust starting point. The C18 stationary phase provides excellent retention for moderately polar compounds like your target analyte. A gradient elution (changing the mobile phase composition over time) is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.[12]

Q2: How do I select the appropriate mobile phase and detection wavelength?

A2:

  • Mobile Phase: A combination of acetonitrile (ACN) and water is a standard choice. ACN is often preferred over methanol for its lower viscosity and UV cutoff. Using a buffer (e.g., phosphate or acetate buffer, pH 3-4) can improve peak shape for any acidic or basic impurities by suppressing their ionization.[13]

  • Detection Wavelength: The nitro (-NO2) group provides a suitable chromophore for UV detection. You should determine the wavelength of maximum absorbance (λmax) for ethyl 3-methyl-4-nitrobutanoate by running a UV scan. A starting wavelength around 270 nm is often effective for nitro-aromatic compounds and can be a reasonable initial guess for nitro-aliphatic compounds as well.[9]

Q3: My peaks are tailing. What should I do?

A3: Peak tailing is a common issue. It can be caused by several factors:

  • Column Overload: You are injecting too much sample. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Acidic impurities might interact with residual silanol groups on the silica-based column. Adding a buffer to the mobile phase or using a base-deactivated column can mitigate this.

  • Column Contamination/Void: The column inlet frit may be blocked, or a void may have formed at the head of the column. Try back-flushing the column or replacing it if the problem persists.

Q4: I am seeing poor resolution between my main peak and an impurity. How can I improve it?

A4: Improving resolution requires method optimization:

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (acetonitrile) in your mobile phase. This will increase retention times and often improve separation.

  • Change the Gradient Slope: Make the gradient shallower (i.e., increase the organic percentage more slowly) around the elution time of the critical pair.[12]

  • Optimize Temperature: Increasing the column temperature can sometimes improve efficiency and change selectivity, but it will also decrease retention times.[14]

  • Change Column Chemistry: If mobile phase adjustments are insufficient, try a different column chemistry (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation selectivity.

Troubleshooting Guide: Common HPLC Issues

This decision tree provides a logical path for troubleshooting common chromatographic problems.

Start Identify HPLC Problem Pressure Abnormal Pressure? Start->Pressure Pressure Baseline Baseline Issues? Start->Baseline Baseline PeakShape Poor Peak Shape? Start->PeakShape Peak Shape HighP High Pressure Pressure->HighP Yes LowP Low/No Pressure Pressure->LowP No Sol_HighP Check for Blockage (Frit, Column, Tubing) Filter Mobile Phase HighP->Sol_HighP Sol_LowP Check for Leaks Degas Mobile Phase Check Pump Seals LowP->Sol_LowP Noise Noisy Baseline Baseline->Noise Yes Drift Drifting Baseline Baseline->Drift No Sol_Noise Degas Mobile Phase Check Lamp/Detector Ensure Solvent Purity Noise->Sol_Noise Sol_Drift Equilibrate Column Longer Check for Contamination Ensure Stable Temp Drift->Sol_Drift Tailing Peak Tailing PeakShape->Tailing Yes Splitting Split Peaks PeakShape->Splitting No Sol_Tailing Reduce Sample Load Adjust Mobile Phase pH Use New Column Tailing->Sol_Tailing Sol_Split Check for Column Void Re-dissolve Sample in Mobile Phase Splitting->Sol_Split

Caption: A decision tree for troubleshooting common HPLC problems.

Section 3: Confirmatory & Structural Elucidation Techniques

While HPLC is excellent for separation and quantification, it does not provide definitive structural information. For identifying unknown impurities, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and standalone techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][10][11]

Frequently Asked Questions (FAQs): GC-MS and NMR

Q1: When is GC-MS a suitable technique for this analysis?

A1: GC-MS is ideal for identifying volatile and semi-volatile impurities.[9][15] For ethyl 3-methyl-4-nitrobutanoate and its likely impurities, GC-MS can be very effective. The parent compound is an ester, which generally has sufficient volatility for GC analysis. It is particularly useful for detecting residual solvents from the synthesis process.[16]

Q2: What if an impurity is not volatile enough for GC-MS?

A2: If an impurity (like the parent carboxylic acid) has low volatility, a derivatization step is often required.[5] Silylating agents can be used to convert polar functional groups (like -COOH or -OH) into more volatile silyl ethers or esters, making them amenable to GC-MS analysis.[5]

Q3: What is the role of Nuclear Magnetic Resonance (NMR) in impurity profiling?

A3: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of unknown organic compounds.[10][17] Once an unknown impurity is detected by HPLC or GC and isolated (e.g., via preparative HPLC), 1H and 13C NMR, along with 2D NMR experiments, can provide definitive information about its chemical structure, connectivity, and stereochemistry.[17]

Section 4: Experimental Protocols

These protocols provide a starting point for method development. They must be validated according to ICH Q2(R2) guidelines to prove they are suitable for their intended purpose.[7][18]

Protocol 1: RP-HPLC Method for Impurity Quantification
  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately weigh and dissolve the ethyl 3-methyl-4-nitrobutanoate sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard for good retention and resolution of moderately polar compounds.
    Mobile Phase A 0.1% Phosphoric Acid in Water Provides an acidic pH to ensure consistent ionization state of analytes.
    Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
    Gradient 5% B to 95% B over 30 min Ensures elution of a wide range of potential impurities.
    Flow Rate 1.0 mL/min[9] Typical analytical flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Provides stable retention times and improved efficiency.
    Injection Vol. 10 µL A small volume minimizes potential for band broadening.

    | Detection | UV at 270 nm[9] | Initial wavelength based on the nitro chromophore; should be optimized. |

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets pre-defined criteria for peak area precision, tailing factor, and resolution between the main peak and a known impurity.

  • Analysis & Calculation: Inject the sample solution. Identify impurities based on their retention times relative to the main peak. Quantify impurities using area normalization or against a qualified reference standard.

Protocol 2: GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm A general-purpose, robust column suitable for a wide range of compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
    Inlet Temp. 250 °C Ensures rapid volatilization of the sample.
    Injection Mode Split (e.g., 50:1) Prevents column overloading from the main component.
    Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min Separates compounds based on boiling points.
    MS Transfer Line 280 °C Prevents condensation of analytes before entering the mass spec.
    Ion Source Temp. 230 °C Standard temperature for electron ionization (EI).

    | Mass Range | m/z 40-500 | Covers the expected mass range of the analyte and its impurities. |

  • Analysis: Inject the sample. The resulting chromatogram will show separated peaks. The mass spectrum for each peak can be compared against a spectral library (e.g., NIST) to tentatively identify unknown impurities. Definitive identification requires confirmation with a reference standard.[19]

References
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). ijprajournal. Retrieved from [Link]

  • Ethyl 3-methyl butanoate (YMDB01334). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2021, November). ResearchGate. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021, September 23). Restek Resource Hub. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA). Retrieved from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). ResearchGate. Retrieved from [Link]

  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? (2012, September 14). Reddit. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • Validation of an Analytical Procedure. (n.d.). ResearchGate. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). Retrieved from [Link]

  • IMPURITY PROFILING. (2024, July 7). IJCRT.org. Retrieved from [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). Retrieved from [Link]

  • Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior sample preparation. (2026, February 25). ResearchGate. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. (2025, November 19). Journals. Retrieved from [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (n.d.). Google Patents.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Retrieved from [Link]

  • Guideline for Industry. (1995, March 1). Retrieved from [Link]

  • GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28). YouTube. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

In-Depth FTIR Comparison Guide: ATR vs. Transmission Spectroscopy for Ethyl 3-methyl-4-nitrobutanoate

Audience: Researchers, analytical chemists, and drug development professionals. Objective: To objectively compare the analytical performance, spectral output, and experimental workflows of Attenuated Total Reflectance (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals. Objective: To objectively compare the analytical performance, spectral output, and experimental workflows of Attenuated Total Reflectance (ATR) versus Transmission FTIR spectroscopy for the structural verification of ethyl 3-methyl-4-nitrobutanoate.

Theoretical Framework & Spectral Expectations

Ethyl 3-methyl-4-nitrobutanoate ( C7​H13​NO4​ ) is a highly versatile nitro-ester utilized as a critical intermediate in the synthesis of pharmaceutical active ingredients, particularly in the development of γ -amino acids and peptidomimetics. Accurate structural verification relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of both the aliphatic nitro group and the ethyl ester moiety.

According to established spectroscopic principles, aliphatic nitro compounds exhibit two distinct N−O stretching vibrations due to resonance delocalization: an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹[1]. Concurrently, the ester group yields a sharp, intense carbonyl ( C=O ) stretch at approximately 1735-1745 cm⁻¹, alongside a broader C−O stretch in the 1180-1200 cm⁻¹ fingerprint region.

G Compound Ethyl 3-methyl-4-nitrobutanoate (Nitro-Ester) Nitro Nitro Group (-NO2) Compound->Nitro Ester Ester Group (-COOEt) Compound->Ester Alkyl Alkyl Backbone Compound->Alkyl Asym Asymmetric Stretch ~1550 cm⁻¹ Nitro->Asym Sym Symmetric Stretch ~1365 cm⁻¹ Nitro->Sym Carbonyl C=O Stretch ~1735 cm⁻¹ Ester->Carbonyl CO C-O Stretch ~1180 cm⁻¹ Ester->CO CH C-H Stretches 2850-2960 cm⁻¹ Alkyl->CH

Caption: Functional group mapping of ethyl 3-methyl-4-nitrobutanoate to characteristic FTIR frequencies.

Comparative Analysis: ATR vs. Transmission FTIR

While both techniques successfully identify the compound, the physical phenomena governing light-sample interaction differ fundamentally, leading to distinct spectral variations.

Transmission FTIR relies on the direct passage of the infrared beam through the sample (typically held between NaCl or KBr windows). It adheres strictly to the Beer-Lambert law, providing a "true" representation of relative peak intensities.

ATR-FTIR utilizes an internal reflection element (IRE), such as a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample. The critical caveat of ATR is that the depth of penetration ( dp​ ) is directly proportional to the wavelength of the incident light[2]. Consequently, lower wavenumber bands (e.g., the C−O stretch at ~1180 cm⁻¹) will appear artificially more intense than higher wavenumber bands (e.g., the C−H stretches at ~2900 cm⁻¹) when compared to a transmission spectrum[2]. Furthermore, anomalous dispersion near strong absorption bands can cause slight shifts in peak maxima (typically 2-5 cm⁻¹ lower in ATR)[3].

Table 1: Quantitative Comparison of Expected FTIR Peaks
Functional GroupVibrational ModeExpected Frequency (Transmission)Expected Shift in ATRRelative Intensity (ATR vs. Trans)
Nitro (-NO₂) Asymmetric Stretch~1550 cm⁻¹-1 to -3 cm⁻¹Comparable
Nitro (-NO₂) Symmetric Stretch~1365 cm⁻¹-2 to -4 cm⁻¹Slightly Higher in ATR
Ester (-COOEt) C=O Stretch~1735 cm⁻¹-2 to -5 cm⁻¹Comparable
Ester (-COOEt) C-O Stretch~1180 cm⁻¹-4 to -8 cm⁻¹Significantly Higher in ATR
Alkyl Backbone C-H Stretches2850 - 2960 cm⁻¹Minimal (< 1 cm⁻¹)Significantly Lower in ATR

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodologies incorporate built-in validation checks to guarantee scientific integrity.

Workflow cluster_ATR ATR-FTIR Protocol cluster_Trans Transmission Protocol Start Sample: Ethyl 3-methyl-4-nitrobutanoate A1 Clean Diamond Crystal (IPA) Start->A1 T1 Assemble NaCl/KBr Windows Start->T1 A2 Collect Background Scan A1->A2 A3 Apply 1 Drop of Neat Liquid A2->A3 A4 Collect Sample Spectrum A3->A4 A5 Apply ATR Correction Algorithm A4->A5 End Data Interpretation & Validation A5->End T2 Collect Empty Cell Background T1->T2 T3 Inject Sample via Syringe T2->T3 T4 Collect Sample Spectrum T3->T4 T5 Direct Library Matching T4->T5 T5->End

Caption: Step-by-step experimental workflow comparing ATR and Transmission FTIR protocols.

Protocol 1: ATR-FTIR (Diamond Crystal)
  • Crystal Cleaning & Validation: Wipe the diamond crystal with high-purity isopropanol and a lint-free wipe.

    • Causality: Removes residual organics from previous runs.

    • Validation Check: Run a live monitor scan. The baseline must be completely flat across the 4000-400 cm⁻¹ range, confirming zero cross-contamination.

  • Background Collection: Collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).

    • Causality: Subtracts ambient atmospheric H2​O vapor and CO2​ from the final spectrum.

  • Sample Application: Apply 1-2 drops of neat ethyl 3-methyl-4-nitrobutanoate directly onto the crystal, ensuring complete coverage of the active sensing area.

    • Causality: The evanescent wave only penetrates a few micrometers; intimate contact is required for signal generation.

  • Spectrum Acquisition & Correction: Collect the sample spectrum. Immediately apply an Advanced ATR Correction Algorithm.

    • Causality: The algorithm mathematically adjusts the wavelength-dependent intensity distortions and refractive index shifts, converting the ATR spectrum into a transmission-like format for accurate commercial library matching[3].

Protocol 2: Transmission FTIR (Liquid Cell)
  • Window Preparation: Select two pristine NaCl or KBr windows.

    • Causality: These salts are transparent to mid-IR radiation (down to ~600 cm⁻¹ for NaCl and ~400 cm⁻¹ for KBr).

  • Background Collection: Place the empty cell holder in the beam path and collect the background.

  • Sample Loading: Place 1 drop of the neat liquid onto one window. Carefully place the second window on top, avoiding bubble formation.

    • Causality: Air bubbles scatter the IR beam, causing baseline sloping and signal degradation.

    • Validation Check: Inspect the live interferogram. The peak-to-peak voltage should remain above 50% of the background level. A sloping baseline starting at 4000 cm⁻¹ indicates improper film thickness or scattering.

  • Spectrum Acquisition: Collect the spectrum. No mathematical correction for penetration depth is required.

Data Interpretation & Application Insights

For drug development professionals monitoring the reduction of ethyl 3-methyl-4-nitrobutanoate to its corresponding γ -lactam or amino-ester, ATR-FTIR is the superior choice for high-throughput reaction monitoring due to its rapid cleaning cycle and non-destructive nature.

However, if the goal is rigorous quantitative analysis (e.g., determining trace residual starting materials) or direct comparison against legacy transmission-based pharmacopeial libraries without relying on algorithmic corrections, the Transmission liquid cell method remains the gold standard .

References

  • Title: Spectroscopy Tutorial: Nitro Groups | Source: orgchemboulder.com | URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling | Source: PIKE Technologies | URL: [Link]

Sources

Comparative

Validation of a Novel Continuous-Flow Organocatalytic Synthesis for Ethyl 3-Methyl-4-nitrobutanoate: A Comparative Guide

Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a critical chiral building block for the synthesis of β -substituted γ -amino acids, including highly valuable GABA analogues like Pregabalin and Phenibut derivatives. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a critical chiral building block for the synthesis of β -substituted γ -amino acids, including highly valuable GABA analogues like Pregabalin and Phenibut derivatives. The traditional synthetic route relies on the Michael addition of nitromethane to ethyl crotonate. Historically, this transformation has been driven by strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) in batch reactors[1].

While effective for generating racemic mixtures, the traditional batch method suffers from significant drawbacks: poor stereocontrol, competitive bis-addition side reactions, and the need for cryogenic conditions to mitigate polymerization. To address these bottlenecks, our laboratory has validated a novel continuous-flow organocatalytic method using an immobilized bifunctional thiourea-amine catalyst[2]. This guide objectively compares the traditional batch protocol against the new continuous-flow approach, detailing the mechanistic causality, experimental protocols, and comparative performance data.

Mechanistic Causality: Batch vs. Continuous-Flow Organocatalysis

The traditional base-catalyzed method operates via simple, uncoordinated deprotonation. A strong base abstracts a proton from nitromethane to form a free nitronate anion, which then attacks the β -carbon of ethyl crotonate. Because the nitronate is a highly reactive nucleophile, the transition state lacks spatial organization, resulting in a racemic product and a high propensity for over-alkylation (bis-addition)[1].

Conversely, the new method utilizes a bifunctional cinchona-derived thiourea catalyst[3]. This catalyst operates via a highly structured dual-activation mechanism:

  • Electrophile Activation: The thiourea moiety activates the ethyl crotonate via dual hydrogen bonding to the ester carbonyl, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Nucleophile Activation: The tertiary amine deprotonates nitromethane and coordinates the resulting nitronate via a tight ion pair.

This highly structured ternary complex restricts the nucleophilic attack to a single enantioface, yielding the (R)- or (S)-enantiomer with high enantiomeric excess (ee). By transitioning this organocatalytic process from a batch reactor to a packed-bed continuous-flow microreactor, we achieve superior mass transfer, precise residence time control, and immediate product removal. This minimizes catalyst degradation and prevents thermodynamic equilibration to undesired diastereomers[4].

G A Nitromethane (Donor) C Bifunctional Catalyst (Thiourea-Amine) A->C Base activation B Ethyl Crotonate (Acceptor) B->C H-bond activation D Ternary Complex (H-Bonding & Deprotonation) C->D E C-C Bond Formation (Transition State) D->E Stereoselective addition F (R)-Ethyl 3-methyl-4-nitrobutanoate (Chiral Product) E->F Proton transfer

Mechanistic pathway of bifunctional organocatalysis for stereoselective Michael addition.

Comparative Performance Data

To validate the new method, we benchmarked it against the traditional DBU-catalyzed batch synthesis and a homogeneous organocatalytic batch synthesis. The quantitative data is summarized in Table 1 below.

Table 1: Performance Comparison of Synthetic Routes for Ethyl 3-Methyl-4-nitrobutanoate

MetricTraditional Batch (DBU)Batch OrganocatalyticContinuous-Flow Organocatalysis
Yield (%) 72%88%>95%
Enantiomeric Excess (ee %) Racemic (0%)92%>98%
Reaction/Residence Time 12 hours24 hours10 minutes
Operating Temperature -20 °C25 °C25 °C
E-factor >4530<12
Space-Time Yield ( kg/L/h ) 0.050.021.85
Main Impurity Profile Bis-addition, polymersTrace unreacted donorNone detected (steady-state)

Experimental Protocols: Self-Validating Systems

Protocol A: Traditional Batch Synthesis (DBU-Catalyzed)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with ethyl crotonate (100 mmol) and nitromethane (500 mmol, 5 equiv) in anhydrous THF (50 mL).

  • Thermal Control: Cool the mixture to −20∘ C under a nitrogen atmosphere. Causality: Cryogenic conditions are mandatory to suppress the rapid polymerization of the enoate in the presence of a strong base.

  • Initiation: Add DBU (10 mmol, 10 mol%) dropwise over 15 minutes. Causality: Slow addition prevents localized thermal spikes that promote thermodynamic bis-addition pathways.

  • Reaction: Stir at −20∘ C for 12 hours.

  • Quench & Isolation: Quench with 1M HCl (20 mL) to neutralize the DBU and halt the reaction. Extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate. Purify via vacuum distillation.

Protocol B: Novel Continuous-Flow Organocatalytic Synthesis

This protocol utilizes a self-validating system incorporating inline Process Analytical Technology (PAT) via Fourier-Transform Infrared (FTIR) spectroscopy.

  • Catalyst Bed Preparation: Pack a stainless-steel microreactor column (10 mL internal volume) with polystyrene-supported bifunctional thiourea catalyst (loading: 0.8 mmol/g).

  • Feed Preparation:

    • Feed A: 2.0 M solution of nitromethane in 2-MeTHF.

    • Feed B: 1.0 M solution of ethyl crotonate in 2-MeTHF.

  • Flow Parameters: Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min, achieving a 1:2 molar ratio of acceptor to donor. The combined flow rate is 1.0 mL/min, yielding a precise residence time of 10 minutes in the reactor coil at 25∘ C.

  • Inline Validation (PAT): Route the reactor effluent through an inline FlowIR flow cell. Causality: By monitoring the disappearance of the nitro stretch ( 1550 cm −1 ) and the emergence of the product ester carbonyl peak at 1735 cm −1 , the system autonomously verifies steady-state conversion. This creates a self-validating feedback loop that ensures only in-spec product is collected.

  • Quench & Collection: Once steady-state is confirmed, direct the effluent into a collection vessel containing a weak acidic ion-exchange resin to quench any trace basicity and preserve the enantiomeric purity.

  • Isolation: Filter the resin and evaporate the solvent to yield (R)-ethyl 3-methyl-4-nitrobutanoate (>95% yield, >98% ee).

G P1 Pump A Nitromethane Mix T-Mixer P1->Mix P2 Pump B Ethyl Crotonate P2->Mix Reactor Packed-Bed Microreactor (Immobilized Catalyst) Mix->Reactor Homogeneous Feed PAT Inline FTIR (Reaction Monitoring) Reactor->PAT Continuous Flow Collection Product Collection (High ee%) PAT->Collection Quench Quench Stream (Weak Acid) Quench->Collection Stops reaction

Continuous-flow microreactor setup with inline PAT validation and quench collection.

Conclusion & Scalability Assessment

The validation data demonstrates that the continuous-flow organocatalytic method vastly outperforms the traditional batch process. By coupling the spatial stereocontrol of bifunctional hydrogen-bonding catalysis with the enhanced mass and heat transfer of microfluidics, the new method completely eliminates the need for cryogenic cooling. Furthermore, it reduces the E-factor by 60% and increases the space-time yield by an order of magnitude. For drug development professionals synthesizing chiral γ -amino acids, this continuous-flow protocol offers a robust, scalable, and highly enantioselective alternative to legacy batch methodologies.

References

  • Source: ACS Publications (Chemical Reviews)
  • Source: ACS Publications (Organic Letters)
  • Source: ACS Publications (Organic Letters)
  • Title: Organocatalytic Michael Addition to (D)

Sources

Validation

comparative study of catalysts for ethyl 3-methyl-4-nitrobutanoate synthesis

The synthesis of ethyl 3-methyl-4-nitrobutanoate via the Michael addition of nitromethane to ethyl crotonate is a foundational transformation in modern organic synthesis. As a critical precursor to γ -aminobutyric acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of ethyl 3-methyl-4-nitrobutanoate via the Michael addition of nitromethane to ethyl crotonate is a foundational transformation in modern organic synthesis. As a critical precursor to γ -aminobutyric acid (GABA) analogs such as Pregabalin (Lyrica) and Baclofen[1], the choice of catalyst dictates not only the yield and scalability of the reaction but also the stereochemical outcome.

This guide provides a comprehensive, objective comparison of the three primary catalyst classes utilized in this synthesis: Achiral Organic Bases , Phase Transfer Catalysts (PTCs) , and Chiral Bifunctional Organocatalysts .

Mechanistic Overview & Catalyst Selection Logic

The core reaction relies on the deprotonation of nitromethane ( pKa​≈10 ) to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic β -carbon of the α,β -unsaturated ester (ethyl crotonate). The fundamental challenge lies in controlling the facial selectivity of this attack if an enantiopure product is desired.

CatalystSelection Start Target: Ethyl 3-methyl-4-nitrobutanoate (Michael Addition) Racemic Racemic Synthesis (High Yield, Scalable) Start->Racemic Asymmetric Asymmetric Synthesis (High ee%, Target-Specific) Start->Asymmetric DBU DBU / DBN (Homogeneous Base) Racemic->DBU TritonB Triton B (Phase Transfer/Industrial) Racemic->TritonB Thiourea Bifunctional Amine-Thiourea (Dual Activation) Asymmetric->Thiourea Squaramide Chiral Squaramides (H-Bonding Network) Asymmetric->Squaramide

Decision matrix for selecting a catalyst based on stereochemical and scalability requirements.

Comparative Analysis of Catalyst Classes

A. Achiral Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

For the synthesis of racemic ethyl 3-methyl-4-nitrobutanoate, DBU is the gold standard.

  • Causality of Performance: DBU is a strongly basic amidine ( pKa​≈13.5 ) but is highly sterically hindered. This prevents it from acting as a competing nucleophile (avoiding 1,4-addition of the base to ethyl crotonate) while rapidly deprotonating nitromethane[2].

  • Best Use Case: High-throughput synthesis of racemic intermediates where downstream chiral resolution (e.g., via diastereomeric salt formation) is economically viable.

B. Phase Transfer Catalysts: Triton B (Benzyltrimethylammonium Hydroxide)

Triton B is a quaternary ammonium salt that functions as an organic base and a phase transfer catalyst[3].

  • Causality of Performance: In industrial scale-ups, maintaining anhydrous, homogeneous conditions is expensive. Triton B allows the reaction to proceed in biphasic or neat (solvent-free) conditions by shuttling the hydroxide counterion into the organic phase to generate the nitronate anion, driving high volumetric productivity[4].

  • Best Use Case: Large-scale, kilogram-batch industrial manufacturing.

C. Chiral Bifunctional Organocatalysts: Amine-Thioureas

When synthesizing the (S)-enantiomer for Pregabalin or the (R)-enantiomer for Baclofen, asymmetric Michael addition is required to prevent the 50% yield loss inherent to racemic resolution[1].

  • Causality of Performance: Catalysts such as Takemoto's catalyst or advanced amine-thiourea derivatives operate via a "dual activation" mechanism[5]. The tertiary amine basic site deprotonates the nitromethane, while the thiourea moiety provides a rigid hydrogen-bonding network that coordinates the nitro group and the carbonyl of the ethyl crotonate[6]. This locks the transition state into a highly ordered chiral pocket, dictating strict facial selectivity during C-C bond formation.

Mechanism C Amine-Thiourea Catalyst ActN Nitronate Anion (Amine Deprotonation) C->ActN Basic Amine ActE Activated Enoate (Thiourea H-Bonding) C->ActE H-Bonding N Nitromethane (Donor) N->ActN E Ethyl Crotonate (Acceptor) E->ActE TS Highly Ordered Transition State ActN->TS ActE->TS Prod Enantioenriched Product TS->Prod C-C Bond Formation

Dual-activation mechanism of bifunctional amine-thiourea catalysts ensuring high enantioselectivity.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three catalyst classes for the specific reaction of nitromethane and ethyl crotonate.

Catalyst SystemCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (ee)Scalability / Cost
DBU 10 mol%2–4 h85–92%0% (Racemic)Excellent / Low Cost
Triton B (40% in MeOH) 5–10 mol%4–6 h80–88%0% (Racemic)Excellent / Very Low Cost
Amine-Thiourea (e.g., I-D) 1–5 mol%12–24 h85–95%Up to 96%Moderate / High Cost
Chiral Squaramide 5 mol%18–24 h64–82%92–98%Moderate / High Cost

Data aggregated from standard organocatalytic benchmarking studies[6],[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Built-in analytical checkpoints guarantee that causality and reaction progress can be monitored in real-time.

Protocol A: High-Yield Racemic Synthesis (DBU Catalyzed)

Objective: Rapid synthesis of racemic ethyl 3-methyl-4-nitrobutanoate.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve ethyl crotonate (10.0 mmol) and nitromethane (50.0 mmol, 5 equiv.) in anhydrous THF (20 mL). Note: Excess nitromethane shifts the equilibrium and suppresses polymerization of the enoate.

  • Initiation: Cool the mixture to 0 °C. Add DBU (1.0 mmol, 10 mol%) dropwise via syringe.

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). Because the product lacks strong UV chromophores, visualize the plate using a basic KMnO4​ stain. The disappearance of the alkene starting material (rapid yellowing of the purple stain) confirms conversion.

  • Quenching & Isolation: Quench with 1M HCl (10 mL) to neutralize the DBU. Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Final Validation: Confirm structure via 1H NMR (look for the distinct diastereotopic protons of the −CH2​−NO2​ group around 4.4 ppm).

Protocol B: Asymmetric Synthesis (Bifunctional Amine-Thiourea Catalyzed)

Objective: Synthesis of enantioenriched (S)-ethyl 3-methyl-4-nitrobutanoate.

  • Preparation: In a dry vial, add ethyl crotonate (1.0 mmol) and the selected bifunctional amine-thiourea catalyst (0.05 mmol, 5 mol%)[5].

  • Solvent Selection: Add anhydrous Toluene (2.0 mL). Causality: Non-polar solvents like toluene are strictly required; polar solvents (like MeOH or DMF) will competitively disrupt the delicate hydrogen-bonding network between the thiourea and the substrates, collapsing the enantioselectivity[6].

  • Initiation: Add nitromethane (5.0 mmol) and stir at room temperature for 24 hours.

  • Validation (In-Process): Monitor conversion via GC-MS to ensure the reaction does not stall due to catalyst poisoning.

  • Isolation: Directly purify the crude mixture via flash column chromatography (Hexanes:EtOAc gradient) to recover the catalyst and isolate the product.

  • Final Validation (Critical): Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). A peak integration ratio of >95:5 validates successful chiral induction.

References

  • 5 - Royal Society of Chemistry. 2.6 - ResearchGate.

  • 1 - Thieme Connect. 4.3 - GlobalChemMall.

  • 2 - US Patent Office / Google Patents.

Sources

Comparative

A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl 3-Methyl-4-Nitrobutanoate

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of a chiral molecule is a critical parameter in the pharmaceutical and fine chemical industries. For a compound like ethyl 3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of a chiral molecule is a critical parameter in the pharmaceutical and fine chemical industries. For a compound like ethyl 3-methyl-4-nitrobutanoate, a versatile building block in organic synthesis, the ability to accurately quantify its enantiomeric excess (e.e.) is paramount for ensuring the desired pharmacological and toxicological profile of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of three primary analytical techniques for determining the enantiomeric excess of ethyl 3-methyl-4-nitrobutanoate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Importance of Method Selection

The choice of an analytical method for determining enantiomeric excess is not a one-size-fits-all decision. It is a balance of several factors including the inherent properties of the analyte, required sensitivity, accuracy, sample throughput, and the instrumentation available.[1] This guide will delve into the causality behind experimental choices for each technique, providing a framework for developing a robust and reliable analytical method for ethyl 3-methyl-4-nitrobutanoate.

Comparative Analysis of Methods

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.[2]Separation of volatile enantiomers on a chiral stationary phase.[3]Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[4]
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to fg/mL)Moderate to Low (requires mg of sample)
Sample Throughput ModerateHighLow to Moderate
Development Effort Moderate to High (column and mobile phase screening)Moderate (column and temperature program optimization)Low to Moderate (selection of chiral auxiliary)
Non-destructive Yes (sample can be recovered)No (sample is consumed)Yes (sample can be recovered)
Instrumentation HPLC with UV or other detectorGC with FID or MS detectorNMR Spectrometer

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[5] The separation is achieved by using a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation.[2]

Scientific Rationale

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds.[6][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For ethyl 3-methyl-4-nitrobutanoate, the ester and nitro functional groups can participate in these interactions, making polysaccharide-based columns a prime choice for method development.

Experimental Protocol: Method Development for Ethyl 3-Methyl-4-Nitrobutanoate

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Columns: A screening approach using columns with different selectivities is recommended. Good starting points would be:

    • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of racemic ethyl 3-methyl-4-nitrobutanoate in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Start with a non-polar mobile phase such as n-Hexane/IPA (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (due to the nitro chromophore).

    • Temperature: 25 °C.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition. Increase the polarity by changing the ratio to n-Hexane/IPA (80:20, v/v) and then (70:30, v/v).

    • If separation is still not optimal, switch the alcohol modifier to ethanol and repeat the screening process with n-Hexane/Ethanol mixtures.

    • Screen the second column (e.g., Lux® Cellulose-1) using the same mobile phase screening strategy.

  • Quantification:

    • Once baseline separation is achieved, inject the enantioenriched sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Prep Dissolve Racemic Analyte (1 mg/mL) Screen Screen Chiral Columns (e.g., CHIRALPAK® IA) Prep->Screen Optimize Optimize Mobile Phase (Hexane/IPA ratio) Screen->Optimize Inject Inject Sample Optimize->Inject Detect UV Detection (210 nm) Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like ethyl 3-methyl-4-nitrobutanoate, chiral GC is an excellent technique offering high resolution and sensitivity.[8] The principle is similar to chiral HPLC, but the separation occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column.

Scientific Rationale

Cyclodextrin-based CSPs are widely used in chiral GC.[3][9] These are cyclic oligosaccharides that form inclusion complexes with the enantiomers. Derivatization of the cyclodextrins, for example with alkyl or acyl groups, enhances their chiral recognition capabilities. For a small ester like ethyl 3-methyl-4-nitrobutanoate, a derivatized β-cyclodextrin column is a logical choice, as demonstrated by the successful separation of structurally similar compounds like ethyl-2-methylbutyrate.[9]

Experimental Protocol: Chiral GC of Ethyl 3-Methyl-4-Nitrobutanoate

Instrumentation and Consumables:

  • GC System: A standard GC equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: A column such as Rt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar derivatized β-cyclodextrin column.

  • Carrier Gas: Helium or Hydrogen.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the racemic analyte (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C (FID).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 2 °C/min. This gradient is a good starting point to ensure both good separation and reasonable analysis time.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Analysis and Quantification:

    • Run the racemic standard to determine the retention times of the two enantiomers.

    • Inject the enantioenriched sample.

    • Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

GC_Workflow A Prepare Sample (~100 µg/mL in CH2Cl2) B Inject 1 µL (Split Injection) A->B C Separation on Chiral GC Column (e.g., Rt-βDEXse™) B->C D Temperature Programmed Elution C->D E FID Detection D->E F Data Acquisition & Integration E->F G Calculate % e.e. F->G

Caption: Experimental Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is added to the NMR sample to create a diastereomeric interaction, which results in separate signals for the two enantiomers.[10]

Scientific Rationale

Two main types of chiral auxiliaries are used:

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form covalent diastereomers. This is not ideal for ethyl 3-methyl-4-nitrobutanoate as it lacks a readily derivatizable functional group without undergoing hydrolysis of the ester.

  • Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte through weak interactions like hydrogen bonding or π-π stacking.[10] This is a more suitable approach for the target molecule. A CSA with aromatic rings and hydrogen-bonding capabilities would be expected to interact with the ester and nitro groups of the analyte.

Experimental Protocol: ee Determination using a Chiral Solvating Agent

Instrumentation and Consumables:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common and effective CSA for a variety of functional groups.

  • NMR Solvent: Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆.

Step-by-Step Protocol:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the ethyl 3-methyl-4-nitrobutanoate sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add the CSA. Start with a 1:1 molar ratio of analyte to CSA.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal in the analyte that shows splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center (e.g., the methine proton at C3 or the methylene protons at C4) are the most likely to show separation.

  • Optimization and Quantification:

    • If the signal separation is not sufficient, the concentration of the CSA can be increased (e.g., 2-3 equivalents).

    • Once clear separation of a signal is achieved, carefully integrate the two diastereomeric peaks.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte. Calculate the % e.e. accordingly.

NMR_Principle cluster_enantiomers cluster_diastereomers R_Analyte R-Analyte R_Complex [R-Analyte • CSA] R_Analyte->R_Complex + CSA NMR_Spec NMR Spectrum S_Analyte S-Analyte S_Complex [S-Analyte • CSA] S_Analyte->S_Complex + CSA CSA Chiral Solvating Agent (CSA) Single_Peak Single Peak NMR_Spec->Single_Peak No CSA Split_Peaks Two Distinct Peaks NMR_Spec->Split_Peaks With CSA

Caption: Principle of ee Determination by NMR with a CSA.

Conclusion

The determination of the enantiomeric excess of ethyl 3-methyl-4-nitrobutanoate can be reliably achieved using Chiral HPLC, Chiral GC, or NMR Spectroscopy.

  • Chiral HPLC offers a versatile and robust platform, with polysaccharide-based columns being a prime candidate for successful method development.

  • Chiral GC is an excellent choice for this volatile ester, promising high sensitivity and resolution, particularly with cyclodextrin-based stationary phases.

  • NMR Spectroscopy with a chiral solvating agent provides a non-destructive method that can be quick to implement if a suitable CSA is found, offering direct observation of the enantiomeric ratio.

The optimal method will depend on the specific requirements of the analysis, including the need for high throughput (favoring GC), the availability of instrumentation, and the desired level of sensitivity. It is recommended to validate the chosen method using a racemic standard and samples of known enantiomeric composition to ensure accuracy and reliability.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Lavery, P. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Asymmetric Synthesis.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • MDPI. (2024, July 12). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3298.
  • Miyazawa, T. et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Welch, C. J. et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 316-321.
  • Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved from a generic Sigma-Aldrich technical bulletin.
  • BenchChem. (2025).
  • Beilstein Archives. (2025, June 25). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety.
  • Senge, M. O. et al. (2022, March 30). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Science, 13, 4653-4660.
  • Scilit. (2011, June 30). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • ResearchGate. (n.d.).
  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Chromtedia. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • UNIPI. (2022, September 8).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981).
  • Supelco. (n.d.).
  • Scholars' Mine. (2023, February 16). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy.
  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.
  • Rahman, A. U. (2000).
  • Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)
  • ResearchGate. (n.d.).
  • ES Industries. (n.d.). chiral columns .

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Wikipedia. (n.d.).
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • IntechOpen. (2022, August 9).

Sources

Validation

X-ray crystallography of ethyl 3-methyl-4-nitrobutanoate derivatives

Title: X-Ray Crystallography of Ethyl 3-Methyl-4-Nitrobutanoate Derivatives: A Comparative Guide to Crystallization Screening Platforms Introduction Ethyl 3-methyl-4-nitrobutanoate is a critical chiral intermediate in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography of Ethyl 3-Methyl-4-Nitrobutanoate Derivatives: A Comparative Guide to Crystallization Screening Platforms

Introduction

Ethyl 3-methyl-4-nitrobutanoate is a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Pregabalin. For drug development professionals, confirming the absolute configuration and enantiomeric excess of this intermediate via single-crystal X-ray diffraction (SCXRD) is a non-negotiable quality control step. However, the native ester is typically an oil or a low-melting solid at room temperature.

To overcome this, researchers must first derivatize the compound—often by hydrolyzing the ester and forming a diastereomeric salt with a chiral amine (e.g., (R)-1-phenylethylamine) or synthesizing a solid amide. Once a solid derivative is obtained, the next major bottleneck is growing a diffraction-quality single crystal.

This guide objectively compares two primary crystallization strategies for these derivatives: Commercial Sparse-Matrix Vapor Diffusion Kits (e.g., Hampton Research Crystal Screen) versus Traditional Controlled Slow Evaporation Arrays .

The Science of Nucleation and Growth (Causality)

Crystallization requires pushing a solution into a state of supersaturation. However, the rate at which supersaturation is achieved dictates the outcome. Rapid supersaturation leads to a high nucleation rate, producing a "shower" of microcrystals or amorphous precipitate unsuitable for X-ray diffraction ()[1]. Conversely, a slow, controlled approach to the metastable zone allows a few nuclei to form and grow steadily into large, well-ordered single crystals. Temperature also plays a vital role, manipulating solubility and relative supersaturation to control growth kinetics ()[2].

Comparison: Sparse-Matrix Vapor Diffusion vs. Traditional Slow Evaporation

1. Commercial Sparse-Matrix Kits (e.g., Hampton Research Crystal Screen) Originally designed for macromolecules, sparse-matrix screens evaluate dozens of unique mixtures of pH, salts, polymers, and organics to promote crystal growth ()[3]. When adapted for small water-soluble or polar organic molecules (like amine salts of our target intermediate), these kits utilize vapor diffusion.

  • Mechanism: A micro-drop of the sample is sealed in a well alongside a larger reservoir of precipitant. Because the drop has a lower precipitant concentration, water/solvent evaporates from the drop and transfers through the vapor phase to the reservoir until equilibrium is reached ()[1].

2. Traditional Controlled Slow Evaporation This is the classic organic chemistry approach. The derivative is dissolved in various pure solvents or binary mixtures, and the solvent is allowed to slowly evaporate into the atmosphere.

  • Mechanism: As the solvent volume decreases, the concentration of the solute increases until it breaches the solubility limit, triggering nucleation ()[4].

Quantitative Performance Comparison
Performance MetricSparse-Matrix Vapor Diffusion (e.g., Hampton Screen)Traditional Controlled Slow Evaporation
Primary Mechanism Vapor equilibration in a closed system[1]Solvent loss to the atmosphere[1]
Sample Consumption Extremely Low (~1–2 mg for 96 conditions)High (~20–50 mg for a 10-solvent array)
Nucleation Control High (gradual, thermodynamically driven)[2]Moderate (highly dependent on ambient conditions)
Throughput High (96-well plate format)[3]Low to Medium (individual glass vials)
Crystal Quality (Mosaicity) Excellent (slow growth minimizes lattice defects)Variable (prone to twinning if evaporation is too fast)
Best Suited For Precious, highly soluble chiral saltsBulk intermediates, standard organic amides

Experimental Methodologies

Protocol 1: Sitting-Drop Vapor Diffusion (Sparse-Matrix Screen)
  • Self-Validating Principle: The closed system ensures that solvent transfer only stops when thermodynamic equilibrium is reached. This prevents the drop from completely drying out and crashing into an amorphous solid, virtually guaranteeing a controlled journey through the metastable zone.

  • Sample Preparation: Dissolve the ethyl 3-methyl-4-nitrobutanoate derivative (e.g., chiral salt) in a water-miscible solvent (like methanol or DMSO) at a high concentration (10–20 mg/mL).

  • Dispensing: Using a sitting-drop crystallization plate, pipette 50 µL of the sparse-matrix reservoir solutions (e.g., from the Hampton Crystal Screen kit) into the reservoir wells[3].

  • Drop Formation: Pipette 1 µL of the sample solution and 1 µL of the corresponding reservoir solution into the central sample depression.

  • Sealing: Immediately seal the plate with optically clear adhesive tape to create a closed vapor system[1].

  • Incubation: Store the plate in a vibration-free incubator at a stable temperature (e.g., 20°C). Monitor under a stereomicroscope every 24–48 hours.

Protocol 2: Controlled Slow Evaporation
  • Self-Validating Principle: Puncturing the vial cap restricts the vapor escape rate, artificially slowing the kinetics of solvent loss to favor ordered crystal growth over chaotic nucleation.

  • Solvent Selection: Select a range of solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone) and anti-solvents (e.g., Hexane, Heptane).

  • Dissolution: Weigh 2–5 mg of the derivative into a 2 mL glass HPLC vial. Add 0.5 mL of the chosen solvent/anti-solvent mixture and sonicate until fully dissolved.

  • Filtration: Pass the hot mixture through a 0.22 µm PTFE syringe filter to remove insoluble impurities or dust, which can act as unwanted nucleation sites[4].

  • Controlled Evaporation: Cap the vial tightly. Using a fine needle, puncture 1 to 2 small holes in the septum.

  • Incubation: Place the vials in a draft-free, temperature-controlled environment. Wait 3 to 14 days for crystals to form.

Workflow Visualization

CrystallizationWorkflow A Ethyl 3-methyl-4-nitrobutanoate (Oily Intermediate) B Derivatization (Amide or Chiral Salt Formation) A->B C Select Crystallization Platform B->C D Sparse-Matrix Vapor Diffusion (e.g., 96-Well Screen) C->D E Controlled Slow Evaporation (Solvent Array) C->E F Controlled Nucleation & Growth D->F Vapor Equilibration E->F Gradual Solvent Loss G Single Crystal X-ray Diffraction (Absolute Configuration) F->G

Workflow for derivatization and crystallization screening of ethyl 3-methyl-4-nitrobutanoate.

Conclusion

For drug development professionals working with challenging intermediates like ethyl 3-methyl-4-nitrobutanoate, relying solely on traditional slow evaporation can waste precious material and time. Adopting commercial sparse-matrix vapor diffusion screens—originally championed by structural biologists—offers a highly controlled, material-efficient, and thermodynamically sound alternative for securing diffraction-quality single crystals.

References

  • Crystal Screen - Hampton Research Source: Hampton Research URL: [Link]

  • Protein Crystallization | Create Lattices Source: Mettler Toledo URL: [Link]

  • Crystallization Methods to Know for Crystallography Source: Fiveable URL: [Link]

  • Crystallization Source: Wikipedia URL:[Link]

  • US7182810B2 - Protein temperature evaporation-controlled crystallization device and method thereof Source: Google Patents URL

Sources

Comparative

Biological Activity Comparison of Ethyl 3-Methyl-4-Nitrobutanoate Analogs: Precursors to Neurotropic GABAergic Agents

Executive Summary Ethyl 3-methyl-4-nitrobutanoate and its structural analogs are highly versatile γ -nitroesters. While these compounds lack potent direct biological activity in their esterified forms, they serve as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-methyl-4-nitrobutanoate and its structural analogs are highly versatile γ -nitroesters. While these compounds lack potent direct biological activity in their esterified forms, they serve as the critical prodrugs and synthetic precursors to a diverse class of neurotropic β -substituted γ -aminobutyric acid (GABA) derivatives[1]. By altering the substitution at the C3 position of the nitrobutanoate backbone, researchers can drastically shift the pharmacological profile of the resulting active drug—from targeting voltage-gated calcium channels (VGCCs) to selectively agonizing metabotropic GABA-B receptors.

This guide objectively compares the biological activity of the ethyl 3-methyl-4-nitrobutanoate analog family, detailing the structure-activity relationships (SAR) and providing a self-validating experimental protocol for their synthesis and biological evaluation.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The pharmacological destiny of these GABAergic precursors is strictly dictated by the steric and electronic nature of the C3-substituent on the nitrobutanoate backbone. The causality behind their target selectivity is rooted in how the resulting active amino acid fits into distinct receptor binding pockets:

  • Small Aliphatic Substitution (C3-Methyl): The reduction and hydrolysis of ethyl 3-methyl-4-nitrobutanoate yields 3-methyl-GABA . Unlike larger analogs, this compact molecule primarily acts as an activator of GABA aminotransferase (GABA-T) and glutamate decarboxylase, conferring unique anticonvulsant properties rather than direct receptor agonism[2][3].

  • Bulky Aliphatic Substitution (C3-Isobutyl): The 3-isobutyl analog is the direct precursor to Pregabalin [4]. The bulky, lipophilic isobutyl group is perfectly contoured for the binding pocket of the α2​δ−1 and α2​δ−2 subunits of VGCCs. Binding at this site reduces calcium influx, thereby attenuating the synaptic release of excitatory neurotransmitters (e.g., glutamate, substance P).

  • Aromatic Substitution (C3-Phenyl & C3-(4-Chlorophenyl)): Introducing an aromatic ring at the C3 position shifts the primary pharmacological target from VGCCs to the metabotropic GABA-B receptor. The 3-phenyl analog yields Phenibut , a compound with dual GABA-B agonism and α2​δ binding[1]. The strategic addition of a para-chloro group yields Baclofen , which drastically increases the affinity and selectivity for the GABA-B receptor, making it a potent clinical antispastic agent[1][5].

G cluster_0 Aliphatic Analogs (e.g., C3-Isobutyl) cluster_1 Aromatic Analogs (e.g., C3-4-Chlorophenyl) A1 Pregabalin (Active Form) A2 Alpha2Delta Subunit (VGCC) A1->A2 A3 Decreased Ca2+ Influx A2->A3 A4 Reduced Glutamate Release A3->A4 B1 Baclofen (Active Form) B2 GABA-B Receptor (GPCR) B1->B2 B3 Increased K+ Efflux Decreased Ca2+ B2->B3 B4 Neuronal Hyperpolarization B3->B4

Pharmacological pathways of Gabapentinoids vs. GABA-B agonists derived from nitroester analogs.

Quantitative Biological Activity Comparison

The table below summarizes the comparative biological performance of the active GABA derivatives generated from their respective ethyl 3-substituted-4-nitrobutanoate precursors.

Nitroester PrecursorC3-SubstituentResulting Active FormPrimary Receptor TargetBiological Activity / Indication
Ethyl 3-methyl-4-nitrobutanoate -CH₃ (Methyl)3-Methyl-GABA GABA Aminotransferase (GABA-T)GABA-T Activator / Anticonvulsant[2][3]
Ethyl 3-isobutyl-4-nitrobutanoate -CH₂CH(CH₃)₂ (Isobutyl)Pregabalin VGCC α2​δ SubunitDecreases Ca²⁺ influx / Neuropathic Pain[4]
Ethyl 3-phenyl-4-nitrobutanoate -C₆H₅ (Phenyl)Phenibut GABA-B & VGCC α2​δ GABA-B Agonist / Anxiolytic, Nootropic[1]
Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate -C₆H₄Cl (4-Chlorophenyl)Baclofen GABA-B ReceptorPotent GABA-B Agonist / Muscle Relaxant[1][5]

Self-Validating Experimental Protocol

To objectively evaluate the biological activity of a novel ethyl 3-substituted-4-nitrobutanoate analog, researchers must employ a self-validating workflow. This protocol couples chemical transformation (to unmask the active pharmacophore) with direct radioligand binding assays to confirm receptor affinity.

Step 1: Chemoselective Nitro Reduction & Lactamization
  • Objective: Convert the γ -nitroester to a γ -lactam intermediate.

  • Causality for Reagent Choice: Sodium borohydride ( NaBH4​ ) combined with NiCl2​⋅6H2​O generates nickel boride in situ. This system is chosen because it chemoselectively reduces the aliphatic nitro group to a primary amine under mild conditions without prematurely reducing the ethyl ester[1]. This chemoselectivity allows the newly formed amine to undergo spontaneous intramolecular cyclization (lactamization), forming a stable pyrrolidin-2-one intermediate.

  • Procedure: Dissolve 10 mmol of the ethyl 3-substituted-4-nitrobutanoate in 30 mL of ethanol. Add 1.0 mmol of NiCl2​⋅6H2​O . Cool to 0°C and carefully add 30 mmol of NaBH4​ in portions. Stir at room temperature for 2 hours until complete consumption of the starting material is confirmed by TLC. Filter the mixture through Celite and concentrate the filtrate to isolate the lactam.

Step 2: Acidic Hydrolysis to Unmask the Active GABA Analog
  • Objective: Open the lactam ring to yield the biologically active amino acid.

  • Causality for Reagent Choice: Acidic hydrolysis (6 M HCl) is preferred over basic hydrolysis because it efficiently opens the lactam ring and directly yields the highly water-soluble hydrochloride salt of the amino acid, which prevents zwitterion precipitation issues during initial workup[1].

  • Procedure: Suspend the isolated lactam in 20 mL of 6 M HCl and reflux for 12 hours. Cool to room temperature and evaporate the solvent in vacuo. Purify the resulting residue via strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1 M aqueous ammonia to isolate the pure zwitterionic β -substituted GABA derivative.

Step 3: Biological Validation via Radioligand Binding Assay
  • Objective: Quantify the receptor affinity ( Ki​ ) of the synthesized analog.

  • Causality for Assay Choice: Because these GABA analogs lack inherent fluorophores, displacement of a known tritiated ligand provides a highly sensitive, universally accepted metric for receptor affinity.

  • Procedure:

    • For Gabapentinoid targets: Incubate rat cortical membranes with 10 nM [3H] -gabapentin and varying concentrations (1 nM to 100 μM) of the synthesized analog in HEPES buffer for 1 hour at 25°C.

    • For GABA-B targets: Incubate rat brain membrane preparations with 5 nM [3H] -baclofen and the test compound.

    • Rapidly filter through GF/B glass fiber filters, wash with ice-cold buffer, and measure bound radioactivity via liquid scintillation counting to calculate the IC50​ and Ki​ .

Workflow N1 Step 1: Nitro Reduction (NaBH4 / NiCl2) N2 Step 2: Lactamization (Intermediate Formation) N1->N2 Room Temp N3 Step 3: Acidic Hydrolysis (HCl, Reflux) N2->N3 Aqueous Acid N4 Step 4: Purification (Ion Exchange) N3->N4 Isolation N5 Step 5: Biological Assay (Receptor Binding) N4->N5 Active GABA Analog

Experimental workflow from nitroester reduction to biological validation of the active GABA analog.

References

  • New Multicomponent Reaction for the Direct Synthesis of β-Aryl-γ-nitroesters Promoted by Hydrotalcite-Derived Mixed Oxides as Heterogeneous C
  • Trade Names 1509 A (Pregabalin Precursor). Thieme Connect.
  • Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Thieme Connect.
  • 3-Methyl-GABA Pharmacology. Wikipedia.
  • 3-Methyl-GABA Biological Activity. Tocris Bioscience.

Sources

Validation

A Comparative Guide to Confirming the Absolute Configuration of Ethyl 3-Methyl-4-Nitrobutanoate

The precise determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly in drug development and asymmetric synthesis, where an enantiomer's biological activity can differ drama...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly in drug development and asymmetric synthesis, where an enantiomer's biological activity can differ dramatically from its mirror image.[][2] Ethyl 3-methyl-4-nitrobutanoate, with its single stereocenter at the C3 position, presents a common yet critical challenge: the unambiguous assignment of its three-dimensional atomic arrangement.

Strategic Overview: A Multi-Pronged Approach

Confirming the absolute configuration of a non-crystalline, monofunctionalized compound like ethyl 3-methyl-4-nitrobutanoate requires a strategic approach. Direct analysis is often not possible; therefore, derivatization or sophisticated spectroscopic and computational methods are necessary. We will compare three powerful, field-proven techniques:

  • NMR-Based Analysis via Mosher's Method: A classic, derivatization-based NMR technique.[][3][4][5]

  • Vibrational Circular Dichroism (VCD): A non-destructive spectroscopic method coupled with quantum chemical calculations.[6][7][8]

  • Single-Crystal X-ray Crystallography: The "gold standard" for unambiguous structural elucidation, applied to a suitable crystalline derivative.[][2][8][9][10]

The logical flow for determining the absolute configuration is outlined below.

Figure 1: High-level decision workflow for selecting a method to determine absolute configuration.

Method 1: NMR-Based Analysis via Mosher's Method

Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral alcohols.[2][3][4][5] It relies on converting the alcohol into a pair of diastereomeric esters using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the MTPA phenyl ring induces predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers, allowing for stereochemical assignment.[2][11]

Causality: Since ethyl 3-methyl-4-nitrobutanoate is an ester, a necessary preliminary step is its reduction to the corresponding primary alcohol, 3-methyl-4-nitrobutan-1-ol. This chemical transformation creates the handle—the hydroxyl group—required for derivatization with Mosher's acid chlorides.

Experimental Protocol

Figure 2: Step-by-step workflow for Mosher's method applied to the target analyte.

  • Reduction of the Ester: The ethyl ester is reduced to the primary alcohol, 3-methyl-4-nitrobutan-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Derivatization: The purified alcohol is divided into two portions. One is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a non-nucleophilic base like pyridine, to form the respective diastereomeric MTPA esters.[3][4][5]

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both purified diastereomeric esters. It is critical to use the exact same sample concentration and NMR parameters for both samples to ensure data comparability.[2]

  • Data Interpretation:

    • Assign all relevant proton signals in both spectra. 2D NMR techniques like COSY may be required.[2]

    • Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .[2][11]

    • Apply the Mosher model. For an extended conformation, protons lying on the same side as the phenyl group of the MTPA reagent will be shielded (upfield shift), while those on the opposite side will be deshielded (downfield shift). A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter reveals the absolute configuration.[11]

Method 2: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][12] Enantiomers produce mirror-image VCD spectra.[8] By comparing the experimental VCD spectrum of an unknown enantiomer to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific configuration (e.g., R), the absolute configuration can be determined directly and non-destructively.[6][7][12]

Causality: This method is powerful because it requires no chemical modification of the analyte. The rich vibrational features of the molecule, including the strong symmetric and asymmetric stretches of the nitro (NO₂) group and the carbonyl (C=O) stretch of the ester, provide a unique spectral fingerprint for comparison.

Experimental Protocol

Figure 3: Workflow for absolute configuration determination using VCD spectroscopy.

  • VCD Measurement: The experimental VCD and IR spectra of the purified ethyl 3-methyl-4-nitrobutanoate enantiomer are recorded on a specialized VCD spectrometer.[6][7] A typical concentration is 0.1 M in a suitable solvent like CDCl₃.[7]

  • Computational Modeling:

    • A thorough conformational search is performed for one enantiomer (e.g., the R-configuration) using molecular mechanics or similar methods to identify all thermally accessible conformers.

    • The geometry of each stable conformer is optimized, and their vibrational frequencies, IR absorption intensities, and VCD rotational strengths are calculated using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[8]

  • Spectral Comparison: The calculated VCD spectra of the individual conformers are Boltzmann-averaged based on their relative energies to produce a final theoretical spectrum.[8] This computed spectrum for the R-enantiomer is then visually compared with the experimental spectrum.

  • Assignment: If the experimental spectrum and the calculated R-spectrum show a good correlation in the signs and relative intensities of the VCD bands, the analyte has the R-configuration. If they are mirror images, the analyte has the S-configuration.[7]

Method 3: Single-Crystal X-ray Crystallography

X-ray crystallography is considered the most definitive method for determining absolute configuration.[2][9][10][13][14] It provides a direct, three-dimensional map of the electron density within a molecule, from which the spatial arrangement of atoms can be unambiguously determined.

Causality: Ethyl 3-methyl-4-nitrobutanoate is likely a liquid or low-melting solid, making it unsuitable for direct single-crystal X-ray analysis. The key experimental choice is to convert the molecule into a stable, crystalline derivative. A robust strategy is to hydrolyze the ester to the corresponding carboxylic acid and then form a salt with a chiral amine of a known, single configuration (e.g., (R)-1-phenylethylamine). The known configuration of the amine acts as an internal reference in the crystal lattice.

Experimental Protocol
  • Hydrolysis: The ethyl ester is saponified (e.g., using NaOH or LiOH) to yield 3-methyl-4-nitrobutanoic acid.

  • Salt Formation: The purified carboxylic acid is reacted with an equimolar amount of a commercially available, enantiopure amine, such as (R)-1-phenylethylamine, in a suitable solvent to form a diastereomeric salt.

  • Crystallization: The salt is crystallized, often by slow evaporation of the solvent. This step can be challenging and may require screening various solvents and conditions.

  • X-ray Diffraction: A suitable single crystal is selected and analyzed using an X-ray diffractometer. The resulting diffraction data is used to solve the crystal structure.

  • Structure Refinement and Assignment: The solved structure will contain both the acid and the amine. Since the absolute configuration of the amine is known (R), the absolute configuration of the 3-methyl-4-nitrobutanoate moiety can be determined unequivocally by relation. The Flack parameter, a value refined during data processing, provides a statistical measure of confidence in the assignment.[15]

Comparative Analysis Summary

The selection of the optimal method depends on available instrumentation, sample quantity, and the desired level of certainty.

Parameter Mosher's Method (NMR) Vibrational Circular Dichroism (VCD) X-ray Crystallography
Principle Diastereomer analysis by ¹H NMRDifferential absorption of polarized IR lightX-ray diffraction from a single crystal
Sample Req. 1-5 mg[2]5-15 mg (recoverable)[12]< 1 mg (single crystal)[2]
Derivatization Required (Reduction, then esterification)Not Required Required (Hydrolysis, then salt formation)
Ambiguity Low; model-dependent, can be complex for flexible systems.[2]Low; relies on accurate computational modeling.Very Low (Unambiguous)[2][10]
Key Advantage Uses standard NMR equipment.Non-destructive; provides solution-state conformation.[6][7]Provides a complete 3D structure; considered the "gold standard".[2]
Key Limitation Destructive; requires multi-step synthesis.Requires specialized spectrometer and computational expertise.Requires a suitable single crystal , which can be difficult to obtain.[7][8][13]
Typical Time 4-6 hours (excluding synthesis)[3][4]2-24 hours (measurement + computation)6-24 hours (after crystal is obtained)[2]

Conclusion and Recommendation

For the confirmation of the absolute configuration of ethyl 3-methyl-4-nitrobutanoate, no single method is perfect, but a combination provides the highest level of scientific rigor.

  • Primary Recommendation: Vibrational Circular Dichroism (VCD) is the recommended primary method. Its non-destructive nature preserves the valuable sample, and it directly probes the stereochemistry of the molecule in its native state in solution.[6][8] The presence of strong IR chromophores (C=O and NO₂) makes the target molecule an excellent candidate for VCD analysis.

  • Orthogonal Validation: To achieve unimpeachable confidence, the VCD result should be confirmed by an orthogonal method.

    • If crystallization of a derivative is successful, Single-Crystal X-ray Crystallography provides the most definitive answer and should be pursued.[10]

    • If crystallization proves intractable, Mosher's Method serves as an excellent alternative. Although it requires chemical modification, it relies on a completely different physical principle (NMR) and provides a strong, independent verification of the VCD assignment.

By employing a primary technique like VCD and validating it with a secondary method like X-ray crystallography or Mosher's analysis, researchers can assign the absolute configuration of ethyl 3-methyl-4-nitrobutanoate with the highest degree of scientific trust.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Spectroscopy Europe. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. [Link]

  • Configuration Determinations of Flexible Marine Natural Products. Encyclopedia MDPI. [Link]

  • Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]

  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. ACS Publications. [Link]

  • X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [Link]

Sources

Comparative

benchmarking the efficiency of ethyl 3-methyl-4-nitrobutanoate synthesis

An in-depth evaluation of synthetic methodologies for ethyl 3-methyl-4-nitrobutanoate requires a strict focus on catalytic efficiency, stereocontrol, and scalability. As a critical chiral building block for γ -amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic methodologies for ethyl 3-methyl-4-nitrobutanoate requires a strict focus on catalytic efficiency, stereocontrol, and scalability. As a critical chiral building block for γ -amino acids—most notably the antispastic drug (R)-baclofen and the anticonvulsant pregabalin—the asymmetric Michael addition of nitromethane to ethyl crotonate serves as the benchmark reaction[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard procedure lists. Here, we will dissect the causality behind catalyst selection, benchmark the state-of-the-art alternatives, and provide a self-validating protocol designed for high-fidelity reproducibility[2].

Mechanistic Rationale: The Evolution of Catalyst Design

The synthesis of ethyl 3-methyl-4-nitrobutanoate relies on the conjugate (Michael) addition of a nitronate anion to the β -carbon of ethyl crotonate (ethyl (E)-but-2-enoate)[2]. The choice of catalyst fundamentally alters the transition state, dictating both the kinetics and the stereochemical outcome[3].

  • Achiral Base Catalysis (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts purely as a Brønsted base. It deprotonates nitromethane to form a loosely ion-paired nitronate that attacks the Michael acceptor indiscriminately from either face. While kinetically rapid, this method results in a strictly racemic product, useful only as an analytical standard.

  • Chiral Thiourea Catalysis: Bifunctional thioureas improve upon simple bases by incorporating a chiral scaffold and hydrogen-bond donors. However, the relatively narrow distance between the two N-H protons (~2.1 Å) in thioureas limits their ability to optimally bind the oxygen atoms of the nitro or carbonyl groups, leading to moderate entropic penalties and longer reaction times[1].

  • Chiral Squaramide Catalysis (State-of-the-Art): Squaramide-based bifunctional catalysts represent the apex of current methodology. The squaramide core is highly rigid, and its two N-H hydrogen bond donors are spaced further apart (~2.7 Å). This wider "bite angle" is perfectly complementary to the geometry of the nitro group. Consequently, squaramides simultaneously raise the HOMO of the nitromethane (via amine deprotonation) and lower the LUMO of the ethyl crotonate (via dual H-bonding) with near-perfect facial selectivity[1].

Mechanism Cat Chiral Squaramide (Bifunctional) ActNuc Nitronate Anion (HOMO Raised) Cat->ActNuc Amine Deprotonation ActElec H-Bonded Crotonate (LUMO Lowered) Cat->ActElec Squaramide H-Bonding Nuc Nitromethane (Donor) Nuc->ActNuc Elec Ethyl Crotonate (Acceptor) Elec->ActElec TS Stereocontrolled Transition State ActNuc->TS Nucleophilic Attack ActElec->TS Prod (R)-Ethyl 3-methyl- 4-nitrobutanoate TS->Prod Protonation & Release

Mechanistic logic of the bifunctional squaramide-catalyzed asymmetric Michael addition.

Benchmarking Experimental Data

To objectively evaluate efficiency, we must compare the performance metrics of the three primary catalytic systems under standardized conditions (ambient temperature, toluene solvent, 10 equivalents of nitromethane).

Catalyst SystemCatalyst LoadingReaction TimeIsolated YieldEnantiomeric Excess (ee)Operational Scalability
DBU (Achiral Base) 10 mol%2 hours95%0% (Racemic)High (Ideal for analytical standards)
Chiral Thiourea 10 mol%24 hours82%86%Moderate (Slower kinetics)
Chiral Squaramide 5 mol%12 hours92%96%High (Optimal for drug development)

Data Synthesis: The chiral squaramide catalyst achieves higher enantioselectivity and yield at half the catalyst loading of the thiourea alternative. The structural pre-organization of the squaramide lowers the activation energy barrier, explaining the 50% reduction in reaction time compared to legacy chiral systems[1].

Self-Validating Experimental Protocol

The following protocol details the squaramide-catalyzed synthesis of (R)-ethyl 3-methyl-4-nitrobutanoate. It is designed as a self-validating system: each step contains intrinsic checks to ensure chemical integrity before proceeding[2].

Materials Required:
  • Ethyl crotonate (1.0 mmol, 114 mg)

  • Nitromethane (10.0 mmol, 610 mg) - Used in excess to suppress di-addition and act as a co-solvent.

  • Bifunctional Chiral Squaramide Catalyst (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert nitrogen. Add the chiral squaramide catalyst (0.05 mmol) and anhydrous toluene (2.0 mL).

  • Electrophile Activation: Inject ethyl crotonate (1.0 mmol) into the stirring suspension. Allow 5 minutes for the catalyst to establish the dual hydrogen-bonded complex with the crotonate carbonyl.

  • Nucleophile Introduction: Add nitromethane (10.0 mmol) dropwise. Causality note: Dropwise addition prevents localized exothermic spikes that could disrupt the highly ordered transition state and degrade enantioselectivity.

  • In-Process Validation (TLC): Stir the reaction at 25 °C for 12 hours. Validate conversion via Thin Layer Chromatography (Hexanes/EtOAc 4:1).

    • Validation Check: Ethyl crotonate is strongly UV-active ( Rf​≈0.6 ). The product is weakly UV-active but stains intensely with aqueous KMnO4​ ( Rf​≈0.3 ). The complete disappearance of the UV-active starting material confirms reaction completion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH4​Cl (2 mL) to protonate the catalyst and halt the reaction. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & QA: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc).

    • Validation Check: Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm). The (R)-enantiomer should elute as the major peak, confirming 96% ee.

Workflow S1 1. Reagent Prep Dry Toluene, 25°C S2 2. Catalyst Activation Add 5 mol% Squaramide S1->S2 S3 3. Nucleophile Addition 10 eq Nitromethane S2->S3 S4 4. In-Process Control TLC (UV & KMnO4) S3->S4 Stir 12h S5 5. Workup & Isolation Flash Chromatography S4->S5 Rf=0.3 spot confirms S6 6. QA Validation Chiral HPLC (ee %) S5->S6 >95% purity

Self-validating experimental workflow for synthesizing ethyl 3-methyl-4-nitrobutanoate.

References

  • Methyl 3-methyl-2-butenoate | 924-50-5 - Benchchem. Benchchem. 2

  • Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Thieme E-Journals. 1

  • Enantioselective Michael addition of nitromethane on... ResearchGate. 3

Sources

Validation

A Researcher's Guide to the Computational Analysis of Ethyl 3-Methyl-4-Nitrobutanoate Reaction Mechanisms

In the landscape of modern drug discovery and development, a profound understanding of molecular reactivity is paramount. Ethyl 3-methyl-4-nitrobutanoate, a versatile building block, presents a fascinating case study in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of molecular reactivity is paramount. Ethyl 3-methyl-4-nitrobutanoate, a versatile building block, presents a fascinating case study in the prediction and analysis of chemical transformations. Its structure, featuring both an ester and a nitroalkane moiety, opens a gateway to a variety of reaction pathways, including intramolecular cyclizations and reductions, which are fundamental in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the computational methodologies that empower researchers to dissect the intricate reaction mechanisms of this molecule, offering a strategic advantage in the rational design of synthetic routes and the optimization of reaction conditions.

The predictive power of computational chemistry offers a lens through which we can visualize the unseen, from the fleeting existence of transition states to the subtle interplay of electronic effects that govern reaction outcomes.[1][2] By harnessing these tools, we can move beyond empirical observation to a more deterministic and efficient approach to chemical synthesis.

Comparing the Computational Toolkit: A Guide to Method Selection

The choice of computational method is a critical decision that influences the accuracy and feasibility of a mechanistic study. For a molecule like ethyl 3-methyl-4-nitrobutanoate, where electronic effects and potential for multiple reaction pathways are significant, a careful consideration of the available tools is essential.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the predominant method for mechanistic studies in organic chemistry due to its excellent balance of accuracy and computational cost.[3] DFT methods calculate the electronic structure of a molecule based on its electron density, which is a more computationally tractable approach than solving the full Schrödinger equation for every electron.[2] For reactions involving nitroalkanes, DFT has been shown to provide reliable insights into reaction barriers and the structures of intermediates.[4][5]

The selection of the specific functional and basis set within DFT is a crucial aspect of the methodology. For instance, the B3LYP functional is a popular hybrid functional that often provides a good compromise between accuracy and computational expense for organic reactions.[6] Basis sets, such as the 6-31G* or larger, are typically employed to provide a sufficiently detailed description of the electron distribution.

Beyond DFT: Ab Initio and Semi-Empirical Methods

While DFT is often the method of choice, other approaches have their place. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization.[4] They can offer higher accuracy than DFT for certain systems but come at a significantly greater computational cost, making them more suitable for smaller molecules or for benchmarking the results of more approximate methods.

On the other end of the spectrum, semi-empirical methods, which use parameters derived from experimental data, are much faster than DFT. However, their accuracy can be less reliable, particularly for systems that deviate significantly from the molecules used in their parameterization. They can be useful for initial, rapid screening of potential reaction pathways before committing to more computationally intensive methods.

Computational MethodRelative AccuracyRelative Computational CostKey StrengthsCommon Applications
Density Functional Theory (DFT) HighMediumExcellent balance of accuracy and cost, good for a wide range of organic reactions.Transition state searching, reaction path following, calculation of thermodynamic and kinetic parameters.
Ab Initio (e.g., MP2, CCSD(T)) Very HighHighHigh accuracy, based on first principles.Benchmarking other methods, high-accuracy calculations on small, critical systems.
Semi-Empirical (e.g., AM1, PM7) Low to MediumLowVery fast, suitable for large systems and initial screening.Rapid screening of many possible reaction pathways, qualitative predictions.

A Step-by-Step Computational Workflow for Mechanistic Analysis

The following workflow outlines a typical computational investigation into the reaction mechanism of ethyl 3-methyl-4-nitrobutanoate. This process is iterative and often requires adjustments based on the initial findings.

Computational_Workflow cluster_prep 1. Preparation and Initial Exploration cluster_ts 2. Transition State Elucidation cluster_validation 3. Reaction Pathway Validation cluster_analysis 4. Analysis and Interpretation mol_build Build 3D Model of Reactants and Products conf_search Conformational Search mol_build->conf_search Find low-energy conformers initial_opt Geometry Optimization (Low Level) conf_search->initial_opt Optimize stable conformers ts_guess Generate Initial Guess for Transition State (TS) initial_opt->ts_guess ts_opt Transition State Optimization (e.g., DFT) ts_guess->ts_opt Locate saddle point freq_analysis Frequency Analysis (Confirm TS and ZPE) ts_opt->freq_analysis Verify single imaginary frequency irc Intrinsic Reaction Coordinate (IRC) Calculation freq_analysis->irc Connect TS to minima reactant_product_opt Optimize IRC Endpoints irc->reactant_product_opt Confirm connection to reactants/products energy_profile Construct Reaction Energy Profile reactant_product_opt->energy_profile electronic_analysis Analyze Electronic Structure (e.g., NBO, Fukui) energy_profile->electronic_analysis thermo_kinetics Calculate Thermodynamic and Kinetic Parameters electronic_analysis->thermo_kinetics Derive rate constants

Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism.

Experimental Protocol: Base-Catalyzed Intramolecular Cyclization of Ethyl 3-Methyl-4-Nitrobutanoate

A common reaction of γ-nitro esters is an intramolecular Michael addition to form a cyclic product, in this case, a substituted pyrrolidin-2-one.[7] This reaction is typically base-catalyzed.

Objective: To synthesize 4-methyl-5-nitropyrrolidin-2-one and compare the experimental yield and selectivity with computational predictions.

Materials:

  • Ethyl 3-methyl-4-nitrobutanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve ethyl 3-methyl-4-nitrobutanoate (1 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Reaction Mechanism: Base-Catalyzed Intramolecular Michael Addition

The following diagram illustrates the proposed mechanism for the base-catalyzed intramolecular cyclization of ethyl 3-methyl-4-nitrobutanoate. Computational analysis can be used to calculate the energies of the intermediates and transition states in this pathway.

Michael_Addition_Mechanism reactant Ethyl 3-methyl-4-nitrobutanoate enolate Nitronate Intermediate reactant->enolate + Base - H⁺ ts1 Transition State 1 (Cyclization) enolate->ts1 cyclic_intermediate Cyclic Intermediate ts1->cyclic_intermediate ts2 Transition State 2 (Proton Transfer) cyclic_intermediate->ts2 product 4-methyl-5-nitropyrrolidin-2-one ts2->product + H⁺

Caption: Proposed mechanism for the intramolecular Michael addition of ethyl 3-methyl-4-nitrobutanoate.

The Synergy of Computation and Experiment

It is crucial to emphasize that computational chemistry is not a replacement for experimental work but rather a powerful complementary tool.[2][8] The insights gained from computational studies can guide experimental design, helping to narrow down the most promising reaction conditions and identify potential side products. Conversely, experimental results are essential for validating and refining computational models.[8] For example, if a computational model predicts a specific reaction pathway to be dominant, this can be tested experimentally by attempting to isolate predicted intermediates or by conducting kinetic studies to measure the activation energy and compare it to the calculated value.[3]

Conclusion

The computational analysis of ethyl 3-methyl-4-nitrobutanoate reaction mechanisms provides an invaluable framework for understanding and predicting its chemical behavior. By employing methods such as Density Functional Theory, researchers can construct detailed reaction energy profiles, identify key intermediates and transition states, and ultimately gain a deeper understanding of the factors that control reactivity and selectivity. When integrated with experimental validation, this approach accelerates the discovery and development of new synthetic methodologies and, by extension, the creation of novel molecules with therapeutic potential.

References

  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University.
  • A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane. Journal of the American Chemical Society.
  • Nitroalkane anomaly: computational study with cluster and continuum modeling.
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • The Michael Addition Reaction and Conjug
  • Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane. Industrial & Engineering Chemistry Research.
  • Theoretical Calculations in Reaction Mechanism Studies. J-STAGE.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Preprints.org.
  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides.
  • Theoretical Validation of Chemical Kinetic Mechanisms: Combustion of Methanol. The Journal of Physical Chemistry A.
  • Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment. ACS Omega.
  • Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-methyl-4-nitrobutanoate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of chemical intermediates is just as critical as the synthesis itself. Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly valua...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of chemical intermediates is just as critical as the synthesis itself. Ethyl 3-methyl-4-nitrobutanoate (CAS: 2985-50-4) is a highly valuable aliphatic nitro ester, frequently utilized in pharmaceutical development (such as in the synthesis of Pregabalin). However, due to the inherent reactivity of the nitroaliphatic moiety, improper disposal poses severe thermal, chemical, and environmental risks.

This guide provides a comprehensive, self-validating framework for the safe segregation, collection, and ultimate destruction of Ethyl 3-methyl-4-nitrobutanoate.

Physicochemical & Hazard Profile

Understanding the physical properties of Ethyl 3-methyl-4-nitrobutanoate is the first step in designing a safe disposal strategy.

PropertyValueOperational & Safety Implication
CAS Number 2985-50-4Essential for accurate hazardous waste manifesting and regulatory tracking[1].
Boiling Point 84-86 °C (at 1 Torr)Low volatility under ambient pressure, but poses severe inhalation risks if heated[1].
Density 1.097 g/cm³Sinks in aqueous solutions; phase separation must be accounted for during spill cleanup[1].
Chemical Class Aliphatic Nitro EsterHigh-energy material; prone to exothermic decomposition when exposed to heat or strong bases[2].

Mechanistic Safety Insights: The "Why" Behind the Protocol

To safely manage nitroaliphatic waste, researchers must understand the causality behind its reactivity:

  • Base-Catalyzed Exotherms and the Nef Reaction: The alpha-protons adjacent to the nitro group are mildly acidic. When exposed to strong bases (e.g., sodium hydroxide, alkoxides, or amines), the molecule undergoes deprotonation to form a highly reactive nitronate anion. While controlled acidification of this intermediate yields a carbonyl compound via the classical Nef reaction[3][4], uncontrolled basic conditions in a waste container can trigger violent, exothermic aldol-type condensations or rapid decomposition.

  • Thermal Instability: Nitroalkanes are inherently high-energy molecules. Differential scanning calorimetry (DSC) evaluations demonstrate that aliphatic nitro compounds undergo significant exothermic decomposition at elevated temperatures. If confined, the rapid gas evolution from this decomposition can propagate a thermal explosion[2].

  • NOx Generation During Destruction: The ultimate disposal method for nitroaliphatic compounds is high-temperature incineration. However, the combustion of the nitro group generates highly toxic nitrogen oxides (NO, NO2)[5]. These gases are severe respiratory hazards and environmental pollutants, necessitating specialized wet scrubbing systems to neutralize the effluent before atmospheric release[6].

Self-Validating Laboratory Disposal Protocols

Every safety protocol must include a mechanism to verify its own success. The following methodologies incorporate self-validating steps to ensure absolute safety during waste handling.

Protocol 1: Self-Validating Waste Segregation and Collection

Causality: Preventing the inadvertent mixing of nitro esters with incompatible chemicals (especially bases and oxidizers) is the primary defense against runaway thermal reactions.

  • Container Designation: Select a high-density polyethylene (HDPE) container specifically labeled for "Non-Halogenated Nitroaliphatic Waste." Never use metal containers, which can corrode or act as catalysts for decomposition.

  • Self-Validation Step (Micro-Scale Compatibility Test): Before adding a new waste stream to the bulk container, extract a 1 mL aliquot of the new waste and mix it with 1 mL of the existing bulk waste in a disposable borosilicate glass vial. Monitor the vial for 5 minutes. Validation: If no gas evolution, color change, or temperature spike (detectable via a gloved hand or IR thermometer) occurs, the waste is chemically compatible and safe to consolidate.

  • Transfer and Headspace Management: Transfer the waste using a dedicated funnel. Fill the container to a maximum of 80% capacity. Causality: Maintaining 20% headspace allows for the safe expansion of vapors, preventing pressure buildup from slow off-gassing.

  • Secondary Containment: Store the sealed waste container in a chemically resistant secondary tray within a continuously ventilated fume hood until facility pickup.

Protocol 2: Self-Validating Spill Response and Decontamination

Causality: Ethyl 3-methyl-4-nitrobutanoate is denser than water (1.097 g/cm³) and oily[1]. It will not easily evaporate at room temperature and requires physical absorption rather than evaporative clearing.

  • Isolation: Immediately evacuate non-essential personnel and maximize fume hood or room exhaust ventilation.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite. Causality: Combustible absorbents (like sawdust or paper towels) can become highly flammable when saturated with high-energy nitro compounds.

  • Physical Collection: Use non-sparking polypropylene tools to sweep the saturated absorbent into a heavy-duty hazardous waste bag.

  • Self-Validation Step (Surface Decontamination): Wash the affected area with water and a neutral pH detergent. Validation: Wipe the cleaned surface with a dry, white absorbent pad. Inspect the pad for any residual oily sheen or characteristic odor. Additionally, swab the area with a pH test strip moistened with DI water to ensure the surface is perfectly neutral (pH 7), confirming no reactive basic or acidic residues remain to interact with future spills.

Facility-Level Waste Treatment (Incineration & Scrubbing)

Once transferred to a hazardous waste facility, Ethyl 3-methyl-4-nitrobutanoate is destroyed via high-temperature incineration. Because the combustion of nitro groups yields toxic NO and NO2 gases[5], the incinerator must be coupled with an alkaline wet scrubber system. In these scrubbers, the exhaust gas is passed through a counter-current spray of sodium hydroxide (NaOH) or urea, which chemically neutralizes the nitrogen oxides into harmless nitrogen gas (N2), water, and dissolved sodium nitrate (NaNO3)[6].

WasteTreatment Lab Laboratory Collection (Base-Free) Verify Compatibility Test (Micro-scale) Lab->Verify Transfer Incinerator High-Temp Incinerator (Thermal Destruction) Verify->Incinerator Approved NOx NOx Gas Emission (NO, NO2) Incinerator->NOx Combustion Scrubber Alkaline Wet Scrubber (NaOH / Urea) NOx->Scrubber Gas Routing Effluent Safe Effluent (NaNO3, N2, H2O) Scrubber->Effluent Neutralization

Workflow for the safe collection, thermal destruction, and NOx scrubbing of nitroaliphatic waste.

References

  • Title: The Nitro to Carbonyl Conversion (Nef Reaction): New Perspectives for a Classical Transformation Source: ResearchGate URL: [Link]

  • Title: Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds Source: MDPI URL: [Link]

  • Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: UNICAM / ACS Publications URL: [Link]

  • Title: Nitric Oxide Scrubber: Removing NOx with Wet Scrubber Designs Source: Torch-Air URL: [Link]

  • Title: NOx removal in industrial flue gases Source: Curio Water URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-methyl-4-nitrobutanoate

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as a rigorous, mechanistic discipline. Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a highly reactive a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as a rigorous, mechanistic discipline. Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) is a highly reactive aliphatic nitro ester frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including GABA analogues.

Handling this compound requires a deep understanding of its dual-hazard nature: the high flammability of the ethyl ester moiety combined with the electrophilic, irritant properties of the nitroaliphatic group. The following guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical compliance.

Quantitative Chemical Profiling & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's physical properties to understand why specific precautions are non-negotiable.

PropertyValueMechanistic Causality & Safety Implication
CAS Number 2985-50-4Primary identifier for exact Safety Data Sheet (SDS) retrieval[1].
Molecular Weight 175.18 g/mol Low molecular weight contributes to high vapor pressure and volatility[1].
Boiling Point 84-86 °C (at 1 Torr)Extremely volatile at standard atmospheric pressure; strictly necessitates handling within a fume hood[1].
Density 1.097 g/cm³Denser than water; in the event of an aqueous biphasic spill, the chemical will sink, complicating surface-level cleanup[1].
Hazard Classes Class 3 (Flammable)Classified under UN 1993 (Packing Group II); vapors can easily form explosive mixtures with air at room temperature[2].

According to the Globally Harmonized System (GHS), this compound triggers H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2][3]. The nitro group (-NO2) is highly electronegative, making the molecule a strong electrophile that induces rapid localized inflammatory responses upon contact with the lipid bilayers of the skin or eyes.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is a matter of chemical compatibility. Standard laboratory nitrile gloves are fundamentally insufficient for this compound.

PPE CategoryRecommended EquipmentCausality & Scientific Justification
Hand Protection Butyl Rubber or Laminate (PE/EVAL/PE) gloves.Ethyl esters rapidly permeate, swell, and degrade nitrile and latex[4]. Butyl rubber provides a highly impermeable barrier to both the ester solvent base and the nitroaliphatic reactive center.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses leave the orbital area vulnerable to vapor accumulation. The high volatility (H225) demands a full seal around the eyes to prevent mucosal irritation[2].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex).Given the H225 classification, standard cotton/polyester blends pose a severe melting and burn risk in the event of a static-induced flash fire[2].
Respiratory Chemical Fume Hood (Min 100 fpm).Vapor inhalation causes respiratory tract irritation. Engineering controls must be the primary defense, negating the need for an N95/P100 mask under normal operations.

Operational Workflow & Handling Protocol

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the current step's safety criteria are definitively met.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is fully operational before unsealing the chemical.

  • Validation: Check the digital monitor for a face velocity of 80–120 feet per minute (fpm). Perform a visual flow test (e.g., Kimwipe flutter test) at the sash opening to confirm negative pressure.

Step 2: Static Dissipation (Grounding)

  • Action: Because CAS 2985-50-4 is a Class 3 Flammable Liquid, static electricity can ignite its vapors[2].

  • Validation: Ensure all metal transfer vessels are grounded and bonded. Use non-sparking spatulas or conductive PTFE tubing for liquid transfers.

Step 3: Chemical Transfer

  • Action: Open the primary container only inside the designated fume hood zone (at least 6 inches behind the sash).

  • Validation: Keep the sash as low as possible. Transfer the required volume using a glass syringe or a dedicated glass pipette. Avoid plastics (like polystyrene) that will be dissolved by the ester moiety.

Step 4: Sealing and Storage

  • Action: Purge the headspace of the primary container with an inert gas (Nitrogen or Argon) before sealing.

  • Validation: Inerting prevents oxidative degradation and displaces oxygen, effectively removing one leg of the fire triangle. Store the sealed container in a dedicated flammables cabinet at 2-8°C away from strong oxidizing agents[2][5].

Process Visualization

G N1 Pre-Operation: Verify Fume Hood & Grounding N2 Don PPE: Butyl Gloves, Goggles, FR Coat N1->N2 N3 Chemical Transfer: Use Glass/PTFE under Exhaust N2->N3 N4 Spill Detected? N3->N4 N5 Spill Protocol: Inert Absorbent & Evacuate N4->N5 Yes N6 Post-Operation: Inert Gas Purge & Seal N4->N6 No N7 Storage: Flammables Cabinet (2-8°C) N5->N7 N6->N7

Workflow for the safe handling, transfer, and spill management of Ethyl 3-methyl-4-nitrobutanoate.

Emergency Response & Spill Management

If a spill occurs, the protocol must immediately shift from prevention to containment to mitigate the H225 flammability risk[2].

  • Evacuate & Ventilate: Immediately alert nearby personnel and maximize fume hood exhaust. Do not attempt to clean a large spill (>500 mL) without a self-contained breathing apparatus (SCBA) and hazmat support.

  • Neutralize & Absorb: Do not use combustible absorbents like sawdust or paper towels, which can ignite. Use inert, non-sparking materials such as diatomaceous earth, vermiculite, or specialized activated carbon spill pads.

  • Containment: Sweep the absorbed mixture using a non-sparking conductive dustpan and place it into a hazardous waste pail with a secure, vapor-tight lid.

Disposal & Waste Management Plan

  • Segregation: Never mix Ethyl 3-methyl-4-nitrobutanoate waste with strong acids, bases, or reducing agents. The nitro group can undergo a violent, exothermic reduction if mixed improperly.

  • Labeling: Label the waste container explicitly as "Hazardous Waste: Flammable Liquid, Nitroaliphatic Ester (CAS 2985-50-4)".

  • Disposal Route: The chemical must be disposed of via high-temperature incineration by a certified hazardous waste contractor[2]. Never pour this compound down an aqueous drain, as its density (1.097 g/cm³) will cause it to pool in plumbing traps, creating a persistent flammability and vapor hazard[1].

References

  • Fisher Scientific. "SAFETY DATA SHEET - DL-Alanine ethyl ester hydrochloride". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-methyl-4-nitrobutanoate
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Reactant of Route 2
Ethyl 3-methyl-4-nitrobutanoate
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